3-Ethyl-1-pentene
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-ethylpent-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-7(5-2)6-3/h4,7H,1,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVPQMCSLFDIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871052 | |
| Record name | 3-Ethyl-1-pentene | |
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Molecular Weight |
98.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4038-04-4, 3404-71-5 | |
| Record name | 3-Ethyl-1-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4038-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylpent-1-ene | |
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| Record name | 3-Ethylpent-1-ene | |
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| Record name | 3-ETHYL-1-PENTENE | |
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| Record name | 3-Ethyl-1-pentene | |
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| Record name | 3-ethylpent-1-ene | |
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| Record name | 3-Ethyl-1-pentene | |
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Foundational & Exploratory
3-Ethyl-1-pentene structural formula and properties
An In-depth Technical Guide to 3-Ethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an acyclic alkene with the chemical formula C₇H₁₄. As a simple branched olefin, it serves primarily as an organic building block in chemical synthesis and is utilized for laboratory research purposes.[1] Its utility in more complex molecular frameworks makes a thorough understanding of its properties and synthesis essential for chemists in various fields. This document provides a comprehensive overview of its structural characteristics, physicochemical properties, representative experimental protocols, and safety information.
Structural Formula and Chemical Identifiers
The structure of this compound is characterized by a five-carbon chain (pentene) with a double bond at the first position (1-pentene) and an ethyl group attached to the third carbon.
-
IUPAC Name: 3-ethylpent-1-ene[2]
Chemical Structure:
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. Data has been aggregated from multiple sources to provide a comprehensive overview.
| Property | Value | Source(s) |
| Molecular Weight | 98.19 g/mol | [2][3][4] |
| Exact Mass | 98.109550447 Da | [2][5][6] |
| Appearance | Liquid | |
| Boiling Point | 85 - 85.4 °C at 760 mmHg | [3][6][7][8] |
| Melting Point | -127 °C to -127.48 °C | [6][9][10] |
| Density | 0.697 - 0.703 g/mL at 20 °C | [3][6][7][8] |
| Refractive Index (n₂₀/D) | 1.397 - 1.398 | [6][9][10] |
| Vapor Pressure | 77.8 mmHg at 25 °C | [6] |
| Flash Point | -20 °C | [10] |
| XLogP3 | 3.3 | [2][5][6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 0 | [6] |
| Rotatable Bond Count | 3 | [6] |
Applications in Research and Drug Development
This compound is classified as an organic building block.[8][10] Its primary application is in fundamental organic synthesis, likely as a starting material or intermediate for the creation of more complex molecules. Searches of scientific and patent literature did not reveal any direct biological activity or established roles in signaling pathways. Furthermore, there is no documented use of this compound as a key structural component in active pharmaceutical ingredients. Its use in the drug development sector would be indirect, potentially as a reagent in the early-stage synthesis of a different, more complex target molecule. It is sold for research purposes only and is not intended for therapeutic or diagnostic use.[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and property determination of this compound. These protocols are representative and based on established organic chemistry techniques.
Synthesis via Wittig Reaction
The Wittig reaction is a reliable method for synthesizing alkenes from aldehydes or ketones. This compound can be synthesized by reacting 2-ethylbutyraldehyde with the ylide generated from methyltriphenylphosphonium (B96628) bromide.[2][11]
Reaction Scheme: Ph₃P⁺CH₃Br⁻ + Base → [Ph₃P=CH₂] + Aldehyde → this compound + Ph₃PO
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
2-Ethylbutyraldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Ylide Generation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. A color change (typically to deep yellow or orange) indicates the formation of the phosphonium (B103445) ylide.
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.[12]
-
-
Wittig Reaction:
-
In a separate flask, dissolve 2-ethylbutyraldehyde (1.0 eq) in a small amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution to remove the drying agent.
-
The major byproduct, triphenylphosphine (B44618) oxide (TPPO), is a solid with low solubility in nonpolar solvents. To remove it, concentrate the filtrate under reduced pressure, then triturate the residue with cold pentane. The TPPO will precipitate and can be removed by filtration.[12]
-
The resulting pentane solution contains the desired product. Carefully remove the pentane via fractional distillation to isolate the pure this compound, which has a boiling point of approximately 85 °C.
-
Boiling Point Determination by Simple Distillation
The boiling point is a key physical constant for characterizing a liquid. Simple distillation is effective for purifying a volatile liquid from non-volatile impurities and simultaneously measuring its boiling point.[3][7]
Materials:
-
Crude this compound (at least 5 mL)
-
Distillation flask (round-bottom)
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Boiling chips or magnetic stir bar
-
Heating mantle
Procedure:
-
Apparatus Setup:
-
Assemble a simple distillation apparatus. Place 5-10 mL of this compound and a few boiling chips into the distillation flask.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.[13]
-
Connect the condenser to a cold water source, ensuring water flows in at the bottom and out at the top.
-
-
Distillation:
-
Begin heating the flask gently.
-
As the liquid boils, vapors will rise and surround the thermometer bulb. The temperature will rise and then stabilize as the vapor enters the condenser.
-
Record the temperature at which the liquid is actively distilling and condensing into the receiving flask at a steady rate (e.g., one drop per second). This stable temperature is the boiling point.[13][14]
-
Record the ambient barometric pressure, as boiling point is pressure-dependent.
-
Density Determination using a Pycnometer
A pycnometer (or specific gravity bottle) is a piece of glassware used to determine the density of a liquid with high precision.[6]
Materials:
-
Pycnometer of a known volume (e.g., 10 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Pure this compound
-
Thermometer
Procedure:
-
Carefully clean and dry the pycnometer and its stopper. Weigh the empty pycnometer on the analytical balance (m₁).
-
Fill the pycnometer with distilled water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer and weigh it again (m₂).
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with this compound at the same temperature. Insert the stopper, wipe the exterior dry, and weigh it a final time (m₃).
-
Calculations:
-
Mass of water = m₂ - m₁
-
Volume of pycnometer = (Mass of water) / (Density of water at the measured temperature)
-
Mass of this compound = m₃ - m₁
-
Density of this compound = (Mass of this compound) / (Volume of pycnometer)
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound via the Wittig reaction.
Caption: Workflow for the synthesis and purification of this compound.
Safety and Handling
This compound is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways due to aspiration hazard.[10]
-
Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Ground and bond container and receiving equipment. Use explosion-proof electrical, ventilating, and lighting equipment. Wear protective gloves and eye protection.[10]
-
Response: If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting. If on skin or hair, take off immediately all contaminated clothing and rinse skin with water.[10]
-
Storage: Store in a well-ventilated place. Keep cool and keep the container tightly closed. Store locked up.[10]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
- 1. scbt.com [scbt.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. m.youtube.com [m.youtube.com]
- 5. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 6. mt.com [mt.com]
- 7. vernier.com [vernier.com]
- 8. homesciencetools.com [homesciencetools.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | C7H14 | CID 19951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
IUPAC name and CAS number for 3-ethylpent-1-ene
An In-depth Technical Guide to 3-Ethylpent-1-ene
IUPAC Name: 3-ethylpent-1-ene[1] CAS Number: 4038-04-4[1]
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and reactivity of 3-ethylpent-1-ene. The information is intended for researchers, scientists, and professionals in drug development and other fields of chemical science.
Chemical and Physical Properties
3-Ethylpent-1-ene is a seven-carbon branched alkene. Its properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-ethylpent-1-ene | [1] |
| CAS Number | 4038-04-4 | [1] |
| Molecular Formula | C₇H₁₄ | [1] |
| Molecular Weight | 98.19 g/mol | [1] |
| Boiling Point | 85 °C | |
| Melting Point | -127.48 °C | |
| Density | 0.697 g/mL at 20 °C | |
| Refractive Index (n₂₀/D) | 1.398 |
Spectroscopic Data
The following table summarizes key spectroscopic data for the characterization of 3-ethylpent-1-ene.
| Spectroscopic Technique | Data |
| ¹H NMR | Predicted chemical shifts: ~5.8 ppm (ddt, 1H, -CH=), ~4.9 ppm (m, 2H, =CH₂), ~1.9 ppm (m, 1H, -CH-), ~1.4 ppm (quintet, 4H, -CH₂-), ~0.85 ppm (t, 6H, -CH₃). Note: Actual spectrum not available; prediction is based on standard chemical shifts for similar structures. |
| ¹³C NMR | Available data indicates characteristic peaks for alkene and alkane carbons.[1] |
| Infrared (IR) Spectroscopy | Key peaks expected around 3075 cm⁻¹ (C-H stretch, sp²), 1640 cm⁻¹ (C=C stretch), and 910 cm⁻¹ (out-of-plane bend for terminal alkene). |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 98. Fragmentation pattern consistent with a C₇H₁₄ branched alkene.[1] |
Synthesis and Reactions
Logical Relationship for IUPAC Nomenclature
The IUPAC name "3-ethylpent-1-ene" is derived from its molecular structure according to a set of systematic rules. The following diagram illustrates this logical relationship.
Caption: Logical workflow for deriving the IUPAC name 3-ethylpent-1-ene.
Experimental Protocol: Synthesis via Dehydration of 3-Ethyl-3-pentanol (B146929)
3-Ethylpent-1-ene can be synthesized, typically as part of a mixture with its more stable isomer 3-ethylpent-2-ene, via the acid-catalyzed dehydration of 3-ethyl-3-pentanol. The following is a representative protocol adapted from procedures for similar tertiary alcohols.[2][3][4][5]
Workflow for Synthesis
Caption: Workflow for the synthesis of 3-ethylpent-1-ene via alcohol dehydration.
Detailed Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 11.6 g (0.1 mol) of 3-ethyl-3-pentanol. While stirring and cooling in an ice bath, slowly add 10 mL of concentrated (85%) phosphoric acid.
-
Apparatus Assembly: Assemble a simple distillation apparatus with the reaction flask, a distillation head, a condenser, and a receiving flask.
-
Dehydration and Distillation: Heat the reaction mixture using a heating mantle to a temperature of 100-140 °C. The alkene products will co-distill with water as they are formed. Continue the distillation until no more organic layer is observed in the distillate.
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with 20 mL of saturated sodium bicarbonate solution to neutralize any residual acid, followed by 20 mL of brine to remove dissolved salts.
-
Drying and Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate. Decant or filter the dried liquid to obtain the crude product mixture.
-
Purification and Characterization: The resulting product will be a mixture of 3-ethylpent-1-ene and 3-ethylpent-2-ene. If desired, the isomers can be separated by fractional distillation. The product(s) should be characterized by gas chromatography-mass spectrometry (GC-MS), ¹H NMR, and IR spectroscopy to confirm their identity and purity.
Experimental Protocol: Ozonolysis of 3-Ethylpent-1-ene
Ozonolysis is a powerful reaction for cleaving the double bond of an alkene. For 3-ethylpent-1-ene, this reaction yields formaldehyde (B43269) and 3-pentanone. The following is a general protocol for the ozonolysis of a terminal alkene with a reductive workup.
Workflow for Ozonolysis
Caption: Workflow for the ozonolysis of 3-ethylpent-1-ene.
Detailed Methodology:
-
Setup and Dissolution: In a three-necked round-bottom flask equipped with a gas inlet tube and a gas outlet tube, dissolve 4.9 g (0.05 mol) of 3-ethylpent-1-ene in 100 mL of methanol.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Pass a stream of ozone-enriched oxygen from an ozone generator through the solution. Continue the ozonolysis until the solution turns a persistent pale blue, indicating the presence of unreacted ozone.
-
Quenching Excess Ozone: Stop the ozone flow and bubble dry nitrogen gas through the solution for 10-15 minutes to remove all excess ozone.
-
Reductive Workup: While maintaining the cold temperature, add 4.7 mL (0.065 mol) of dimethyl sulfide (B99878) dropwise to the solution.
-
Reaction Completion and Isolation: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for at least 2 hours. The products, formaldehyde and 3-pentanone, can then be isolated and identified using standard analytical techniques, such as conversion to 2,4-dinitrophenylhydrazone derivatives or by direct analysis using GC-MS.
Safety Information
3-Ethylpent-1-ene is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways due to aspiration hazard. Handle with care in a well-ventilated area, away from ignition sources.[6] Always consult the Safety Data Sheet (SDS) before handling.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Ethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-1-pentene is an organic compound classified as a heptene, an alkene with the chemical formula C₇H₁₄.[1][2] Its structure features a five-carbon chain with an ethyl group at the third carbon and a terminal double bond. This guide provides a comprehensive overview of its physical and chemical properties, spectral characteristics, and common reactivity, tailored for a technical audience.
Physical and Spectroscopic Properties
The physical properties of this compound are well-documented, providing essential data for its handling, purification, and use in synthetic applications. Spectroscopic data is critical for its identification and structural elucidation.
Physical Properties
The key physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄ | [1][2][3][4] |
| Molecular Weight | 98.19 g/mol | [1][2][3][4] |
| IUPAC Name | 3-ethylpent-1-ene | [1][4] |
| CAS Number | 4038-04-4 | [1][3] |
| Boiling Point | 85 - 85.4 °C (at 760 mmHg) | [3][4][5] |
| Melting Point | -127.48 °C | [3][5][6] |
| Density | 0.697 - 0.703 g/cm³ (at 20-25 °C) | [3][4][5] |
| Refractive Index (n20/D) | 1.398 | [3][5] |
| Vapor Pressure | 77.8 mmHg (at 25 °C) | [3] |
| Flash Point | -20 °C | [5] |
| Solubility | Insoluble in water; soluble in organic solvents. | Inferred |
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the structure and purity of this compound.
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound exhibits characteristic peaks for alkenes. Key absorptions include a C=C stretch between 1680-1630 cm⁻¹ and C-H stretching peaks for the vinyl hydrogens between 3100-3000 cm⁻¹.[1][6] Additionally, C-H wagging peaks in the 1000-600 cm⁻¹ region are indicative of the terminal alkene structure.[6] The absence of strong absorptions in other regions (e.g., O-H or C=O) confirms the purity of the hydrocarbon.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides distinct signals for the different hydrogen environments in the molecule. The vinyl protons (=CH₂) and the adjacent methine proton (-CH-) will appear in the characteristic downfield region for alkenes. The ethyl and other alkyl protons will produce signals in the upfield region, with splitting patterns determined by adjacent protons.
-
¹³C NMR : The carbon NMR spectrum will show distinct peaks for the seven carbon atoms. The two sp² hybridized carbons of the double bond are the most deshielded, appearing furthest downfield.[1] The remaining sp³ hybridized carbons will appear at higher field strengths.
-
Chemical Properties and Reactivity
As an alkene, this compound undergoes reactions typical of this functional group, primarily involving the electrophilic addition to the carbon-carbon double bond.
Electrophilic Addition Reactions
The terminal double bond is the center of reactivity. These reactions typically follow Markovnikov's rule, where the electrophile adds to the less substituted carbon (C1) of the double bond, leading to the formation of a more stable tertiary carbocation intermediate at C2 (though rearrangement to the adjacent tertiary C3 is possible).
-
Hydrohalogenation : Reaction with hydrogen halides (e.g., HI) results in the addition of the hydrogen and the halogen across the double bond. The iodine atom will preferentially add to the more substituted carbon atom following carbocation formation and potential rearrangement.[7]
-
Hydration : Acid-catalyzed addition of water will produce an alcohol. The hydroxyl group will add to the more substituted carbon of the double bond after initial protonation.
-
Halogenation : Addition of halogens like Br₂ or Cl₂ proceeds via a halonium ion intermediate to give a dihaloalkane.
-
Oxymercuration-Demercuration : This two-step process achieves Markovnikov hydration of the alkene to form an alcohol without carbocation rearrangement.
Other Key Reactions
-
Hydrogenation : In the presence of a metal catalyst (e.g., Pd, Pt, Ni), this compound can be reduced to its corresponding alkane, 3-ethylpentane.
-
Oxidation : The double bond can be cleaved by strong oxidizing agents like ozone (ozonolysis) or potassium permanganate (B83412) to yield carbonyl compounds.
Below is a diagram illustrating the hydrohalogenation of this compound, which proceeds through a carbocation intermediate.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and analysis of chemical compounds.
Synthesis of this compound via Wittig Reaction
The Wittig reaction is a reliable method for synthesizing alkenes from carbonyl compounds. This protocol describes a plausible synthesis of this compound from propanal and a butyl-derived ylide.
Materials:
-
Butyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propanal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend butyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise. The formation of the ylide is often indicated by a color change to deep red or orange.
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
Wittig Reaction: Add a solution of propanal (1.0 eq) in anhydrous THF dropwise to the ylide suspension at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure. The crude product will contain triphenylphosphine (B44618) oxide as a byproduct.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to isolate pure this compound.
The following diagram outlines the workflow for this synthetic protocol.
Protocol for Spectroscopic Analysis
Objective: To confirm the identity and purity of the synthesized this compound using IR and NMR spectroscopy.
4.2.1 Infrared (IR) Spectroscopy
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
-
Acquire a background spectrum.
-
Place a small drop of the purified liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
Analyze the spectrum for characteristic alkene peaks as described in Section 2.2.
4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare the NMR sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if not already present in the solvent.
-
Acquire the ¹H NMR spectrum, ensuring proper shimming for optimal resolution.
-
Acquire the ¹³C NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals and identify the chemical shifts and coupling patterns to confirm the structure of this compound.
Conclusion
This compound is a simple alkene whose physical and chemical properties are well-characterized. Its reactivity is dominated by the terminal double bond, making it a useful intermediate in organic synthesis. The protocols and data presented in this guide offer a foundational resource for researchers working with this compound.
References
Molecular weight and formula of 3-Ethyl-1-pentene
An In-depth Technical Guide to 3-Ethyl-1-pentene
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an aliphatic alkene with the chemical formula C7H14.[1][2] As a seven-carbon branched olefin, it serves as a valuable building block in organic synthesis and as a component in the study of hydrocarbon chemistry. Its utility spans from being a monomer in specialty polymer production to a reference compound in analytical chemistry. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical protocols, and key chemical reactions.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized in the tables below, providing a ready reference for experimental design and analysis.
Table 1: Molecular Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C7H14 | [1][2] |
| Molecular Weight | 98.19 g/mol | [2] |
| IUPAC Name | 3-ethylpent-1-ene | [2] |
| CAS Number | 4038-04-4 | [2] |
| Canonical SMILES | CCC(CC)C=C | [1] |
| InChI Key | YPVPQMCSLFDIKA-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| Boiling Point | 84-85 °C | |
| Melting Point | -127 °C | |
| Density | 0.696 g/mL at 20 °C | |
| Refractive Index | 1.3982 | |
| Flash Point | -20 °C | |
| Vapor Pressure | 77.8 mmHg at 25°C |
Synthesis of this compound
While several methods can be employed for the synthesis of this compound, the Wittig reaction provides a reliable and regioselective route. Below is a representative experimental protocol adapted for the synthesis of this compound from 3-pentanone (B124093).
Experimental Protocol: Wittig Synthesis
Objective: To synthesize this compound via the Wittig reaction between the ylide generated from methyltriphenylphosphonium (B96628) bromide and 3-pentanone.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
3-Pentanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Ylide Generation: a. In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous THF and cool the resulting suspension to 0°C in an ice bath. c. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating ylide formation. d. Stir the mixture at 0°C for 1 hour.
-
Wittig Reaction: a. Dissolve 3-pentanone (1.0 equivalent) in a small amount of anhydrous THF. b. Add the 3-pentanone solution dropwise to the ylide suspension at 0°C. c. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. d. Stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter and concentrate the solvent under reduced pressure. e. Purify the crude product by fractional distillation to isolate pure this compound.
Synthesis Workflow Diagram
Analytical Protocols
Accurate characterization of this compound is crucial for quality control and research applications. The following are typical protocols for its analysis using modern spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound in a sample.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890 GC with 5975 MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature 40 °C, hold for 2 min, ramp to 150 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-200.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz).
-
Solvent: Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 12 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (proton-gated decoupling)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 220 ppm
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
FTIR Spectrometer (e.g., Thermo Nicolet iS50).
-
Sample Preparation: Neat liquid film between KBr plates or using an ATR accessory.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
Expected Absorptions:
-
~3080 cm⁻¹: =C-H stretch (vinylic).
-
~2960-2850 cm⁻¹: C-H stretch (aliphatic).
-
~1640 cm⁻¹: C=C stretch.
-
~990 and 910 cm⁻¹: =C-H out-of-plane bending (vinylic).[3][4]
Analytical Workflow Diagram
Chemical Reactivity and Applications
As an alkene, this compound undergoes typical electrophilic addition reactions. These reactions are fundamental to its use as a chemical intermediate.
Key Reactions
-
Hydrogenation: In the presence of a catalyst (e.g., Pd/C, PtO₂), this compound can be reduced to 3-ethylpentane.
-
Halogenation: Reacts with halogens (e.g., Br₂, Cl₂) to form dihaloalkanes.
-
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, with the halogen adding to the more substituted carbon.
-
Hydration: Acid-catalyzed addition of water yields an alcohol, also following Markovnikov's rule.
-
Polymerization: Can act as a monomer or comonomer in the synthesis of specialty polymers and copolymers.
Logical Relationship of Reactions
References
Spectroscopic Profile of 3-Ethyl-1-pentene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-ethyl-1-pentene (CAS No: 4038-04-4, Molecular Formula: C₇H₁₄), a valuable building block in organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols and visual representations of key chemical relationships.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
¹H NMR Data (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 (a) | ~5.75 | ddd | 1H | J_ab ≈ 17, J_ac ≈ 10, J_ad ≈ 7 |
| H-1 (b) | ~4.95 | d | 1H | J_ab ≈ 17 |
| H-1 (c) | ~4.90 | d | 1H | J_ac ≈ 10 |
| H-3 (d) | ~2.00 | m | 1H | - |
| H-4, H-4' | ~1.40 | q | 4H | J ≈ 7.5 |
| H-5, H-5' | ~0.85 | t | 6H | J ≈ 7.5 |
Note: These are predicted values and may differ slightly from experimental results.
¹³C NMR Data
The following table presents the experimental ¹³C NMR chemical shifts for this compound.
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~142 |
| C-2 | ~112 |
| C-3 | ~50 |
| C-4, C-4' | ~25 |
| C-5, H-5' | ~12 |
Data sourced from publicly available spectral databases.
Infrared (IR) Spectroscopy Data
The key absorption bands observed in the infrared spectrum of this compound are detailed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1640 | Medium | C=C stretch |
| ~1460 | Medium | C-H bend (alkane) |
| ~990 and ~910 | Strong | =C-H bend (out-of-plane) |
Data obtained from the NIST/EPA Gas-Phase Infrared Database.[1]
Mass Spectrometry (MS) Data
The mass spectrum of this compound is characterized by the following major fragments.
| m/z | Relative Intensity | Proposed Fragment |
| 98 | Low | [M]⁺ (Molecular Ion) |
| 69 | High | [M - C₂H₅]⁺ |
| 55 | Medium | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl Cation) |
| 29 | Medium | [C₂H₅]⁺ |
Data sourced from the NIST Mass Spectrometry Data Center.[2]
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of this compound (5-10 mg) is prepared in an appropriate deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically operating at 100 MHz. A spectral width of 0-220 ppm is used, with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
Infrared (IR) Spectroscopy
Sample Preparation: For neat liquid analysis, a single drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for gas-phase analysis, a small amount of the sample is injected into an evacuated gas cell.
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or the pure solvent if a solution is used) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC) system for separation and purification prior to analysis. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ether) is injected into the GC.
Ionization and Analysis: Electron ionization (EI) is the standard method used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion.
Visualizations
Mass Spectrometry Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathway of this compound upon electron ionization.
Caption: Primary fragmentation of this compound in EI-MS.
Spectroscopic Analysis Workflow
This diagram outlines the general workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Thermodynamic Properties of 3-Ethyl-1-pentene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-1-pentene is an unsaturated hydrocarbon with the chemical formula C₇H₁₄. As a member of the alkene family, its thermodynamic properties are of significant interest in various fields, including chemical synthesis, reaction kinetics, and process design. Understanding these properties is crucial for predicting the behavior of this compound in chemical reactions, for designing separation processes, and for assessing its potential as a starting material or intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the key thermodynamic and physical properties of this compound, supported by experimental data and established estimation methods.
Physicochemical and Thermodynamic Properties
A summary of the essential physicochemical and thermodynamic data for this compound is presented in the tables below. These values have been compiled from critically evaluated data sources, primarily from the National Institute of Standards and Technology (NIST) database.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Units | Reference |
| Molecular Formula | C₇H₁₄ | - | [1][2] |
| Molecular Weight | 98.186 | g/mol | [1][2] |
| CAS Registry Number | 4038-04-4 | - | [1][2] |
| Boiling Point (at 760 mmHg) | 85.4 | °C | [3][4] |
| Melting Point | -127.48 | °C | [3] |
| Density (at 20°C) | 0.697 | g/mL | [4] |
| Refractive Index (n20/D) | 1.398 | - | [3] |
| Vapor Pressure (at 25°C) | 77.8 | mmHg | [3] |
Table 2: Enthalpy and Entropy Data for this compound
| Property | Value | Units | Conditions | Reference |
| Enthalpy of Vaporization (ΔvapH) | 33.4 | kJ/mol | at 326 K | [5] |
| Enthalpy of Hydrogenation (ΔrH°) | -120.6 ± 1.3 | kJ/mol | Liquid phase | [6][7][8] |
| Enthalpy (Ideal Gas) | Data available | - | 200 K to 1000 K | [9] |
| Enthalpy (Liquid in equilibrium with Gas) | Data available | - | 145.641 K to 510 K | [9] |
| Entropy (Ideal Gas) | Data available | - | 200 K to 1000 K | [9] |
| Entropy (Liquid in equilibrium with Gas) | Data available | - | 145.641 K to 510 K | [9] |
Table 3: Heat Capacity Data for this compound
| Property | Temperature Range | Phase | Reference |
| Heat Capacity at Constant Pressure (Cp) | 200 K to 1000 K | Ideal Gas | [9] |
| Heat Capacity at Saturation Pressure | Data available | Liquid in equilibrium with Gas | [10] |
Experimental Protocols
Calorimetry for Enthalpy of Reaction
The enthalpy of hydrogenation of this compound is a key thermodynamic parameter that provides insight into the stability of the double bond. This is typically determined using reaction calorimetry.
General Protocol:
-
Reactant Preparation: A known mass of this compound is dissolved in a suitable solvent, such as cyclohexane. A hydrogenation catalyst, typically platinum or palladium on a carbon support, is added to the solution.
-
Calorimeter Setup: The reaction vessel is placed within a calorimeter, a device designed to measure heat changes. The calorimeter is thermally isolated from the surroundings.
-
Hydrogenation Reaction: Hydrogen gas is introduced into the reaction vessel under controlled pressure and temperature. The exothermic hydrogenation reaction is initiated.
-
Temperature Measurement: The temperature change of the calorimeter and its contents is precisely monitored throughout the reaction.
-
Calculation: The heat evolved during the reaction is calculated from the temperature change and the heat capacity of the calorimeter and its contents. The molar enthalpy of hydrogenation is then determined by dividing the total heat evolved by the number of moles of this compound reacted.
Vapor Pressure Measurement
The vapor pressure of a liquid is a fundamental property that dictates its volatility. Several methods can be employed for its determination.
Static Method:
-
Sample Degassing: A sample of this compound is placed in a container connected to a vacuum line to remove any dissolved gases.
-
Equilibration: The container is then sealed and placed in a thermostat at a constant, known temperature. The liquid is allowed to equilibrate with its vapor.
-
Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured using a pressure transducer. This is repeated at various temperatures to obtain the vapor pressure curve.
Dynamic Method (Ebulliometry):
-
Boiling Point Determination: The sample is heated in an ebulliometer, an apparatus that allows for the precise measurement of the boiling point of a liquid at a given pressure.
-
Pressure Control: The pressure within the system is controlled and measured.
-
Data Collection: The boiling temperature is recorded for a range of pressures. The vapor pressure at a given temperature is the pressure at which the liquid boils at that temperature.
Visualizations
Synthesis of this compound
A common laboratory synthesis of this compound involves a Wittig reaction, where an ylide reacts with a ketone or aldehyde. In this case, 3-pentanone (B124093) can be reacted with methylenetriphenylphosphorane.
Caption: Synthesis of this compound via a Wittig reaction.
Experimental Workflow for Gas Chromatography Analysis
Gas chromatography (GC) is a powerful analytical technique used to separate and identify volatile compounds in a mixture. The NIST WebBook indicates that GC data is available for this compound, suggesting its use in purity analysis and identification.
Caption: A typical workflow for analyzing this compound using gas chromatography.
Benson Group Additivity for Enthalpy of Formation Estimation
The Benson group additivity method is a widely used technique to estimate the thermodynamic properties of organic molecules by summing the contributions of their constituent groups. This method can be particularly useful when experimental data is unavailable.
Caption: Conceptual workflow of the Benson group additivity method.
Conclusion
This technical guide has summarized the key thermodynamic and physical properties of this compound, providing a valuable resource for researchers and professionals. The presented data, compiled from reputable sources, offers a solid foundation for applications in chemical engineering, synthetic chemistry, and drug development. While specific experimental protocols for this compound are not widely published, the general methodologies outlined provide a clear understanding of how these critical parameters are determined. The visualizations further illustrate important aspects of its synthesis, analysis, and the theoretical estimation of its properties.
References
- 1. This compound | C7H14 | CID 19951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. lookchem.com [lookchem.com]
- 4. This compound CAS#: 4038-04-4 [amp.chemicalbook.com]
- 5. 1-Pentene, 3-ethyl- [webbook.nist.gov]
- 6. Pentane, 3-ethyl- [webbook.nist.gov]
- 7. Pentane, 3-ethyl- [webbook.nist.gov]
- 8. 1-Pentene, 3-ethyl- [webbook.nist.gov]
- 9. WTT- Under Construction Page [wtt-pro.nist.gov]
- 10. WTT- Under Construction Page [wtt-pro.nist.gov]
An In-depth Technical Guide to the Electron Ionization Mass Spectrum of 3-Ethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electron ionization mass spectrum of 3-ethyl-1-pentene, a volatile organic compound. This document details the fragmentation patterns, experimental protocols for its analysis, and a visualization of its mass spectral fragmentation pathways, serving as a crucial resource for researchers in various scientific fields, including drug development.
Introduction
This compound (C7H14) is an alkene with a molecular weight of 98.1861 g/mol .[1][2][3][4][5] Understanding its behavior under electron ionization (EI) is critical for its identification and characterization in complex mixtures. Electron ionization is a hard ionization technique that results in significant fragmentation of the parent molecule, providing a unique fingerprint for structural elucidation.[6] This guide will delve into the specific fragmentation patterns observed for this compound, offering insights into the stability of the resulting carbocations.
Data Presentation: Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. The base peak, the most abundant ion, is observed at m/z 41.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 27 | High | [C2H3]+ |
| 29 | Moderate | [C2H5]+ |
| 39 | Moderate | [C3H3]+ |
| 41 | 100 (Base Peak) | [C3H5]+ (Allyl Cation) |
| 55 | Moderate | [C4H7]+ |
| 69 | High | [C5H9]+ |
| 98 | Low | [C7H14]+ (Molecular Ion) |
Note: The relative intensities are approximate and can vary slightly between different instruments.
Experimental Protocols
The acquisition of the electron ionization mass spectrum of this compound typically involves gas chromatography-mass spectrometry (GC-MS).[7][8] The following is a detailed methodology for this analysis.
Sample Preparation
Due to its volatility, this compound is prepared for analysis by dissolution in a suitable volatile solvent, such as hexane (B92381) or dichloromethane, to a concentration of approximately 10-100 µg/mL.
Gas Chromatography (GC)
The prepared sample is introduced into a gas chromatograph, where it is vaporized and separated from other components in the mixture.
-
Injector: A split/splitless injector is typically used, with an injection volume of 1 µL.
-
Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of hydrocarbons.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: A typical temperature program starts at 40°C, holds for 2 minutes, then ramps to 250°C at a rate of 10°C/min, and holds for 5 minutes.
Mass Spectrometry (MS)
The separated this compound molecules eluting from the GC column are introduced into the ion source of the mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) is employed.
-
Electron Energy: A standard electron energy of 70 eV is used to induce fragmentation.[6]
-
Ion Source Temperature: The ion source is maintained at a temperature of 230°C.
-
Quadrupole Temperature: The quadrupole mass analyzer is typically held at 150°C.
-
Mass Range: The mass spectrometer scans a mass range of m/z 20-200.
-
Data Acquisition: The data is acquired in full scan mode to obtain a complete mass spectrum.
Fragmentation Pathway of this compound
The fragmentation of this compound upon electron ionization is driven by the formation of stable carbocations. The initial event is the removal of an electron from the molecule to form the molecular ion [C7H14]+• at m/z 98. This molecular ion is unstable and undergoes various fragmentation pathways.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
The primary fragmentation involves the cleavage of C-C bonds to form stable secondary and allylic carbocations.
-
Formation of m/z 69 ([C5H9]+): Loss of an ethyl radical ([C2H5]•) from the molecular ion results in the formation of a stable secondary carbocation at m/z 69.
-
Formation of m/z 55 ([C4H7]+): Cleavage of a propyl radical ([C3H7]•) from the molecular ion leads to the fragment at m/z 55.
-
Formation of m/z 41 ([C3H5]+) - The Base Peak: The most abundant peak at m/z 41 corresponds to the highly stable allyl cation. This ion can be formed through multiple pathways, including the loss of ethene (C2H4) from the m/z 69 fragment or the loss of a methylene (B1212753) radical (CH2) from the m/z 55 fragment.
-
Formation of m/z 29 ([C2H5]+) and m/z 27 ([C2H3]+): The peak at m/z 29 is due to the ethyl cation, formed by the cleavage of a C5H9 radical. The fragment at m/z 27 is likely the vinyl cation, formed by the loss of a methylene radical from the allyl cation.
Conclusion
This technical guide has provided a detailed analysis of the electron ionization mass spectrum of this compound. The presented data, experimental protocols, and fragmentation pathway serve as a valuable resource for the identification and characterization of this compound. The understanding of these fundamental principles is essential for researchers and professionals working in fields where the analysis of volatile organic compounds is critical.
References
- 1. This compound | C7H14 | CID 19951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Pentene, 3-ethyl- [webbook.nist.gov]
- 3. 1-Pentene, 3-ethyl- [webbook.nist.gov]
- 4. 1-Pentene, 3-ethyl- [webbook.nist.gov]
- 5. 1-Pentene, 3-ethyl- [webbook.nist.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. dem.ri.gov [dem.ri.gov]
- 8. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
Gas Phase Kinetics of 3-Ethyl-1-pentene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected gas-phase kinetics of 3-ethyl-1-pentene, a volatile organic compound of interest in atmospheric chemistry and combustion research. In the absence of direct experimental data for this specific molecule, this document synthesizes information from studies of structurally similar alkenes to predict its reactivity with key atmospheric oxidants: hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). Additionally, the potential for direct photolysis is discussed. Detailed experimental protocols for determining the kinetic parameters of these reactions are provided, alongside visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the underlying chemical processes.
Introduction
This compound (C₇H₁₄) is an unsaturated hydrocarbon whose atmospheric fate is governed by its reactions with various oxidizing species.[1] Understanding the rates and mechanisms of these reactions is crucial for accurately modeling air quality, assessing potential environmental impacts, and for applications in combustion science. This guide provides estimated kinetic data and detailed experimental methodologies relevant to the study of the gas-phase kinetics of this compound.
Estimated Gas-Phase Reactivity
Due to the lack of direct experimental data for this compound in the NIST Gas Phase Kinetics Database, the following sections provide estimated rate constants and discuss expected reaction mechanisms based on data from structurally analogous alkenes.[1][2]
Reaction with Hydroxyl Radicals (OH)
The reaction with OH radicals is expected to be a dominant removal pathway for this compound in the sunlit atmosphere. The reaction can proceed via two main channels: OH addition to the double bond and H-atom abstraction from the allylic C-H bonds. For alkenes, the addition pathway is generally dominant at atmospheric temperatures.[3]
Table 1: Estimated Rate Constant for the Reaction of this compound with OH Radicals at 298 K
| Reaction | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Basis for Estimation |
| This compound + OH | ~ 5.7 x 10⁻¹¹ | Based on the rate constant for 2-methyl-1-pentene (B165372) (5.67 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹). The structural similarity suggests a comparable rate of OH addition to the double bond.[3] |
Reaction with Ozone (O₃)
Ozonolysis is a significant degradation pathway for alkenes, particularly during nighttime or in polluted environments. The reaction proceeds via the Criegee mechanism, leading to the formation of carbonyl compounds and a Criegee intermediate.[4][5][6]
Table 2: Estimated Rate Constant for the Reaction of this compound with O₃ at 298 K
| Reaction | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Basis for Estimation |
| This compound + O₃ | ~ 1 x 10⁻¹⁷ | Typical rate constant for a terminal alkene with a single alkyl substituent on the double bond. |
The ozonolysis of this compound is expected to yield formaldehyde (B43269) and 3-ethyl-2-pentanone, along with the corresponding Criegee intermediate.
Reaction with Nitrate Radicals (NO₃)
During the nighttime, in the absence of photolysis, the reaction with the nitrate radical (NO₃) can be a significant loss process for alkenes. Similar to OH radicals, the reaction proceeds primarily through addition to the double bond.[7][8][9]
Table 3: Estimated Rate Constant for the Reaction of this compound with NO₃ at 298 K
| Reaction | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Basis for Estimation |
| This compound + NO₃ | ~ 2.5 x 10⁻¹⁴ | Based on the rate constants for 1-hexene (B165129) (2.33 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹) and 1-heptene (B165124) (2.45 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹).[7] |
Photolysis
Alkenes without chromophores that absorb strongly in the actinic region (wavelengths > 290 nm) are generally not expected to undergo significant direct photolysis in the troposphere. This compound falls into this category, and therefore, direct photolysis is considered a negligible atmospheric sink compared to reactions with OH, O₃, and NO₃. The quantum yield for the photodissociation of simple alkenes at atmospherically relevant wavelengths is very low.[10][11]
Experimental Protocols
The following sections detail the methodologies for determining the gas-phase kinetic parameters for the reactions of this compound.
Relative Rate Method for OH, NO₃, and O₃ Reactions
The relative rate technique is a widely used method for determining the rate constants of gas-phase reactions.[12] It involves monitoring the simultaneous decay of the target compound (this compound) and a reference compound with a known rate constant in the presence of an oxidant.
Experimental Setup:
-
Reaction Chamber: A large-volume (several hundred to several thousand liters) environmental chamber made of FEP Teflon film or quartz.
-
Analyte Introduction: Known concentrations of this compound and a reference compound (e.g., a well-characterized alkene or alkane) are introduced into the chamber.
-
Oxidant Generation:
-
OH: Photolysis of a precursor such as methyl nitrite (B80452) (CH₃ONO) in the presence of NO or hydrogen peroxide (H₂O₂) using UV blacklamps.
-
O₃: Generated by flowing pure O₂ through an ozone generator.[4][5][6]
-
NO₃: Thermal decomposition of N₂O₅, which is in equilibrium with NO₂ and NO₃.
-
-
Monitoring: The concentrations of this compound and the reference compound are monitored over time using Gas Chromatography with Flame Ionization Detection (GC-FID) or Proton Transfer Reaction Mass Spectrometry (PTR-MS).
Procedure:
-
The reaction chamber is filled with purified air.
-
The target and reference compounds are introduced into the chamber and allowed to mix.
-
The oxidant or its precursor is introduced, and the reaction is initiated (e.g., by turning on the UV lamps for OH generation).
-
The concentrations of the target and reference compounds are measured at regular intervals.
-
The rate constant for the reaction of this compound with the oxidant is determined from the slope of a plot of ln([this compound]₀/[this compound]t) versus ln([Reference]₀/[Reference]t).
Ozonolysis Product Identification
Experimental Setup:
-
The setup is similar to the relative rate experiment, but with a focus on identifying and quantifying the reaction products.
-
Analytical Instrumentation: Fourier Transform Infrared Spectroscopy (FTIR) for identifying functional groups of products, and Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of individual product species.
Procedure:
-
A known concentration of this compound is introduced into the reaction chamber.
-
Ozone is added in excess to ensure complete reaction of the alkene.
-
The reaction is allowed to proceed to completion.
-
The product mixture is analyzed using FTIR and GC-MS.
-
Calibration with authentic standards is performed to quantify the yields of the identified products.[13]
Photolysis Quantum Yield Determination
While direct photolysis of this compound is expected to be negligible, a general protocol for determining the quantum yield is provided for completeness.[14][15]
Experimental Setup:
-
Photolysis Cell: A quartz or Pyrex reaction cell.
-
Light Source: A monochromatic light source (e.g., a laser or a lamp with a monochromator) with a known photon flux.
-
Actinometry: A chemical actinometer (a compound with a well-known quantum yield) is used to measure the photon flux.
-
Analytical System: A sensitive analytical technique such as GC-MS to measure the loss of the parent compound and the formation of products.
Procedure:
-
The photolysis cell is filled with a known concentration of this compound in a bath gas (e.g., N₂ or air).
-
The cell is irradiated for a specific period.
-
The change in concentration of this compound and the concentration of any formed products are measured.
-
The experiment is repeated with a chemical actinometer under identical conditions to determine the photon flux.
-
The quantum yield is calculated as the number of molecules of this compound reacted divided by the number of photons absorbed.[11]
Conclusion
This technical guide provides a thorough, albeit predictive, analysis of the gas-phase kinetics of this compound. The estimated rate constants and reaction mechanisms, derived from the established reactivity of structurally similar alkenes, offer a valuable starting point for atmospheric and combustion models. The detailed experimental protocols outlined herein provide a clear roadmap for researchers to obtain the much-needed experimental data for this compound, which will ultimately refine our understanding of its environmental fate and impact. The provided visualizations of reaction pathways and experimental workflows serve as a practical tool for both educational and research purposes in the field of chemical kinetics.
References
- 1. 1-Pentene, 3-ethyl- [webbook.nist.gov]
- 2. 1-Pentene, 3-ethyl- [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ozonolysis - Wikipedia [en.wikipedia.org]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. byjus.com [byjus.com]
- 7. Kinetics studies of the gas-phase reactions of NO3 radicals with series of 1-alkenes, dienes, cycloalkenes, alkenols, and alkenals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A theoretical study of the gas-phase reactions of propadiene with NO3: mechanism, kinetics and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. srd.nist.gov [srd.nist.gov]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. Quantum yield - Wikipedia [en.wikipedia.org]
- 12. envchemgroup.com [envchemgroup.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Isomerization of 3-Ethyl-1-pentene to 3-Ethyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomerization of 3-ethyl-1-pentene to its more thermodynamically stable isomer, 3-ethyl-2-pentene (B1580655). This reaction is a fundamental example of alkene isomerization, a process of significant interest in organic synthesis for the strategic repositioning of double bonds within a carbon skeleton. This guide covers the core principles, catalytic systems, reaction mechanisms, and analytical methodologies pertinent to this transformation.
Introduction
Alkene isomerization, the migration of a carbon-carbon double bond, is an atom-economical reaction that allows for the conversion of less stable, terminal or "exo" alkenes into more stable, internal or "endo" alkenes. The trisubstituted alkene, 3-ethyl-2-pentene, is thermodynamically more stable than the monosubstituted terminal alkene, this compound. This stability difference is the primary driving force for the isomerization. The conversion can be achieved through various catalytic methods, most notably using transition metal complexes or acid catalysis. This guide will focus on these two primary approaches.
Thermodynamic Considerations
The isomerization of this compound to 3-ethyl-2-pentene is an exothermic process, driven by the formation of a more substituted and thus more stable alkene. The relative stabilities can be quantified by their standard enthalpies of formation.
| Compound | Molecular Formula | CAS Number | Standard Enthalpy of Formation (ΔHf°) (gas, 298.15 K) |
| This compound | C7H14 | 4038-04-4 | -85.8 ± 1.0 kJ/mol |
| 3-Ethyl-2-pentene | C7H14 | 816-79-5 | -96.7 ± 1.1 kJ/mol |
Data sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.
The more negative enthalpy of formation for 3-ethyl-2-pentene indicates its greater thermodynamic stability. It is important to note that 3-ethyl-2-pentene does not exhibit E/Z isomerism because one of the doubly bonded carbons is attached to two identical ethyl groups.[1][2]
Catalytic Systems and Mechanisms
The isomerization of this compound can be effectively catalyzed by both transition metal complexes and acids, each proceeding through distinct mechanistic pathways.
Transition Metal Catalysis: The Iron Carbonyl System
A well-documented method for the isomerization of this compound utilizes triiron dodecacarbonyl, Fe3(CO)12.[3] This reaction proceeds via a proposed π-allyl metal hydride intermediate, which facilitates an intramolecular 1,3-hydrogen shift.
Reaction Workflow:
Caption: A general workflow for the iron carbonyl-catalyzed isomerization of this compound.
Proposed Mechanism:
The isomerization is believed to proceed through the following steps:
-
Catalyst Activation: The Fe3(CO)12 cluster serves as a precursor to a coordinatively unsaturated iron carbonyl species, which is the active catalyst.
-
Olefin Coordination: The terminal double bond of this compound coordinates to the active iron center.
-
Oxidative Addition: An allylic C-H bond undergoes oxidative addition to the iron center, forming a π-allyl iron hydride intermediate.
-
Reductive Elimination: The hydride ligand then adds to the C1 position of the π-allyl group, and the metal reductively eliminates to form the more stable internal alkene, 3-ethyl-2-pentene, coordinated to the iron center.
-
Product Dissociation: The product, 3-ethyl-2-pentene, dissociates from the iron center, regenerating the active catalyst which can then enter another catalytic cycle.
Caption: The proposed π-allyl metal hydride pathway for iron-catalyzed isomerization.
Acid Catalysis
The isomerization of this compound can also be achieved using strong acid catalysts. This method proceeds through a carbocation intermediate.
Reaction Workflow:
Caption: A general workflow for the acid-catalyzed isomerization of this compound.
Mechanism:
-
Protonation: The π-bond of this compound acts as a nucleophile and attacks a proton from the acid catalyst. This protonation occurs at the less substituted carbon (C1) to form a more stable tertiary carbocation at C2.
-
Deprotonation: A conjugate base removes a proton from an adjacent carbon (C3) to form the more stable, trisubstituted double bond of 3-ethyl-2-pentene.
Caption: The carbocation pathway for the acid-catalyzed isomerization of this compound.
Experimental Protocols
General Protocol for Iron Carbonyl-Catalyzed Isomerization
Materials:
-
This compound
-
Triiron dodecacarbonyl (Fe3(CO)12)
-
Anhydrous, inert solvent (e.g., toluene (B28343) or hexane)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware for air-sensitive techniques
Procedure:
-
A reaction vessel (e.g., a Schlenk flask) is charged with this compound and the chosen solvent under an inert atmosphere.
-
A catalytic amount of Fe3(CO)12 (e.g., 1-5 mol%) is added to the solution.
-
The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred for a designated period.
-
The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The catalyst byproducts can be removed by filtration through a pad of silica (B1680970) gel or celite.
-
The solvent is removed under reduced pressure to yield the crude product mixture.
-
If necessary, the product can be purified by distillation.
General Protocol for Acid-Catalyzed Isomerization
Materials:
-
This compound
-
Strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
-
Suitable solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
This compound is dissolved in the chosen solvent in a round-bottom flask.
-
A catalytic amount of the strong acid is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated.
-
The reaction progress is monitored by GC-MS analysis of aliquots.
-
Once the reaction is complete, the mixture is transferred to a separatory funnel and washed with saturated sodium bicarbonate solution to neutralize the acid, followed by washing with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting product can be purified by distillation if required.
Analytical Methodology: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for monitoring the isomerization of this compound.
Typical GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the isomers of heptene.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Injection: A small volume of the reaction mixture (diluted if necessary) is injected into the GC.
-
Temperature Program: A temperature gradient is employed to separate the components based on their boiling points and interaction with the stationary phase. This compound (boiling point ~86 °C) will typically elute before 3-ethyl-2-pentene (boiling point ~96 °C).
-
Detection: The mass spectrometer detects the eluted compounds, and their mass spectra are used for identification by comparison with library spectra (e.g., NIST library). Quantification is achieved by integrating the peak areas in the chromatogram.
Quantitative Analysis: The relative amounts of this compound and 3-ethyl-2-pentene in the reaction mixture can be determined from the integrated peak areas in the GC chromatogram. The percentage conversion can be calculated as follows:
Conversion (%) = [Area(3-ethyl-2-pentene) / (Area(this compound) + Area(3-ethyl-2-pentene))] * 100
Summary of Quantitative Data
The following table summarizes the key quantitative data for the compounds involved in this isomerization.
| Parameter | This compound | 3-Ethyl-2-pentene |
| Molecular Weight | 98.19 g/mol | 98.19 g/mol |
| Boiling Point | ~86 °C | ~96 °C |
| Density | ~0.703 g/cm3 | ~0.717 g/cm3 |
| Refractive Index | ~1.398 (at 20 °C) | ~1.414 (at 20 °C) |
| ΔHf° (gas) | -85.8 ± 1.0 kJ/mol | -96.7 ± 1.1 kJ/mol |
Conclusion
The isomerization of this compound to 3-ethyl-2-pentene is a thermodynamically favorable process that can be efficiently catalyzed by both transition metal complexes, such as iron carbonyls, and strong acids. The choice of catalyst dictates the reaction mechanism, with the iron-catalyzed reaction proceeding through a π-allyl metal hydride intermediate and the acid-catalyzed reaction via a carbocation intermediate. Understanding these pathways and having robust analytical methods like GC-MS are crucial for monitoring and optimizing this important transformation in a research and development setting. This guide provides the foundational knowledge for professionals to approach this and similar alkene isomerization reactions.
References
Methodological & Application
Application Note: Synthesis of 3-Ethyl-1-pentene from 3-Ethyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective isomerization of internal alkenes to terminal alkenes, a process often referred to as contra-thermodynamic isomerization, is a significant challenge in organic synthesis. This transformation is of high value as terminal alkenes are versatile building blocks in various chemical transformations, including polymerization, hydroformylation, and palladium-catalyzed cross-coupling reactions. 3-Ethyl-2-pentene (B1580655), a thermodynamically stable trisubstituted internal alkene, can be converted to its less stable terminal isomer, 3-ethyl-1-pentene, using specialized catalytic methods. This application note details two distinct protocols for this conversion: a hydroboration-isomerization-displacement sequence and a dual-catalyst photochemical isomerization.
The equilibrium between 3-ethyl-2-pentene and this compound heavily favors the internal alkene, with the terminal isomer being present in only about 1% at equilibrium. Therefore, specialized methods are required to drive the reaction towards the desired, less stable product.
Methods Overview
Two primary methods for the contra-thermodynamic isomerization of 3-ethyl-2-pentene are presented:
-
Hydroboration-Isomerization-Displacement: This classic approach, pioneered by Brown and Bhatt, involves the hydroboration of the internal alkene, followed by thermal isomerization of the resulting organoborane to place the boron atom at the terminal position. Subsequent displacement with a more volatile alkene liberates the desired terminal alkene product.[1] A modern variation involves a chain-walking hydroboration followed by a dehydroboration step.[2]
-
Dual-Catalyst Photochemical Isomerization: This contemporary method utilizes a dual-catalyst system under photochemical irradiation to promote the conversion of the internal alkene to the terminal alkene.[3][4][5][6] The reaction is believed to proceed through a regiospecific bimolecular homolytic substitution (SH2') mechanism.[4][5]
The selection of the method may depend on the desired scale, available equipment, and tolerance of the substrate to the specific reaction conditions.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the two detailed protocols.
| Parameter | Method 1: Hydroboration-Isomerization-Displacement | Method 2: Dual-Catalyst Photochemical Isomerization |
| Catalyst System | 1. BH3-THF or HBpin with a catalyst (e.g., C1 or C2) 2. Displacing alkene (e.g., 1-decene) | Cobalt(II) complex (e.g., Co(dmgH)(dmgH2)Br2) and a photocatalyst (e.g., Na4W10O32) |
| Key Reagents | Borane source, displacing alkene, high-boiling solvent (e.g., diglyme) | Acetonitrile (B52724) or Acetone (solvent), light source (e.g., 390 nm LED) |
| Reaction Temperature | 1. Hydroboration: 0 °C to rt 2. Isomerization/Displacement: ~160 °C | Room Temperature |
| Reaction Time | 1. Hydroboration: 1-2 hours 2. Isomerization/Displacement: 2-4 hours | 18 hours |
| Reported Yield | Good to excellent (substrate dependent) | 46-89% (substrate dependent)[6] |
| Product Selectivity | High for terminal alkene | High for terminal alkene |
Experimental Protocols
Method 1: Contra-Thermodynamic Isomerization via Hydroboration-Isomerization-Displacement
This protocol is adapted from the principles of hydroboration-isomerization-displacement.[1]
Materials:
-
3-Ethyl-2-pentene
-
Borane-tetrahydrofuran complex (BH3-THF), 1.0 M solution in THF
-
Diglyme (B29089) (bis(2-methoxyethyl) ether), anhydrous
-
1-Decene
-
Nitrogen gas (inert atmosphere)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, distillation apparatus)
-
Heating mantle and magnetic stirrer
Procedure:
-
Hydroboration:
-
To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add 10 mmol of 3-ethyl-2-pentene.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 11 mL of a 1.0 M solution of BH3-THF (11 mmol) to the stirred solution of the alkene.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to ensure complete hydroboration.
-
-
Isomerization and Displacement:
-
Carefully remove the THF under reduced pressure.
-
To the resulting trialkylborane, add 20 mL of anhydrous diglyme and 30 mmol of 1-decene.
-
Fit the flask with a distillation head and condenser.
-
Heat the mixture to ~160 °C in a heating mantle.
-
The lower-boiling this compound will distill as it is formed. Collect the distillate.
-
Continue the distillation for 2-4 hours to ensure complete displacement.
-
-
Purification:
-
The collected distillate can be further purified by fractional distillation to remove any co-distilled starting material or solvent.
-
Method 2: Dual-Catalyst Photochemical Isomerization
This protocol is based on the general procedure for contra-thermodynamic alkene isomerization developed by Wendlandt and coworkers.[6]
Materials:
-
3-Ethyl-2-pentene
-
Co(dmgH)(dmgH2)Br2 (Cobaloxime bromide)
-
Tetrabutylammonium decatungstate (TBADT) or Sodium decatungstate (NaDT)
-
Acetonitrile, anhydrous
-
Nitrogen gas (inert atmosphere)
-
Schlenk tube or similar reaction vessel suitable for photochemistry
-
390 nm LED light source
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
In a nitrogen-filled glovebox, add 3-ethyl-2-pentene (0.5 mmol), Co(dmgH)(dmgH2)Br2 (0.025 mmol, 5 mol%), and TBADT (0.02 mmol, 4 mol%) to a Schlenk tube equipped with a magnetic stir bar.
-
Add 2.5 mL of anhydrous acetonitrile to the tube to achieve a 0.2 M concentration of the substrate.
-
Seal the Schlenk tube.
-
-
Photochemical Reaction:
-
Remove the Schlenk tube from the glovebox and place it on a magnetic stirrer.
-
Position the tube approximately 5-10 cm from a 390 nm LED light source.
-
Irradiate the stirred reaction mixture at room temperature for 18 hours.
-
-
Work-up and Purification:
-
After 18 hours, turn off the light source.
-
The reaction mixture can be directly analyzed by GC and NMR.
-
For isolation, the solvent can be carefully removed under reduced pressure (note the volatility of the product). The residue can be purified by flash chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes).
-
Analytical Protocols
1. Gas Chromatography (GC) for Reaction Monitoring and Product Quantification:
-
Instrument: Agilent 7890B GC system or equivalent, equipped with a flame ionization detector (FID).
-
Column: A polar column such as an Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for separating the alkene isomers. Alternatively, a nonpolar column like DB-1 can be used, where elution order will primarily be based on boiling points.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 150 °C at 10 °C/min.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., hexane) before injection.
-
Quantification: Use an internal standard (e.g., dodecane) for accurate quantification of the starting material and product.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:
-
Instrument: Bruker Avance 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl3).
-
1H NMR: The formation of this compound can be confirmed by the appearance of characteristic signals for the terminal vinyl protons (typically in the range of 4.9-5.8 ppm) and the disappearance of the signal for the internal vinyl proton of 3-ethyl-2-pentene (around 5.1 ppm).
-
13C NMR: The product will show two distinct signals in the alkene region (around 110 ppm and 145 ppm), while the starting material shows two different signals in the alkene region (around 120 ppm and 140 ppm).
Visualizations
Caption: Workflow for the synthesis of this compound via hydroboration.
Caption: Workflow for the photochemical synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Contra-thermodynamic Olefin Isomerization by Chain-Walking Hydroboration and Dehydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic, contra-Thermodynamic Positional Alkene Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wendlandtlab.blob.core.windows.net [wendlandtlab.blob.core.windows.net]
- 6. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for the Synthesis of 3-Ethyl-1-pentene via Codimerization of Ethylene and n-Pentenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 3-ethyl-1-pentene, a valuable branched olefin intermediate. The primary focus is on the catalytic codimerization of ethylene (B1197577) and n-pentenes. This method offers a direct route to this C7 hydrocarbon, which can serve as a building block in the synthesis of more complex molecules relevant to pharmaceutical and materials science research. This document outlines the primary catalytic systems employed, presents available quantitative data, and provides generalized experimental protocols.
Introduction
This compound (CAS No: 4038-04-4) is a seven-carbon alpha-olefin with a branched structure.[1][2][3] Its utility stems from the reactive vinyl group, making it a precursor for various chemical transformations, including polymerization to specialty polymers and as an intermediate in the synthesis of fine chemicals and pharmaceuticals.[4] The codimerization of readily available feedstocks, ethylene and n-pentenes, represents an atom-economical approach to its synthesis. This reaction is typically facilitated by transition metal catalysts, such as those based on Ziegler-Natta systems or nickel-phosphine complexes, or by alkali metal catalysts.[4]
Catalytic Systems and Performance
The selective codimerization of ethylene and n-pentenes to yield this compound is influenced by the choice of catalyst and reaction conditions. While detailed comparative studies are limited in the readily available literature, several catalytic systems have been shown to facilitate this transformation.
1. Ziegler-Natta Type Catalysts:
Ziegler-Natta catalysts, traditionally used for olefin polymerization, can also catalyze the dimerization and oligomerization of olefins.[5] These systems, typically comprising a transition metal halide (e.g., titanium tetrachloride) and an organoaluminum cocatalyst (e.g., triethylaluminum), can be tailored to favor the formation of low molecular weight oligomers.[6] In the context of ethylene and n-pentene codimerization, the insertion of an ethylene molecule into a metal-pentenyl intermediate is a key step in the formation of this compound.
2. Nickel-Phosphine Catalysts:
Nickel complexes featuring phosphine (B1218219) ligands are well-established catalysts for olefin oligomerization and dimerization.[7] The electronic and steric properties of the phosphine ligand can be tuned to control the selectivity of the reaction. For the codimerization of ethylene and n-pentenes, these catalysts can promote the formation of the desired C7 product.
3. Alkali Metal Catalysts:
Simple alkali metal-based catalysts, such as sodium or potassium carbonate, have also been reported to catalyze the codimerization of ethylene and n-pentenes to produce this compound.[4] These systems often require higher temperatures and pressures compared to their transition metal counterparts.
Quantitative Data
Detailed quantitative data for the selective synthesis of this compound is not extensively tabulated in publicly accessible literature. However, related studies on ethylene oligomerization in the presence of other alpha-olefins provide insights into the feasibility of codimerization. For instance, the addition of 1-pentene (B89616) to a chromium-catalyzed ethylene trimerization/tetramerization system resulted in the formation of branched C9, C11, and C13 co-oligomers, demonstrating the incorporation of 1-pentene.[4]
The following table summarizes hypothetical performance data for different catalyst systems based on general principles of olefin dimerization and the limited available information. This is intended for illustrative purposes to guide experimental design.
| Catalyst System | Cocatalyst/Promoter | Temperature (°C) | Pressure (bar) | Ethylene:Pentene Ratio | Selectivity to this compound (%) | Yield (%) |
| TiCl₄ / MgCl₂ | Triethylaluminum (B1256330) (TEA) | 50 - 80 | 10 - 40 | 1:1 to 1:5 | Moderate to High | Variable |
| NiCl₂(PPh₃)₂ | Ethylaluminum dichloride (EADC) | 40 - 70 | 5 - 30 | 1:1 to 1:3 | Moderate to High | Variable |
| K₂CO₃ | - | 150 - 200 | 50 - 100 | 1:2 to 1:10 | Low to Moderate | Low |
Experimental Protocols
The following are generalized protocols for the laboratory-scale synthesis of this compound. Caution: These reactions involve flammable gases and pyrophoric reagents. All procedures should be carried out by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment and inert atmosphere techniques (e.g., Schlenk line or glovebox).
Protocol 1: Codimerization using a Ziegler-Natta Type Catalyst
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Magnesium chloride (MgCl₂) (anhydrous)
-
Triethylaluminum (TEA) (solution in an inert solvent like heptane)
-
Anhydrous, deoxygenated n-pentene (e.g., 1-pentene or a mixture of isomers)
-
Anhydrous, deoxygenated toluene (B28343) or heptane
-
Ethylene gas (polymerization grade)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Schlenk flask or high-pressure autoclave
-
Magnetic stirrer and heating mantle/oil bath
-
Gas inlet and outlet with bubbler
-
Syringes and cannulas for transfer of air-sensitive reagents
Procedure:
-
Catalyst Preparation (in situ):
-
Under an inert atmosphere (argon or nitrogen), add anhydrous MgCl₂ (e.g., 10 mmol) to a dry Schlenk flask or autoclave.
-
Add anhydrous toluene (e.g., 50 mL) and stir to form a slurry.
-
Carefully add TiCl₄ (e.g., 1 mmol) to the slurry and stir for 1-2 hours at room temperature.
-
-
Reaction Setup:
-
To the catalyst slurry, add n-pentene (e.g., 50 mmol).
-
Heat the mixture to the desired reaction temperature (e.g., 60 °C).
-
Carefully add the triethylaluminum solution (e.g., 5 mmol) dropwise to the reaction mixture. An exotherm may be observed.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 20 bar) and maintain a constant pressure throughout the reaction.
-
-
Reaction:
-
Stir the reaction mixture vigorously for the desired reaction time (e.g., 2-4 hours). Monitor the uptake of ethylene.
-
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent the excess ethylene.
-
Quench the reaction by slowly adding methanol (e.g., 10 mL).
-
Add 1 M HCl (e.g., 50 mL) and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
The crude product can be purified by fractional distillation to isolate this compound.
-
-
Analysis:
-
Characterize the product by GC-MS and NMR spectroscopy to confirm its identity and purity.
-
Visualizations
Reaction Pathway
Caption: General reaction pathway for the catalytic codimerization of ethylene and n-pentene.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Safety Considerations
-
Ethylene: Highly flammable gas. Handle in a well-ventilated area, away from ignition sources.
-
n-Pentenes: Flammable liquids. Handle in a fume hood.
-
Organoaluminum Compounds (e.g., TEA): Pyrophoric and react violently with water and air. Must be handled under a strict inert atmosphere.
-
Titanium Tetrachloride: Corrosive and fuming liquid. Reacts with moisture in the air. Handle with extreme care in a fume hood.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Alkylation of propylene with butyllithium for 3-Ethyl-1-pentene synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the synthesis of 3-Ethyl-1-pentene. The primary focus is on a robust and reliable method utilizing the Wittig reaction, a cornerstone of modern organic synthesis for alkene formation. Additionally, this document addresses the theoretical alkylation of propylene (B89431) with butyllithium (B86547), elucidating the challenges and likely outcomes of this approach. The content is intended for an audience with a professional background in chemistry and drug development, providing the necessary detail for laboratory application.
Introduction
This compound is a valuable building block in organic synthesis, finding applications in the development of more complex molecules, including pharmacologically active compounds. The precise installation of its double bond and branched ethyl group is crucial for its utility. While various synthetic strategies can be envisioned for its preparation, the choice of method is dictated by factors such as yield, stereoselectivity, and practicality.
This application note explores two potential synthetic pathways. Firstly, the originally proposed alkylation of propylene with butyllithium is discussed from a theoretical standpoint. Organolithium reagents are potent nucleophiles and strong bases, capable of adding across carbon-carbon double bonds in a process known as carbolithiation.[1] However, the reaction of butyllithium with simple alkenes like propylene is notoriously difficult to control and typically leads to anionic polymerization.[2]
Therefore, a more practical and widely employed method, the Wittig reaction, is presented as the recommended protocol. The Wittig reaction offers a reliable means of converting a ketone, in this case, 3-pentanone (B124093), into the desired terminal alkene with a high degree of regioselectivity.[3][4]
Data Presentation
Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ | [5][6] |
| Molecular Weight | 98.19 g/mol | [5] |
| Boiling Point | 85 °C (lit.) | [7] |
| Melting Point | -127 °C | [8] |
| Density | 0.697 g/mL at 20 °C (lit.) | [6] |
| Refractive Index (n²⁰/D) | 1.397 | [8] |
| Spectroscopic Data | Characteristic Peaks |
| ¹H NMR | Spectra available in public databases.[5] |
| ¹³C NMR | Spectra available in public databases.[8] |
| IR Spectrum | Data available from NIST.[5] |
| Mass Spectrum | Data available from NIST.[5][6] |
Experimental Protocols
Part 1: Theoretical Discussion - Alkylation of Propylene with Butyllithium
The direct alkylation of propylene with butyllithium to achieve a mono-addition product, this compound, is not a recommended synthetic strategy. The high reactivity of butyllithium as a polymerization initiator for alkenes presents a significant challenge in controlling the reaction to a single insertion.[2]
Reaction Pathway:
The reaction would theoretically proceed via the nucleophilic addition of the butyl anion to the propylene double bond.
Challenges:
-
Polymerization: The initial addition product, a new organolithium species, is itself a potent initiator for further propylene polymerization. This would result in a mixture of oligomers and polymers rather than the desired C7 alkene.
-
Lack of Control: Achieving a 1:1 stoichiometry under conditions that favor mono-addition over polymerization is exceedingly difficult with simple, unactivated alkenes like propylene.
Due to these significant challenges and the lack of established literature precedent for a controlled and high-yielding synthesis via this route, this method is considered impractical for the specific synthesis of this compound.
Part 2: Recommended Protocol - Synthesis of this compound via the Wittig Reaction
This protocol details the synthesis of this compound from 3-pentanone using a Wittig reaction with a non-stabilized ylide. The reaction proceeds in two main stages: the preparation of the phosphonium (B103445) ylide and the subsequent reaction with the ketone.
Overall Reaction:
(Ph)₃P + CH₃Br → [(Ph)₃PCH₃]⁺Br⁻ [(Ph)₃PCH₃]⁺Br⁻ + n-BuLi → (Ph)₃P=CH₂ + LiBr + C₄H₁₀ (Ph)₃P=CH₂ + (CH₃CH₂)₂C=O → CH₂=C(CH₂CH₃)₂ + (Ph)₃P=O
Materials and Reagents:
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
3-Pentanone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Round-bottom flasks, septum-sealed
-
Syringes and needles
-
Magnetic stirrer and stir bars
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Standard glassware for extraction and distillation
Protocol:
Step 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add one equivalent of n-butyllithium solution dropwise via syringe. A deep yellow to orange color should develop, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes.
Step 2: Wittig Reaction with 3-Pentanone
-
Cool the freshly prepared ylide solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve one equivalent of 3-pentanone in a minimal amount of anhydrous THF.
-
Slowly add the 3-pentanone solution to the ylide suspension at -78 °C via syringe.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting ketone.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product will contain triphenylphosphine (B44618) oxide as a major byproduct.
-
Purify the crude product by fractional distillation to isolate the volatile this compound from the non-volatile triphenylphosphine oxide. The boiling point of this compound is approximately 85 °C.[7]
Safety Precautions:
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.[2] It reacts violently with water.
-
Anhydrous solvents are essential for the success of this reaction.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Visualizations
Caption: Reaction pathway for the synthesis of this compound via the Wittig reaction.
Caption: Experimental workflow for the Wittig synthesis of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. PubChemLite - this compound (C7H14) [pubchemlite.lcsb.uni.lu]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. 1-Pentene, 3-ethyl- [webbook.nist.gov]
- 6. 1-Pentene, 3-ethyl- [webbook.nist.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. spectrabase.com [spectrabase.com]
Application Note: Iron Carbonyl Catalyzed Isomerization of 3-Ethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the isomerization of 3-Ethyl-1-pentene catalyzed by iron carbonyl complexes. This reaction is a classic example of transition metal-catalyzed olefin isomerization, a fundamental transformation in organic synthesis with applications in the production of fine chemicals and pharmaceutical intermediates. The isomerization proceeds through a well-established π-allyl metal hydride intermediate, leading to the formation of more thermodynamically stable internal olefins.
Introduction
The isomerization of terminal olefins to internal olefins is a thermodynamically favorable process that is often kinetically hindered. Transition metal catalysts, such as iron carbonyls, provide a low-energy pathway for this transformation. The isomerization of this compound is of particular interest as it involves the migration of a double bond in a branched alkene, leading to a mixture of isomeric products. Understanding the mechanism and controlling the reaction conditions are crucial for achieving desired product selectivity. The most pertinent study on this specific transformation is the work of Casey and Cyr, which established the involvement of a π-allyl metal hydride intermediate. While the specific quantitative data from this seminal work was not accessible for this document, the following sections provide a comprehensive overview of the reaction based on established principles of iron carbonyl catalysis.
Proposed Reaction Mechanism
The catalytic cycle for the iron carbonyl-catalyzed isomerization of this compound is believed to proceed through the following key steps:
-
Catalyst Activation: The active catalyst, a coordinatively unsaturated iron carbonyl species such as Fe(CO)3 or Fe(CO)4, is generated in situ from a precursor like Fe(CO)5, Fe2(CO)9, or Fe3(CO)12, typically through thermal or photochemical decomposition.
-
Olefin Coordination: The terminal alkene, this compound, coordinates to the unsaturated iron center.
-
Oxidative Addition: An allylic C-H bond of the coordinated alkene undergoes oxidative addition to the iron center, forming a π-allyl iron hydride intermediate.
-
Hydride Insertion: The hydride ligand then inserts at either the C1 or C3 position of the π-allyl group. Insertion at C1 regenerates the starting material, while insertion at C3 leads to the formation of a coordinated internal alkene.
-
Product Dissociation: The isomerized internal alkene dissociates from the iron center, regenerating the active catalyst, which can then enter another catalytic cycle.
This mechanism allows for the migration of the double bond along the carbon chain.
Data Presentation
Disclaimer: The following quantitative data is illustrative and representative of typical iron carbonyl catalyzed alkene isomerization reactions. Specific experimental data for the isomerization of this compound from the primary literature by Casey and Cyr was not accessible through available resources.
Table 1: Illustrative Reaction Conditions for the Isomerization of this compound
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) |
| 1 | Fe(CO)5 | 5 | Toluene | 100 | 6 |
| 2 | Fe2(CO)9 | 2.5 | Hexane | 80 | 12 |
| 3 | Fe3(CO)12 | 1.7 | Benzene | 120 | 4 |
| 4 | Fe(CO)5 | 10 | Neat | 100 | 8 |
Table 2: Illustrative Product Distribution for the Isomerization of this compound
| Entry | This compound (%) | (Z)-3-Ethyl-2-pentene (%) | (E)-3-Ethyl-2-pentene (%) | Other Isomers (%) |
| 1 | 15 | 35 | 45 | 5 |
| 2 | 25 | 30 | 40 | 5 |
| 3 | 10 | 40 | 48 | 2 |
| 4 | 5 | 42 | 50 | 3 |
Experimental Protocols
This section provides a generalized methodology for the iron carbonyl-catalyzed isomerization of this compound.
Materials and Equipment:
-
This compound (substrate)
-
Iron pentacarbonyl (Fe(CO)5), triiron dodecacarbonyl (Fe3(CO)12), or diiron nonacarbonyl (Fe2(CO)9) (catalyst precursor)
-
Anhydrous, deoxygenated solvent (e.g., toluene, hexane, or benzene)
-
Schlenk flask or a similar reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (e.g., nitrogen or argon) with a manifold
-
Syringes and needles for transfer of reagents
-
Gas chromatograph (GC) or GC-mass spectrometer (GC-MS) for product analysis
-
Nuclear magnetic resonance (NMR) spectrometer for structural characterization
Generalized Reaction Setup and Procedure:
-
Reaction Setup: A Schlenk flask is flame-dried under vacuum and backfilled with an inert gas (nitrogen or argon). The flask is equipped with a magnetic stir bar and a condenser.
-
Reagent Addition: The solvent (if used) and this compound are added to the flask via syringe. The solution is then purged with the inert gas for 15-20 minutes to ensure the removal of oxygen.
-
Catalyst Introduction: The iron carbonyl catalyst precursor is added to the reaction mixture under a positive flow of inert gas. Iron carbonyls are toxic and volatile, so this step should be performed in a well-ventilated fume hood.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature with vigorous stirring. The progress of the reaction can be monitored by taking aliquots at regular intervals.
-
Reaction Monitoring: Aliquots can be withdrawn from the reaction mixture using a syringe and quenched by exposing them to air (which deactivates the catalyst) and diluting with a suitable solvent (e.g., diethyl ether). The samples are then analyzed by GC or GC-MS to determine the conversion of the starting material and the distribution of products.
-
Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The catalyst can be decomposed by opening the flask to the air for a period of time, often resulting in the precipitation of iron oxides. The solution is then filtered through a short plug of silica (B1680970) gel or alumina (B75360) to remove the iron residues. The solvent can be removed under reduced pressure to yield the crude product mixture.
-
Purification: If necessary, the individual isomers can be separated by fractional distillation or preparative gas chromatography.
Product Analysis:
-
Gas Chromatography (GC): A GC equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column) can be used to separate and quantify the different isomers of 3-ethylpentene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for the structural elucidation of the starting material and the isomeric products. The chemical shifts and coupling constants of the olefinic and allylic protons and carbons provide definitive information about the position and stereochemistry of the double bond.
Mandatory Visualization
Caption: Proposed mechanism for the isomerization of this compound.
Caption: Generalized workflow for the isomerization experiment.
Application Notes and Protocols for 3-Ethyl-1-pentene as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-1-pentene (CAS No: 4038-04-4) is a branched aliphatic alkene that serves as a versatile chemical intermediate in organic synthesis. Its terminal double bond and branched structure provide a reactive site for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. These transformations include, but are not limited to, polymerization, isomerization, hydroformylation, and epoxidation. This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate.
While this compound is a useful synthetic building block, it is not known to be directly involved in biological signaling pathways. Its utility in drug development would primarily be as a starting material for the synthesis of more complex, biologically active molecules.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C7H14 |
| Molecular Weight | 98.19 g/mol |
| Boiling Point | 85-86 °C |
| Density | 0.703 g/cm³ at 20 °C |
| Refractive Index | 1.398 at 20 °C |
| Solubility | Insoluble in water; Soluble in organic solvents |
Applications as a Chemical Intermediate
This compound is primarily utilized in the following applications:
-
Polymer Synthesis: It can be used as a monomer or co-monomer in polymerization reactions to produce specialty polymers with tailored properties.
-
Fine Chemical Synthesis: It serves as a precursor for the synthesis of a variety of organic compounds, including alcohols, aldehydes, epoxides, and saturated alkanes. These derivatives can then be used in the synthesis of fragrances, agrochemicals, and other specialty chemicals.
Key Experimental Protocols
This section details experimental protocols for several key reactions involving this compound.
Ziegler-Natta Polymerization of this compound
This protocol describes the polymerization of this compound to yield poly(this compound) using a classic Ziegler-Natta catalyst system.
Experimental Workflow:
Protocol:
-
Catalyst Preparation: A typical Ziegler-Natta catalyst can be prepared by reacting titanium tetrachloride (TiCl4) with triethylaluminum (B1256330) (Al(C2H5)3) in an inert solvent such as heptane. The molar ratio of Al/Ti is a critical parameter and is typically in the range of 2:1 to 4:1.[1][2]
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stirrer and under a positive pressure of nitrogen or argon is used as the reaction vessel.
-
Polymerization: The catalyst suspension is charged into the reactor, followed by the addition of anhydrous heptane. This compound is then injected into the stirred suspension. The reaction is typically carried out at a temperature between 50 and 70 °C for a specified period (e.g., 1-4 hours).
-
Work-up: The polymerization is terminated by the addition of a quenching agent, such as methanol (B129727) containing a small amount of hydrochloric acid. This deactivates the catalyst and precipitates the polymer.
-
Isolation and Characterization: The precipitated polymer is collected by filtration, washed with methanol to remove catalyst residues, and dried under vacuum. The resulting poly(this compound) can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, Nuclear Magnetic Resonance (NMR) for structural analysis, and Differential Scanning Calorimetry (DSC) for thermal properties.
Quantitative Data (Illustrative for similar α-olefins):
| Parameter | Value | Reference |
| Monomer Conversion | > 90% | [3] |
| Catalyst Activity | Varies with Al/Ti ratio and temperature | [3] |
| Polymer Molecular Weight (Mw) | 10^4 - 10^6 g/mol (typical range) | [1][2] |
| Polydispersity Index (PDI) | 2 - 10 (typical for ZN catalysts) | [1][2] |
Acid-Catalyzed Isomerization of this compound
This protocol describes the isomerization of the terminal alkene, this compound, to its more stable internal alkene isomers, primarily (Z)- and (E)-3-ethyl-2-pentene.
Experimental Workflow:
Protocol:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with this compound.
-
Catalyst Addition: A solid acid catalyst, such as Amberlyst-15 or a similar sulfonic acid resin, is added to the flask. The use of a solid acid catalyst simplifies the work-up procedure.
-
Isomerization: The mixture is heated to a temperature of 60-80 °C with vigorous stirring. The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC).
-
Work-up: Once the reaction has reached equilibrium (as determined by GC analysis), the mixture is cooled to room temperature. The solid catalyst is removed by filtration.
-
Isolation and Characterization: The resulting mixture of isomers can be separated by fractional distillation. The individual isomers can be characterized by GC-MS and NMR spectroscopy.
Quantitative Data (Illustrative for similar C5 alkenes):
| Parameter | Value | Reference |
| Equilibrium Conversion of 1-alkene | > 95% | [4] |
| Product Distribution (Illustrative) | (E)-isomer > (Z)-isomer >> terminal isomer | [4] |
| Reaction Time to Equilibrium | 1 - 6 hours | [4] |
Hydroformylation of this compound
This protocol describes the rhodium-catalyzed hydroformylation (oxo-process) of this compound to produce a mixture of aldehydes, primarily 4-ethylhexanal (B6588603) and 2,3-diethylbutanal.
Experimental Workflow:
Protocol:
-
Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls is used for this reaction.
-
Charging Reactants: The autoclave is charged with this compound, a suitable solvent (e.g., toluene), and a rhodium catalyst precursor such as Rh(CO)2(acac) along with a phosphine (B1218219) ligand (e.g., triphenylphosphine) to control regioselectivity.
-
Reaction: The autoclave is sealed, purged with nitrogen, and then pressurized with a mixture of carbon monoxide and hydrogen (syngas), typically in a 1:1 molar ratio. The reaction mixture is heated to 80-120 °C and stirred vigorously. The pressure is maintained in the range of 20-50 bar.
-
Work-up: After the reaction is complete (monitored by GC analysis of aliquots), the autoclave is cooled to room temperature and carefully depressurized.
-
Isolation and Characterization: The reaction mixture is transferred from the autoclave. The solvent and unreacted starting material can be removed by distillation. The resulting aldehyde products can be purified by vacuum distillation and characterized by GC, IR (strong C=O stretch around 1725 cm⁻¹), and NMR spectroscopy.
Quantitative Data (Illustrative for terminal alkenes):
| Parameter | Value | Reference |
| Alkene Conversion | > 95% | [5] |
| Aldehyde Selectivity | > 90% | [5] |
| Linear to Branched Aldehyde Ratio | Varies with ligand and conditions (e.g., 2:1 to 10:1) | [5] |
| Typical Catalyst Loading | 0.01 - 0.1 mol% Rh | [5] |
Epoxidation of this compound
This protocol describes the epoxidation of this compound to form 2-(1-ethylpropyl)oxirane using meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Workflow:
Protocol:
-
Reaction Setup: this compound is dissolved in a chlorinated solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to 0 °C.
-
Reagent Addition: meta-Chloroperoxybenzoic acid (m-CPBA) is added portion-wise to the stirred solution. The reaction is exothermic, so the addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for about 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting alkene is consumed.[6][7]
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxide. The organic layer is separated and washed successively with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Isolation and Characterization: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude epoxide can be purified by column chromatography on silica (B1680970) gel if necessary. The product can be characterized by NMR and IR spectroscopy.
Quantitative Data (Illustrative for terminal alkenes):
| Parameter | Value | Reference |
| Alkene Conversion | > 95% | [8][9] |
| Epoxide Yield | 80 - 95% | [8][9] |
| Reaction Time | 1 - 4 hours | [8][9] |
| m-CPBA Stoichiometry | 1.1 - 1.5 equivalents | [6][7] |
Conclusion
This compound is a valuable and versatile chemical intermediate. The protocols provided herein for its polymerization, isomerization, hydroformylation, and epoxidation serve as a foundation for its application in the synthesis of a wide range of chemical products. Researchers and scientists can adapt and optimize these methodologies to suit their specific synthetic goals. The absence of known direct biological activity underscores its role as a foundational building block rather than a bioactive molecule itself.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. leah4sci.com [leah4sci.com]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of 3-Ethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-1-pentene is a branched alpha-olefin that holds potential for the synthesis of specialty polymers with unique properties. The ethyl branch at the C-3 position introduces steric hindrance that can influence polymerization kinetics, catalyst activity, and the final polymer's microstructure and physical properties, such as crystallinity, solubility, and mechanical strength. While specific literature on the homopolymerization of this compound is limited, established methods for the polymerization of other branched and higher alpha-olefins provide a strong foundation for developing experimental approaches.
These application notes provide an overview of potential polymerization strategies for this compound, including Ziegler-Natta, metallocene-catalyzed, and cationic polymerization. The provided protocols are adapted from established procedures for structurally similar monomers and are intended to serve as a starting point for research and development.
Polymerization Methods: An Overview
The polymerization of this compound can be approached through several catalytic methods, each offering distinct advantages in controlling the polymer's molecular weight, tacticity, and overall architecture.
-
Ziegler-Natta Polymerization: This conventional method, typically employing a titanium-based catalyst with an organoaluminum co-catalyst, is known for producing highly linear and stereoregular polymers from alpha-olefins.[1] For this compound, this method is expected to yield polymers with varying degrees of isotacticity depending on the catalyst generation and composition.
-
Metallocene-Catalyzed Polymerization: Metallocene catalysts, characterized by their well-defined single active sites, offer precise control over polymer microstructure, including tacticity and comonomer distribution.[2] By modifying the ligand framework of the metallocene, it is possible to synthesize atactic, isotactic, or syndiotactic poly(this compound).[2]
-
Cationic Polymerization: This method proceeds via a carbocationic intermediate and is suitable for olefins that can form stable cations.[3] The presence of the ethyl group in this compound can stabilize a tertiary carbocation, making it a candidate for cationic polymerization, which may lead to polymers with different branching patterns compared to coordination polymerization.
Experimental Protocols
The following are generalized protocols for the polymerization of this compound based on methods reported for analogous alpha-olefins. Researchers should optimize these conditions based on their specific experimental setup and desired polymer characteristics.
Protocol 1: Ziegler-Natta Polymerization of this compound
This protocol is adapted from general procedures for the polymerization of higher alpha-olefins using a supported titanium catalyst.
Materials:
-
This compound (purified by passing through activated alumina (B75360) and molecular sieves)
-
Toluene (B28343) (anhydrous, polymerization grade)
-
Supported Ziegler-Natta catalyst (e.g., TiCl₄ on MgCl₂ support)
-
Triethylaluminum (B1256330) (TEAL) solution (e.g., 1 M in hexane)
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid (10% aqueous solution)
-
Acetone
-
Nitrogen or Argon (high purity)
Procedure:
-
Reactor Setup: A Schlenk flask or a stirred glass reactor is dried in an oven at 120°C overnight and then cooled under a stream of high-purity nitrogen or argon.
-
Solvent and Monomer Addition: Anhydrous toluene (100 mL) is transferred to the reactor via cannula. This compound (20 mL, ~14 g) is then added. The reactor is placed in a thermostatically controlled bath to maintain the desired reaction temperature (e.g., 50°C).
-
Catalyst Introduction: A calculated amount of the supported Ziegler-Natta catalyst (e.g., 20 mg) is suspended in a small amount of toluene and added to the reactor.
-
Initiation: The polymerization is initiated by adding the triethylaluminum (TEAL) solution (e.g., achieving an Al/Ti molar ratio of 100-300). The mixture is stirred vigorously.
-
Polymerization: The reaction is allowed to proceed for a set time (e.g., 1-4 hours). The progress can be monitored by observing an increase in viscosity.
-
Termination: The polymerization is quenched by the slow addition of methanol (10 mL).
-
Polymer Isolation and Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of acidified methanol (10% HCl). The precipitated polymer is filtered, washed extensively with methanol and acetone, and then dried in a vacuum oven at 60°C to a constant weight.
Protocol 2: Metallocene-Catalyzed Polymerization of this compound
This protocol is based on the use of a zirconocene (B1252598) catalyst activated with methylaluminoxane (B55162) (MAO), a common system for olefin polymerization.[4]
Materials:
-
This compound (purified)
-
Toluene (anhydrous, polymerization grade)
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Acetone
-
Nitrogen or Argon (high purity)
Procedure:
-
Reactor Preparation: A dry, inert-atmosphere reactor is prepared as described in Protocol 1.
-
Solvent and Cocatalyst: Anhydrous toluene (100 mL) is added to the reactor, followed by the MAO solution (e.g., to achieve an Al/Zr ratio of 1000-5000). The mixture is stirred and brought to the reaction temperature (e.g., 30°C).
-
Monomer Addition: this compound (20 mL, ~14 g) is injected into the reactor.
-
Catalyst Injection and Polymerization: The metallocene catalyst, dissolved in a small amount of toluene, is injected into the reactor to start the polymerization. The reaction is continued for the desired duration (e.g., 1 hour).
-
Quenching and Isolation: The reaction is terminated with methanol. The polymer is precipitated in acidified methanol, filtered, washed, and dried as described in Protocol 1.
Protocol 3: Cationic Polymerization of this compound
This protocol is adapted from general procedures for the cationic polymerization of vinyl monomers using a Lewis acid initiator.[5]
Materials:
-
This compound (purified)
-
Dichloromethane (B109758) (anhydrous, polymerization grade)
-
Lewis acid initiator (e.g., Boron trifluoride etherate (BF₃·OEt₂) or Aluminum trichloride (B1173362) (AlCl₃))
-
Proton scavenger (e.g., 2,6-di-tert-butylpyridine), optional
-
Methanol
-
Nitrogen or Argon (high purity)
Procedure:
-
Reactor and Reagent Preparation: A dry, inert-atmosphere reactor is cooled to the desired low temperature (e.g., -78°C) in a dry ice/acetone bath. Anhydrous dichloromethane (100 mL) is added.
-
Monomer Addition: this compound (10 mL, ~7 g) is added to the cold solvent. A proton scavenger can be added at this stage if desired.
-
Initiation: The Lewis acid initiator (e.g., a solution of AlCl₃ in dichloromethane or neat BF₃·OEt₂) is added dropwise to the stirred monomer solution.
-
Polymerization: The reaction is typically rapid and is allowed to proceed for a specified time (e.g., 30 minutes to 2 hours).
-
Termination: The polymerization is terminated by the addition of cold methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The product is then filtered, washed with methanol, and dried under vacuum.
Data Presentation
Due to the limited availability of experimental data for the polymerization of this compound, the following tables present hypothetical data based on expected trends from the polymerization of other branched alpha-olefins. These tables are intended for illustrative purposes to guide experimental design.
Table 1: Hypothetical Results for Ziegler-Natta Polymerization of this compound
| Entry | Catalyst System | Al/Ti Ratio | Temp (°C) | Time (h) | Yield (%) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) |
| 1 | TiCl₄/MgCl₂ - TEAL | 150 | 50 | 2 | 65 | 120 | 4.5 |
| 2 | TiCl₄/MgCl₂ - TEAL | 300 | 50 | 2 | 75 | 95 | 5.2 |
| 3 | VCl₄ - TEAL | 200 | 30 | 4 | 50 | 150 | 3.8 |
Table 2: Hypothetical Results for Metallocene-Catalyzed Polymerization of this compound
| Entry | Metallocene Catalyst | Al/Zr Ratio | Temp (°C) | Time (h) | Activity ( kg/mol ·h) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) |
| 1 | rac-Et(Ind)₂ZrCl₂/MAO | 2000 | 30 | 1 | 5000 | 250 | 2.1 |
| 2 | Cp₂ZrCl₂/MAO | 2000 | 30 | 1 | 3500 | 180 | 2.3 |
| 3 | rac-Et(Ind)₂ZrCl₂/MAO | 2000 | 60 | 1 | 8000 | 150 | 2.2 |
Table 3: Hypothetical Results for Cationic Polymerization of this compound
| Entry | Initiator | [M]/[I] Ratio | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) |
| 1 | BF₃·OEt₂ | 200 | -78 | 1 | 80 | 25 | 1.8 |
| 2 | AlCl₃ | 200 | -78 | 1 | 90 | 30 | 2.5 |
| 3 | BF₃·OEt₂ | 200 | 0 | 0.5 | 70 | 10 | 2.1 |
Visualizations
The following diagrams illustrate the general mechanisms and workflows associated with the polymerization of this compound.
References
Application Notes and Protocols for the Hydrogenation of 3-Ethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic hydrogenation is a fundamental and widely utilized chemical reaction in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This process involves the addition of hydrogen (H₂) across a double or triple bond, effectively saturating the molecule. The hydrogenation of alkenes to their corresponding alkanes is a thermodynamically favorable reaction that, in the presence of a suitable catalyst, proceeds efficiently under mild conditions.[1]
This document provides detailed application notes and protocols for the hydrogenation of 3-ethyl-1-pentene to yield its saturated hydrocarbon analogue, 3-ethylpentane (B1585240). The methodologies described herein utilize common heterogeneous catalysts and provide a framework for reaction setup, monitoring, and product analysis.
Reaction Scheme & Mechanism
The overall reaction involves the addition of two hydrogen atoms to the double bond of this compound. This transformation is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel.[2][3]
Reaction:
This compound + H₂ --(Catalyst)--> 3-Ethylpentane
The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst.[3][4] The H-H bond is cleaved, and the hydrogen atoms are transferred sequentially to the carbons of the double bond. This addition typically occurs with syn stereochemistry, meaning both hydrogen atoms add to the same face of the double bond.[2][3][5]
Data Presentation: Hydrogenation of Terminal Alkenes
Table 1: Catalyst Performance in the Hydrogenation of 1-Pentene (B89616)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | H₂ Pressure (atm) | Reaction Time (h) | Conversion (%) | Selectivity to Pentane (%) |
| 10% Pd/C | 1 | Ethanol (B145695) | 25 | 1 | 2 | >99 | >99 |
| PtO₂ (Adam's catalyst) | 1 | Acetic Acid | 25 | 1 | 2 | >99 | >99 |
| Raney Ni | 5 | Ethanol | 50 | 5 | 4 | >98 | >98 |
Note: This data is illustrative for 1-pentene and is intended to provide a reasonable expectation for the performance of the hydrogenation of this compound under similar conditions.
Table 2: Physical Properties of Reactant and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₄ | 98.19 | 85-86 |
| 3-Ethylpentane | C₇H₁₆ | 100.21 | 93.5 |
Experimental Protocols
General Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations involving hydrogen gas should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Catalysts: Palladium on carbon (Pd/C) and Raney Nickel are pyrophoric, especially when dry and saturated with hydrogen. Handle these catalysts under an inert atmosphere (e.g., nitrogen or argon) when possible and never allow them to dry completely after use. Quench spent catalyst carefully with water.
-
Solvents: Flammable organic solvents such as ethanol and ethyl acetate (B1210297) are commonly used. Ensure proper grounding of equipment to prevent static discharge.
Protocol for Hydrogenation of this compound using Pd/C
This protocol describes the hydrogenation of this compound on a laboratory scale using a hydrogen-filled balloon at atmospheric pressure.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (anhydrous)
-
Nitrogen or Argon gas supply
-
Hydrogen gas supply (from a cylinder with a regulator)
-
Round-bottom flask with a stir bar
-
Septum
-
Balloons
-
Needles and tubing
-
Celite®
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (e.g., 20 mg, ~1-2 mol% relative to the alkene).
-
Seal the flask with a septum.
-
Purge the flask with an inert gas (nitrogen or argon) for several minutes to remove air.
-
Under a positive pressure of inert gas, add anhydrous ethanol (20 mL) via syringe.
-
Add this compound (e.g., 1.0 g, ~10.2 mmol) to the flask via syringe.
-
-
Hydrogenation:
-
Prepare a balloon filled with hydrogen gas.
-
Using a needle, briefly apply a vacuum to the flask to remove the inert gas, being careful not to evaporate the solvent.
-
Introduce hydrogen into the flask from the balloon via the needle.
-
Repeat the vacuum/hydrogen purge cycle two more times to ensure the atmosphere is saturated with hydrogen.
-
Leave the hydrogen-filled balloon attached to the reaction flask via the needle.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) if the starting material is UV-active or stains, or more effectively by gas chromatography-mass spectrometry (GC-MS).
-
To take a sample for GC-MS analysis, briefly remove the hydrogen balloon, and under a positive pressure of inert gas, withdraw a small aliquot of the reaction mixture with a syringe.
-
Filter the aliquot through a small plug of Celite® in a Pasteur pipette to remove the catalyst before injection into the GC-MS.
-
-
Work-up:
-
Once the reaction is complete, carefully remove the hydrogen balloon and purge the flask with an inert gas.
-
Prepare a pad of Celite® (approximately 1-2 cm thick) in a Buchner funnel and place it on a filter flask.
-
Wet the Celite® pad with ethanol.
-
Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional ethanol (2 x 10 mL) to ensure all the product is collected.
-
Caution: Do not allow the Celite® pad with the catalyst to dry. Immediately after filtration, quench the catalyst on the Celite® with plenty of water.
-
Transfer the filtrate to a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the crude 3-ethylpentane. For most applications, the purity of the product after filtration and solvent removal is very high.
-
Protocol for GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating alkanes.
GC Conditions (Illustrative):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold at 150 °C for 2 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 35-200
Analysis:
-
The retention time of 3-ethylpentane will be shorter than that of this compound.
-
The mass spectrum of 3-ethylpentane will show characteristic fragmentation patterns for alkanes, with a molecular ion peak (M⁺) at m/z 100.
Visualizations
Caption: Experimental workflow for the hydrogenation of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen- Poor stirring | - Use fresh catalyst.- Ensure the hydrogen balloon remains inflated and the system is well-sealed.- Increase the stirring rate to ensure good mixing of the three phases (solid, liquid, gas). |
| Low Yield | - Evaporation of product during work-up- Incomplete filtration | - Use a cooled receiving flask during rotary evaporation.- Thoroughly wash the Celite® pad with additional solvent. |
| Side Reactions (e.g., isomerization) | - Catalyst-induced isomerization of the double bond before hydrogenation. | - This is less common with unhindered terminal alkenes but can be minimized by using milder conditions or a more selective catalyst if observed. |
References
Application Note: Gas Chromatography Analysis of 3-Ethyl-1-pentene
Abstract
This application note provides detailed protocols for the qualitative and quantitative analysis of 3-Ethyl-1-pentene using gas chromatography (GC). Methodologies for both Flame Ionization Detection (FID) and Mass Spectrometry (MS) are presented, catering to a wide range of analytical needs, from routine purity assessments to complex mixture characterizations. Protocols for sample preparation, including direct dilution and static headspace analysis, are outlined to accommodate various sample matrices. Quantitative data, including a known retention time, is provided to aid in method development and validation.
Introduction
This compound (C₇H₁₄) is a volatile, unsaturated hydrocarbon of interest in various fields, including petrochemical analysis, organic synthesis, and as a component in complex hydrocarbon mixtures such as gasoline.[1][2] Accurate and reliable analytical methods are crucial for its identification and quantification. Gas chromatography is the premier technique for the analysis of volatile organic compounds (VOCs) like this compound, offering high resolution and sensitivity.[3][4][5] This document provides comprehensive protocols for its analysis by GC-FID and GC-MS, enabling researchers, scientists, and drug development professionals to implement robust analytical procedures.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in a Volatile Matrix
This protocol is adapted from a rapid analysis method for unleaded gasoline and is suitable for the identification and quantification of this compound in complex volatile mixtures.
Sample Preparation:
For samples with a high concentration of volatile components, such as gasoline, direct injection may be feasible. For other matrices, a dilution with a volatile solvent is recommended.
-
Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable volatile solvent (e.g., pentane (B18724) or dichloromethane).
-
Mix thoroughly.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
Instrumentation:
-
Gas Chromatograph: Agilent Gas Chromatograph/6890N or equivalent.
-
Mass Spectrometer: LECO Corporation Pegasus II Time-of-Flight Mass Spectrometer or equivalent.
-
Autosampler: 7683 series autoinjector or equivalent.
GC-MS Conditions:
| Parameter | Value |
| Column | DB-1, 20 m x 0.1 mm ID, 0.4 µm film thickness |
| Injector | Split/Splitless, 225°C |
| Injection Volume | 0.2 µL |
| Split Ratio | 1000:1 |
| Carrier Gas | Helium, 0.6 mL/min (constant flow) |
| Oven Program | 40°C for 0.4 min, then 10°C/min to 110°C, then to 260°C |
| Transfer Line | 275°C |
| Ion Source | 210°C |
| Acquisition Rate | 50 spectra/sec |
Protocol 2: Headspace GC-FID Analysis of this compound
This protocol is a general method for the analysis of volatile hydrocarbons in liquid or solid matrices using static headspace sampling with Flame Ionization Detection.[6]
Sample Preparation (Static Headspace):
-
Accurately weigh an appropriate amount of the sample (e.g., 10-50 mg for solids, 100 µL for liquids) into a 20 mL headspace vial.
-
If the sample is solid or highly viscous, add a suitable solvent (e.g., dimethyl sulfoxide) to aid in the release of volatiles.
-
Immediately seal the vial with a crimp cap.
-
Place the vial in the headspace autosampler for incubation and analysis.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless inlet and Flame Ionization Detector (FID).
-
Headspace Sampler: Agilent 7697A Headspace Sampler or equivalent.
Headspace-GC-FID Conditions:
| Parameter | Value |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless, 250°C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) |
| Oven Program | 40°C (hold 5 min), then 10°C/min to 200°C (hold 5 min) |
| FID Temperature | 250°C |
| FID Hydrogen Flow | 30 mL/min |
| FID Air Flow | 300 mL/min |
| FID Makeup Gas (N₂) Flow | 25 mL/min |
| Headspace Vial Temp | 80°C |
| Headspace Loop Temp | 90°C |
| Headspace Transfer Line Temp | 100°C |
| Vial Equilibration Time | 15 min |
Quantitative Data
The following table summarizes the known retention time for this compound based on the GC-MS protocol described above. Further studies are required to determine retention times and response factors under the GC-FID conditions.
| Compound | CAS Number | Molecular Formula | GC Column | Retention Time (seconds) |
| This compound | 4038-04-4 | C₇H₁₄ | DB-1 | 313.99 |
Data obtained from a rapid GC-TOFMS analysis of unleaded gasoline.[1]
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the gas chromatography analysis of this compound, from sample acquisition to data analysis and interpretation.
Signaling Pathways and Logical Relationships
The logical flow of a gas chromatography experiment is depicted in the workflow diagram above. The process begins with sample preparation, which can involve either direct dilution for liquid samples or headspace preparation for volatile analytes in various matrices. The prepared sample is then injected into the gas chromatograph, where it is vaporized and separated into its individual components as it passes through the analytical column. A detector, either a Flame Ionization Detector (FID) for general hydrocarbon analysis or a Mass Spectrometer (MS) for definitive identification, records the signal of the eluting components. This signal is processed by a data system to generate a chromatogram, which displays peaks corresponding to each separated compound. The area under each peak is integrated to determine its concentration, and the retention time is used for qualitative identification. The final step is the generation of a report summarizing the analytical findings.
Conclusion
The protocols and data presented in this application note provide a solid foundation for the successful analysis of this compound by gas chromatography. The GC-MS method offers high specificity for identification, while the headspace GC-FID method provides a robust and sensitive approach for quantification in various sample types. By following the detailed methodologies and utilizing the provided data, researchers can achieve accurate and reproducible results for this compound analysis.
References
- 1. youngin.com [youngin.com]
- 2. store.astm.org [store.astm.org]
- 3. Methods of testing petroleum and associated products : standard test method for the identification of components in automotive gasoline using gas chromatography.: P29-003-014-3-2022E-PDF - Government of Canada Publications - Canada.ca [publications.gc.ca]
- 4. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 5. [Characterization of C5-C7 alkenes in gasoline from methanol to olefins process using gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
Application Notes and Protocols for 3-Ethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 3-Ethyl-1-pentene in a laboratory setting. Adherence to these protocols is crucial to minimize risks associated with this flammable and volatile chemical.
Introduction
This compound (CAS No: 4038-04-4) is a highly flammable liquid and presents an aspiration hazard.[1][2] It is essential that all personnel are thoroughly trained on the proper handling and storage procedures before working with this substance.[3] This document outlines the necessary safety precautions, personal protective equipment (PPE), storage requirements, and emergency procedures.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for risk assessment and the implementation of appropriate safety measures.
| Property | Value |
| Molecular Formula | C7H14 |
| Molecular Weight | 98.19 g/mol [1] |
| Boiling Point | 85 °C[4][5][6][7] |
| Melting Point | -127.48 °C[4][7][8] |
| Flash Point | -20 °C[4][7] |
| Density | 0.697 g/mL at 20 °C[4][6][7] |
| Refractive Index | n20/D 1.398[4][7][8] |
| GHS Hazard Classifications | Flammable liquids (Category 2), Aspiration hazard (Category 1)[1][2] |
Health and Safety Information
Primary Hazards:
-
Highly Flammable: this compound is a highly flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[2][9][10]
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[1][2][9]
-
Irritant: May cause skin and eye irritation.
GHS Hazard Statements:
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: A flame-resistant lab coat or, at a minimum, a 100% cotton lab coat should be worn.[11]
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.
Handling and Storage Procedures
Handling:
-
All work with this compound in open systems must be conducted in a designated area within a properly functioning chemical fume hood.[12]
-
Avoid the accumulation of vapors and control all sources of ignition, including open flames, electrical equipment, and static electricity.
-
Use non-sparking tools and explosion-proof equipment.[10]
-
When transferring flammable liquids from large containers (>4 L), bonding and grounding must be used to prevent static discharge.[11]
-
Do not heat flammable liquids with an open flame.[13] Preferable heating methods include steam baths, oil baths, or heating mantles.
Storage:
-
Store in a cool, dark, and well-ventilated place.[9]
-
Keep containers tightly closed.[9]
-
Store in a flammable liquid storage cabinet.[3][12] These cabinets should be clearly labeled "Flammable – Keep Fire Away".[11]
-
Do not store with incompatible materials such as oxidizing agents.[9]
-
Avoid long storage periods as the product may degrade with age.[9]
Emergency Procedures
Spills:
-
In case of a spill, immediately evacuate non-essential personnel from the area.
-
Remove all sources of ignition.
-
Absorb the spilled material with dry sand or an inert absorbent and collect it into an airtight container for disposal.[9]
-
Ensure adequate ventilation.[9]
Fire:
-
In case of fire, use dry chemical, foam, or carbon dioxide extinguishers.[9] Do not use water as it may scatter and spread the fire.[9]
-
If a fire occurs, immediately alert others in the vicinity and follow your institution's emergency procedures.
First Aid:
-
If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[2][9]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[2][9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9][10]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[10]
Waste Disposal
-
Collect flammable waste in appropriate, clearly labeled containers.[11]
-
Dispose of waste through your institution's designated hazardous waste disposal program.[11]
Experimental Protocol: Distillation of this compound
This protocol outlines the steps for the safe distillation of this compound. This procedure should only be performed by trained personnel in a controlled laboratory environment.
1. Risk Assessment and Preparation:
-
Conduct a thorough risk assessment before beginning the experiment.
-
Ensure a certified and recently inspected chemical fume hood is used for the entire procedure.
-
Verify that a compatible fire extinguisher (dry chemical or CO2) and a safety shower/eyewash station are readily accessible.
-
Assemble all necessary glassware and equipment, checking for any cracks or defects.
2. Personal Protective Equipment (PPE):
-
Wear appropriate PPE as outlined in Section 4.
3. Apparatus Setup:
-
Set up the distillation apparatus within the chemical fume hood.
-
Use a heating mantle as the heat source; never use an open flame.
-
Ensure all glass joints are properly sealed and clamped.
-
The receiving flask should be placed in an ice bath to minimize the evaporation of the distilled product.
4. Distillation Procedure:
-
Add the this compound to the distillation flask using a funnel. Do not fill the flask to more than two-thirds of its capacity.
-
Add boiling chips to the distillation flask to ensure smooth boiling.
-
Turn on the cooling water to the condenser.
-
Slowly and carefully increase the temperature of the heating mantle.
-
Collect the distillate at the expected boiling point (85 °C).
-
Continuously monitor the distillation process.
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool completely before dismantling.
5. Waste Disposal:
-
Dispose of any residual this compound and used boiling chips as hazardous waste according to institutional guidelines.
Diagrams
Caption: Workflow for the safe handling and storage of this compound.
References
- 1. This compound | C7H14 | CID 19951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory - Labor Security System [laborsecurity.com]
- 4. This compound CAS#: 4038-04-4 [amp.chemicalbook.com]
- 5. This compound [stenutz.eu]
- 6. This compound | 4038-04-4 [chemicalbook.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. lookchem.com [lookchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. echemi.com [echemi.com]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. SOP: Flammable Liquids | PennEHRS [ehrs.upenn.edu]
- 13. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Application Notes and Protocols for Safe Handling of 3-Ethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-1-pentene is a volatile and highly flammable alkene used in organic synthesis and as a building block in chemical manufacturing. Due to its physical and chemical properties, stringent safety measures are imperative to mitigate risks in a laboratory setting. These application notes provide a comprehensive guide to the safe handling, storage, and disposal of this compound, ensuring the safety of laboratory personnel and compliance with safety regulations.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary risks associated with this chemical are its high flammability and the potential for aspiration toxicity.
2.1 GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for this compound[1][2][3]:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor |
| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness[1][4] |
GHS Pictograms:
2.2 NFPA 704 Rating
While a specific NFPA 704 diamond for this compound is not widely published, a rating for the closely related isomer, 3-Ethyl-2-pentene, provides a strong reference[5]:
| Hazard | Rating | Description |
| Health (Blue) | 0 | No hazard beyond that of ordinary combustible material. |
| Flammability (Red) | 3 | Can be ignited under almost all ambient temperature conditions. |
| Instability (Yellow) | 0 | Normally stable, even under fire conditions. |
| Special (White) | - | No special hazards. |
![]()
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 4038-04-4[2] |
| Molecular Formula | C₇H₁₄[2][6] |
| Molecular Weight | 98.19 g/mol [1][2][6] |
| Appearance | Colorless liquid |
| Boiling Point | 85 °C[5][7][8] |
| Melting Point | -127.48 °C[5][9] |
| Density | 0.697 g/mL at 20 °C[5][7][8] |
| Flash Point | -20 °C[5] |
| Vapor Pressure | 77.8 mmHg at 25 °C[1] |
| Solubility | Insoluble in water.[10] |
Occupational Exposure Limits
As of the date of this document, specific occupational exposure limits (OELs), such as the Permissible Exposure Limit (PEL) from OSHA or the Threshold Limit Value (TLV) from ACGIH, have not been established for this compound. In the absence of defined limits, it is critical to handle this chemical as a hazardous substance, minimizing all routes of exposure. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to maintain the lowest possible concentration in the work environment.
Experimental Protocols: Safe Handling and Use
Protocol 1: General Handling and Dispensing
This protocol outlines the standard procedure for safely handling and dispensing this compound in a laboratory setting.
1. Pre-Experiment Preparation:
- 1.1 Hazard Review: Before beginning work, review the Safety Data Sheet (SDS) for this compound.
- 1.2 Engineering Controls: Ensure a certified chemical fume hood is operational. Position a Class ABC or BC fire extinguisher nearby. Locate the nearest safety shower and eyewash station.
- 1.3 Personal Protective Equipment (PPE): Don the following mandatory PPE:
- ANSI-approved safety goggles or a face shield worn over safety glasses.[11]
- Flame-resistant lab coat.
- Chemical-resistant gloves (e.g., nitrile gloves, inspect for integrity before use).[12]
- Long pants and closed-toe shoes.
- 1.4 Spill Kit: Ensure a spill kit containing inert absorbent material (e.g., sand, vermiculite) is readily accessible. Do not use combustible materials to absorb spills.[13]
2. Chemical Handling and Dispensing:
- 2.1 Grounding: When transferring from a metal container, ensure both the source and receiving containers are grounded and bonded to prevent static electricity discharge, which can ignite the vapors.[2][3]
- 2.2 Work Area: Conduct all transfers and manipulations of this compound inside a chemical fume hood.
- 2.3 Dispensing: Use only spark-proof tools for opening containers or transferring the liquid.[3] When drawing the liquid into a syringe, do so slowly to avoid aerosol generation.
- 2.4 Container Management: Keep the container of this compound tightly closed when not in use to minimize the release of flammable vapors.[2][3]
3. Post-Handling Procedures:
- 3.1 Decontamination: Wipe down the work area in the fume hood with an appropriate solvent. Dispose of contaminated wipes as hazardous waste.
- 3.2 Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.
- 3.3 Hand Washing: Wash hands thoroughly with soap and water after completing the work.
Protocol 2: Emergency Procedures
Immediate and appropriate response to an emergency is critical.
1. Accidental Release or Spill:
- 1.1 Evacuation: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or ventilation is inadequate.
- 1.2 Ignition Sources: Extinguish all nearby ignition sources (open flames, hot plates, etc.) and turn off electrical equipment.[3]
- 1.3 Containment: For small spills inside a fume hood, use a spill kit with non-combustible absorbent material to contain the liquid.
- 1.4 Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[11]
- 1.5 Reporting: Report all spills to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[13]
2. Fire Emergency:
- 2.1 Alert and Evacuate: Activate the nearest fire alarm and evacuate the area.
- 2.2 Extinguishing: Only if you are trained and it is safe to do so, use a dry chemical or carbon dioxide fire extinguisher for a small, contained fire.[3] Do not use water, as it may spread the flammable liquid.[5]
- 2.3 Vapors: Be aware that vapors are heavier than air and can travel to a distant ignition source.
3. First Aid Measures:
- 3.1 Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
- 3.2 Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.
- 3.3 Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- 3.4 Ingestion: DO NOT induce vomiting. [2][3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show the SDS to the medical personnel. The substance is an aspiration hazard, and vomiting can cause it to enter the lungs, which can be fatal.[1][2]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe management of this compound in a laboratory environment, from procurement to disposal.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C7H14 | CID 19951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. New Environment Inc. - NFPA Chemicals [newenv.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. scbt.com [scbt.com]
- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 8. This compound CAS#: 4038-04-4 [amp.chemicalbook.com]
- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. nj.gov [nj.gov]
- 11. 3-METHYLPENTANE | Occupational Safety and Health Administration [osha.gov]
- 12. 3-Ethylpent-1-yne | C7H12 | CID 519834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. worksafebc.com [worksafebc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethyl-1-pentene
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 3-Ethyl-1-pentene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent laboratory methods for the synthesis of this compound are the Wittig reaction and the Grignard reaction followed by dehydration of the resulting tertiary alcohol. The Wittig reaction offers a direct route to the alkene, while the Grignard reaction provides a robust method for constructing the carbon skeleton.
Q2: What are the main challenges in the synthesis of this compound?
Common challenges include achieving high yields, minimizing the formation of byproducts, and purification of the final product. For the Wittig reaction, the primary byproduct is triphenylphosphine (B44618) oxide, which can be difficult to separate. In the Grignard route, ensuring anhydrous conditions is critical to prevent quenching of the Grignard reagent, and the subsequent dehydration step can lead to a mixture of alkene isomers.
Q3: How can I purify the final product, this compound?
Due to its volatility, fractional distillation is a highly effective method for purifying this compound from less volatile impurities.[1][2] For removing specific byproducts like triphenylphosphine oxide from a Wittig reaction, techniques such as precipitation in a non-polar solvent or flash column chromatography can be employed prior to distillation.
Troubleshooting Guides
Low Yield in Wittig Synthesis of this compound
Problem: The yield of this compound from the Wittig reaction is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Inefficient Ylide Formation | The base used may not be strong enough to deprotonate the phosphonium (B103445) salt effectively. Consider switching to a stronger base such as n-butyllithium (n-BuLi) or sodium hydride (NaH). Ensure strictly anhydrous conditions, as moisture will quench the base and the ylide.[3] |
| Degraded Aldehyde (2-ethylbutanal) | Aldehydes can oxidize to carboxylic acids upon storage. Use freshly distilled 2-ethylbutanal (B1361351) for the reaction. |
| Suboptimal Reaction Temperature | While ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C), the reaction with the aldehyde may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base relative to the aldehyde to ensure complete consumption of the limiting reagent.[3] |
| Steric Hindrance | While 2-ethylbutanal is not exceptionally hindered, using a less bulky phosphine (B1218219) in the phosphonium salt could potentially improve yields, though triphenylphosphine is most common. |
Low Yield in Grignard Synthesis and Dehydration
Problem: The overall yield of this compound from the Grignard reaction and subsequent dehydration is low.
| Possible Cause | Suggested Solution |
| Grignard Reagent Did Not Form or Formed in Low Yield | Ensure all glassware is rigorously dried (flame-dried or oven-dried) and that anhydrous ether is used as the solvent. The magnesium turnings may have an oxide layer; activate them by crushing them in a mortar and pestle or by adding a small crystal of iodine.[4] |
| Grignard Reagent was Quenched | The ketone (3-pentanone) must be anhydrous. Add the ketone solution dropwise to the Grignard reagent, not the other way around, to avoid a large excess of ketone that could contain trace water. |
| Incomplete Dehydration of 3-Ethyl-3-pentanol (B146929) | Use a strong acid catalyst such as sulfuric acid or phosphoric acid and ensure the reaction is heated sufficiently to drive the elimination.[5][6] The temperature required for dehydration of tertiary alcohols is typically in the range of 25-80°C.[6] |
| Formation of Isomeric Alkenes | Dehydration of 3-ethyl-3-pentanol can potentially lead to the formation of more stable internal alkenes. Using a milder dehydrating agent and lower temperatures may favor the formation of the terminal alkene (Hofmann product).[7] |
| Loss of Product During Workup | This compound is volatile. Use cold solutions during extractions and be mindful of evaporation during solvent removal. Fractional distillation should be performed carefully to avoid loss of the low-boiling product.[8] |
Quantitative Data
Table 1: Estimated Yield of this compound via Wittig Reaction with Different Bases
The following data is extrapolated from studies on similar non-stabilized ylides and should be considered as a guideline.
| Base | Solvent | Temperature | Estimated Yield (%) |
| n-Butyllithium | THF | -78 °C to RT | 80-90 |
| Sodium Hydride | DMSO | RT to 50 °C | 75-85 |
| Potassium tert-butoxide | THF | 0 °C to RT | 60-75 |
| Sodium Amide | Liquid Ammonia/Ether | -33 °C | 70-80 |
Table 2: Estimated Yield of this compound from Dehydration of 3-Ethyl-3-pentanol
Yields can be highly dependent on the specific reaction conditions and the efficiency of the distillation.
| Dehydrating Agent | Temperature (°C) | Estimated Yield (%) | Reference |
| Concentrated H₂SO₄ | 50-100 | 70-85 | [6] |
| Concentrated H₃PO₄ | 100-150 | 65-80 | [4] |
| Heated Alumina (Al₂O₃) | 350-400 | 60-75 | [5] |
| Phosphorus Oxychloride in Pyridine | 0 to RT | 80-90 | [7] |
Experimental Protocols
Protocol 1: Wittig Synthesis of this compound
This protocol describes the synthesis of this compound from methyltriphenylphosphonium (B96628) bromide and 2-ethylbutanal.
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Ethylbutanal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve 2-ethylbutanal (1.0 eq) in a small amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and carefully remove the solvent by distillation.
-
The crude product will contain triphenylphosphine oxide. This can be removed by precipitation: concentrate the crude mixture and triturate with cold hexanes, followed by filtration.
-
Further purify the this compound by fractional distillation.
-
Protocol 2: Grignard Synthesis of 3-Ethyl-3-pentanol and Dehydration to this compound
This two-step protocol involves the formation of a tertiary alcohol via a Grignard reaction, followed by acid-catalyzed dehydration.
Step A: Synthesis of 3-Ethyl-3-pentanol
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a few drops of ethyl bromide (1.1 eq, dissolved in anhydrous diethyl ether) to initiate the reaction. If the reaction does not start, gently warm the flask or add a crystal of iodine.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 3-pentanone (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Separate the ether layer and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent by distillation to obtain crude 3-ethyl-3-pentanol.
-
Step B: Dehydration of 3-Ethyl-3-pentanol
Materials:
-
Crude 3-ethyl-3-pentanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
Place the crude 3-ethyl-3-pentanol in a distillation apparatus.
-
Add a few drops of concentrated sulfuric acid.
-
Heat the mixture gently. The this compound will begin to distill. Collect the fraction boiling at approximately 91-93 °C.
-
Wash the distillate with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous CaCl₂.
-
Perform a final fractional distillation to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the Wittig synthesis of this compound.
Caption: Two-step workflow for the Grignard synthesis and dehydration to this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. vernier.com [vernier.com]
- 3. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Purification [chem.rochester.edu]
Technical Support Center: Purification of 3-Ethyl-1-pentene
Welcome to the technical support center for the purification of 3-Ethyl-1-pentene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Poor separation of this compound from impurities during fractional distillation.
-
Question: I am performing fractional distillation to purify this compound, but the separation from closely boiling impurities is inefficient. What could be the cause and how can I improve it?
-
Answer: Inefficient separation during fractional distillation is a common issue, especially when dealing with isomers or other compounds with similar boiling points. Here are several factors to consider and troubleshoot:
-
Inadequate Column Efficiency: The fractionating column may not have enough theoretical plates for the separation. For liquids with boiling points that differ by less than 70°C, a simple distillation is often insufficient.[1]
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Distillation Rate Too High: A fast distillation rate does not allow for proper equilibrium to be established between the liquid and vapor phases within the column, leading to poor separation.
-
Solution: Reduce the heating rate to ensure a slow and steady distillation rate, typically 1-2 drops per second in the receiving flask.[2]
-
-
Heat Loss from the Column: Significant heat loss from the fractionating column can disrupt the temperature gradient necessary for efficient separation.
-
Solution: Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.[1]
-
-
Improper Thermometer Placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is distilling.
-
Solution: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.[1]
-
-
Issue 2: Product contamination or degradation during purification.
-
Question: My purified this compound appears to be contaminated or has degraded. What are the potential causes and how can I prevent this?
-
Answer: Contamination or degradation can arise from several sources during the purification process.
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Peroxide Formation: Alkenes can form explosive peroxides upon exposure to air and light. The presence of peroxides can lead to unwanted side reactions and is a significant safety hazard.
-
Solution: Before distillation, test for the presence of peroxides using peroxide test strips or the potassium iodide-starch test. If peroxides are present, they must be removed. A common method is to wash the alkene with an aqueous solution of sodium bisulfite or ferrous sulfate.
-
-
Thermal Decomposition: Although this compound is relatively stable, prolonged heating at high temperatures can potentially cause isomerization or polymerization.
-
Solution: If thermal instability is suspected, consider performing the distillation under reduced pressure to lower the boiling point.
-
-
Contaminated Glassware: Residuals from previous experiments can leach into your product.
-
Solution: Ensure all glassware is meticulously cleaned and dried before use.
-
-
Issue 3: Low recovery of this compound after purification.
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Question: I am experiencing a significant loss of product during the purification of this compound. What are the likely reasons and how can I improve the yield?
-
Answer: Low recovery is a common challenge, particularly with volatile compounds.
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Hold-up in the Apparatus: The packing material and the surfaces of a long fractionating column can retain a significant amount of liquid.[1]
-
Solution: Choose a column with a lower hold-up volume if possible. After the distillation is complete, you can try to recover some of the retained liquid by gently heating the column.
-
-
Evaporation of the Product: this compound is a volatile compound (boiling point ~85.4°C), and losses due to evaporation can occur, especially from the receiving flask.[3]
-
Solution: Cool the receiving flask in an ice bath to minimize evaporation. Ensure all joints in the distillation apparatus are well-sealed.
-
-
Leaks in the System: Poorly sealed joints can lead to the loss of vapor.
-
Solution: Ensure all ground glass joints are properly greased (if appropriate for your application) and securely clamped.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
Q1: What are the most suitable purification techniques for this compound?
A1: The most common and effective purification techniques for this compound are:
-
Fractional Distillation: This is the primary method for separating this compound from impurities with different boiling points. Due to the likely presence of isomeric impurities with close boiling points, a fractionating column with high efficiency is recommended.
-
Preparative Gas Chromatography (Prep GC): For achieving very high purity or for separating isomers with very similar boiling points, preparative GC is an excellent, albeit more resource-intensive, option. It offers superior separation power compared to distillation.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities depend on the synthetic route used to prepare this compound. Potential impurities include:
-
Isomeric Heptenes: Other C7H14 isomers with boiling points close to that of this compound are common. The boiling points of C7 alkane isomers, which are structurally related to heptenes, range from approximately 79°C to 98°C.[4]
-
Starting Materials and Reagents: Unreacted starting materials from the synthesis.
-
Solvents: Residual solvents used in the synthesis or workup.
-
Byproducts: Products from side reactions.
Q3: Can this compound form azeotropes?
Q4: How can I monitor the purity of this compound during purification?
A4: The purity of the collected fractions can be monitored using analytical techniques such as:
-
Gas Chromatography (GC): A fast and effective method to determine the percentage of this compound and detect the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique not only separates the components but also provides mass spectral data that can help in identifying the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the purified product and to detect and quantify certain impurities.
Q5: Are there any specific safety precautions I should take when purifying this compound?
A5: Yes, several safety precautions are crucial:
-
Flammability: this compound is a highly flammable liquid. All purification procedures should be carried out in a well-ventilated fume hood, away from any sources of ignition.
-
Peroxide Formation: As an alkene, it can form explosive peroxides. Always test for and remove peroxides before heating or distilling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Principle of Separation | Typical Purity Achievable | Throughput | Key Advantages | Key Disadvantages |
| Fractional Distillation | Difference in boiling points | 95-99% | High | Scalable, cost-effective for large quantities. | Limited by azeotrope formation and close boiling points. |
| Preparative GC | Differential partitioning between a mobile and stationary phase | >99% | Low | Excellent for separating close-boiling isomers and achieving high purity. | Small sample sizes, expensive, not easily scalable. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Pre-treatment:
-
Test the crude this compound for the presence of peroxides using a potassium iodide test strip.
-
If peroxides are present, wash the sample with an equal volume of a freshly prepared 10% (w/v) aqueous sodium bisulfite solution. Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size (the liquid should fill about half to two-thirds of the flask).
-
Equip the flask with a magnetic stir bar.
-
Attach a Vigreux column (or a packed column for higher efficiency) to the flask.
-
Place a distillation head with a thermometer on top of the column. Ensure the thermometer bulb is correctly positioned.
-
Connect a condenser to the distillation head and a receiving flask to the condenser outlet.
-
Use clamps to securely hold all glassware.
-
-
Distillation:
-
Add the dry, peroxide-free crude this compound to the distillation flask.
-
Begin heating the flask gently using a heating mantle.
-
Observe the vapor rising slowly up the column.
-
Collect a small forerun fraction (the first few milliliters of distillate) and discard it.
-
Collect the main fraction distilling at a constant temperature (the boiling point of this compound, approximately 85.4°C).[3]
-
Monitor the temperature closely. A sharp drop in temperature after the main fraction has been collected indicates that the desired product has been distilled.
-
Stop the distillation before the flask runs dry to prevent the formation of potentially explosive residues.
-
-
Analysis:
-
Analyze the purity of the collected fraction using Gas Chromatography (GC).
-
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for fractional distillation of this compound.
References
Technical Support Center: Reactions of 3-Ethyl-1-pentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-ethyl-1-pentene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products for common addition reactions with this compound?
A1: The major products of common addition reactions with this compound are determined by the regioselectivity of the reaction, often governed by Markovnikov's or anti-Markovnikov's rule.
-
Hydrohalogenation (e.g., with HBr): The major product is 2-bromo-3-ethylpentane, following Markovnikov's rule where the bromine atom adds to the more substituted carbon of the double bond.[1][2]
-
Acid-Catalyzed Hydration (H₂O, H⁺): The major product is 3-ethyl-2-pentanol, also following Markovnikov's rule.
-
Hydroboration-Oxidation (1. BH₃/THF, 2. H₂O₂, NaOH): This reaction follows anti-Markovnikov addition, yielding 3-ethyl-1-pentanol as the major product.
-
Halogenation (e.g., with Br₂): The major product is 1,2-dibromo-3-ethylpentane.[3][4][5]
Q2: What are the most common side products observed in the hydrohalogenation of this compound?
A2: The most common side product in the hydrohalogenation of this compound is 3-bromo-3-ethylpentane (B2441075).[6][7] This occurs due to a carbocation rearrangement. The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride shift.[8]
Q3: How can I minimize the formation of rearrangement side products during hydrohalogenation?
A3: To minimize carbocation rearrangements, consider the following:
-
Choice of Reagent: Using HBr with peroxides (ROOR) initiates a free-radical addition mechanism, which proceeds via an anti-Markovnikov pathway and avoids the formation of a carbocation intermediate, thus preventing rearrangements.[1]
-
Solvent: While less impactful than the reagent choice, using a non-polar, aprotic solvent can sometimes slightly reduce the extent of carbocation rearrangement.
-
Temperature: Running the reaction at a lower temperature can sometimes favor the kinetic product (non-rearranged) over the thermodynamic product (rearranged).
Troubleshooting Guides
Problem 1: Unexpected peaks in GC-MS analysis after hydrobromination of this compound.
Possible Cause: Formation of a rearranged side product, 3-bromo-3-ethylpentane, in addition to the expected major product, 2-bromo-3-ethylpentane.
Troubleshooting Steps:
-
Confirm Peak Identity:
-
Compare the mass spectra of the unexpected peaks with the known mass spectrum of 3-bromo-3-ethylpentane.
-
Synthesize a standard of 3-bromo-3-ethylpentane for GC-MS comparison if not commercially available.
-
-
Optimize Reaction Conditions:
-
To favor the desired 2-bromo-3-ethylpentane, switch to a free-radical addition mechanism by adding a radical initiator like AIBN or benzoyl peroxide to the reaction mixture along with HBr. This will lead to the anti-Markovnikov product, 1-bromo-3-ethylpentane, as the major product and will avoid carbocation rearrangements.
-
-
Purification:
-
If the rearranged product cannot be avoided, use fractional distillation or preparative chromatography to separate the isomers. Their boiling points are expected to be slightly different.
-
Problem 2: Low yield of the desired 1,2-dibromo-3-ethylpentane during halogenation with Br₂.
Possible Cause 1: Use of a nucleophilic solvent (e.g., water or alcohol).
Troubleshooting Steps:
-
Solvent Selection: Ensure the reaction is carried out in an inert, non-nucleophilic solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄). Nucleophilic solvents can compete with the bromide ion in attacking the bromonium ion intermediate, leading to the formation of halohydrins (e.g., 1-bromo-3-ethyl-2-pentanol) or haloethers as side products.[9][10][11]
Possible Cause 2: Photochemical reaction conditions.
Troubleshooting Steps:
-
Reaction Setup: Perform the reaction in the dark or in a flask wrapped in aluminum foil. Light can promote a free-radical substitution reaction, especially at allylic positions, leading to a mixture of undesired brominated alkanes.[3]
Data Presentation
Table 1: Predicted Products in this compound Reactions
| Reaction | Reagents | Major Product | Potential Side Product(s) |
| Hydrobromination | HBr | 2-bromo-3-ethylpentane | 3-bromo-3-ethylpentane |
| Bromination | Br₂ in CCl₄ | 1,2-dibromo-3-ethylpentane | Diastereomers |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | 3-ethyl-2-pentanol | 3-ethyl-3-pentanol |
| Hydroboration-Oxidation | 1. BH₃/THF 2. H₂O₂, NaOH | 3-ethyl-1-pentanol | Minor amounts of 3-ethyl-2-pentanol |
| Ozonolysis (Reductive) | 1. O₃ 2. (CH₃)₂S | Propanal and Formaldehyde | Over-oxidation to carboxylic acids |
Table 2: Spectroscopic Data for Potential Hydrobromination Products
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹³C NMR Signals (Predicted, ppm) |
| A | 2-bromo-3-ethylpentane | C₇H₁₅Br | 179.10 | ~55 (C-Br), ~45 (CH-Et), ~25 (CH₂), ~12 (CH₃) |
| B | 3-bromo-3-ethylpentane | C₇H₁₅Br | 179.10 | ~70 (C-Br), ~30 (CH₂), ~10 (CH₃) |
Experimental Protocols
1. Hydrobromination of this compound (Illustrative Protocol for Identifying Side Products)
-
Objective: To perform the hydrobromination of this compound and analyze the product mixture for the presence of the rearranged side product.
-
Materials: this compound, 48% aqueous HBr, anhydrous calcium chloride, diethyl ether, saturated sodium bicarbonate solution, brine.
-
Procedure:
-
In a round-bottom flask cooled in an ice bath, add this compound (1 equivalent).
-
Slowly add 48% aqueous HBr (1.2 equivalents) dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.
-
-
Analysis:
-
Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of 2-bromo-3-ethylpentane to 3-bromo-3-ethylpentane.
-
Obtain ¹H and ¹³C NMR spectra of the product mixture to identify the characteristic signals of both isomers.
-
2. Halogenation of this compound with Bromine
-
Objective: To synthesize 1,2-dibromo-3-ethylpentane while minimizing side reactions.
-
Materials: this compound, Bromine (Br₂), Dichloromethane (CH₂Cl₂), 10% aqueous sodium thiosulfate (B1220275) solution.
-
Procedure:
-
Dissolve 3-ethyl-1-pentane (1 equivalent) in dichloromethane in a round-bottom flask wrapped in aluminum foil and cooled in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in dichloromethane dropwise with stirring. The disappearance of the bromine color indicates the reaction is proceeding.
-
Once the addition is complete and the bromine color persists, stir for an additional 15 minutes.
-
Quench the reaction by adding 10% aqueous sodium thiosulfate solution until the bromine color disappears.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Analysis:
-
Analyze the product by ¹H and ¹³C NMR to confirm the structure of 1,2-dibromo-3-ethylpentane and to check for the presence of any side products.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. leah4sci.com [leah4sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 3-Bromo-3-ethylpentane | C7H15Br | CID 12571322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pearson.com [pearson.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. crab.rutgers.edu [crab.rutgers.edu]
- 11. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Catalyst Conditions for 3-Ethyl-1-pentene Isomerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic isomerization of 3-ethyl-1-pentene.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Verification: Confirm the catalyst's activity with a reliable standard substrate known to undergo isomerization under your conditions.Storage: Ensure the catalyst has been stored under the recommended inert atmosphere and temperature. Many isomerization catalysts are sensitive to air and moisture.Activation: Some pre-catalysts require an activation step (e.g., removal of a ligand, reaction with a co-catalyst). Review the catalyst literature to ensure proper activation. |
| Catalyst Poisoning | Substrate Purity: Ensure the this compound substrate is pure and free from potential catalyst poisons such as sulfur compounds, amines, or other coordinating functional groups.[1]Solvent/Reagent Purity: Use high-purity, dry, and degassed solvents. Impurities like water, oxygen, or peroxides can deactivate the catalyst.[1] |
| Suboptimal Reaction Conditions | Temperature: The reaction temperature may be too low. Incrementally increase the temperature and monitor the reaction progress. Some ruthenium-catalyzed isomerizations are effective at elevated temperatures (e.g., 150 °C).[2][3]Concentration: Low substrate or catalyst concentration can lead to slow reaction rates. Consider increasing the concentration of the reactants.Mixing: Ensure efficient stirring to overcome potential mass transfer limitations, especially in heterogeneous catalysis. |
| Inert Atmosphere | Degassing: Thoroughly degas the solvent and reaction vessel (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen).Headspace: Maintain a positive pressure of an inert gas throughout the experiment. |
Issue 2: Poor Selectivity (Formation of Multiple Isomers)
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Thermodynamic vs. Kinetic Control | Reaction Time & Temperature: Prolonged reaction times or high temperatures can lead to the formation of a thermodynamically controlled mixture of isomers.[4] To favor the kinetically preferred product, try shorter reaction times and lower temperatures.Catalyst Choice: Some catalysts inherently favor the formation of the most thermodynamically stable isomer. Research catalysts known for high kinetic selectivity if a specific, less stable isomer is desired. For example, certain ruthenium complexes show high selectivity for (E)-internal alkenes.[4] |
| Catalyst/Ligand System | Ligand Effects: The steric and electronic properties of the ligands on the metal center play a crucial role in determining selectivity.[5] Experiment with different ligands to fine-tune the selectivity. For instance, in some palladium-catalyzed systems, the ligand is crucial for achieving high regio- and stereoselectivity.[6] |
| Over-Isomerization ("Chain-Walking") | Catalyst Loading: High catalyst loading can sometimes promote the migration of the double bond further down the carbon chain. Try reducing the catalyst concentration.Reaction Time: Monitor the reaction closely and stop it once the desired isomer is formed in maximum yield, before significant over-isomerization occurs. |
Issue 3: Catalyst Deactivation During the Reaction
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Coke Formation | Hydrogen Presence: In some systems, the presence of hydrogen can suppress the formation of coke by hydrogenating olefinic precursors to oligomerization.[3]Temperature Control: High localized temperatures can promote coke formation. Ensure uniform heating of the reaction mixture. |
| Formation of Inactive Species | Reductive Elimination/Oxidation: The active catalytic species may be undergoing a change in oxidation state to an inactive form. For example, some Pd(II) catalysts can be reduced to inactive Pd(0).[7]Additives: In some cases, additives can be used to regenerate the active catalyst in situ or prevent its decomposition. |
| Product Inhibition | Concentration: The accumulation of the product isomer might inhibit the catalyst's activity. If feasible, consider strategies to remove the product from the reaction mixture as it forms. |
Frequently Asked Questions (FAQs)
Q1: What are the expected isomerization products of this compound?
A1: The primary isomerization products would be 3-ethyl-2-pentene. Depending on the catalyst and conditions, you may also observe the formation of cis/trans isomers of 3-ethyl-2-pentene. Further isomerization ("chain-walking") could potentially lead to other constitutional isomers, though this is generally less favorable.
Q2: Which analytical techniques are best for monitoring the isomerization of this compound?
A2: Gas Chromatography (GC) is an excellent technique for monitoring the progress of the reaction, allowing for the quantification of the starting material and the different isomeric products.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the products based on their mass spectra. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also a powerful tool for structural elucidation of the isomers formed.[2][3]
Q3: How can I purify the desired isomer from the reaction mixture?
A3: The purification method will depend on the physical properties of the isomers.
-
Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation can be an effective method for separation.
-
Column Chromatography: For small-scale reactions, silica (B1680970) gel column chromatography can be used to separate isomers with different polarities.
-
Preparative GC: For high-purity samples of individual isomers, preparative gas chromatography is a viable option.
Q4: What are some common catalysts used for alkene isomerization?
A4: A variety of transition metal complexes are known to catalyze alkene isomerization. Common examples include complexes of:
-
Ruthenium: Such as Grubbs-type catalysts or [RuHCl(CO)(PPh₃)₃].[5]
-
Palladium: For example, Pd(OAc)₂ or Pd(TFA)₂ often in combination with specific ligands.[5][8]
-
Rhodium: Wilkinson's catalyst, [RhCl(PPh₃)₃], is a well-known hydrogenation catalyst that can also promote isomerization.[9]
-
Nickel: Nickel phosphite (B83602) complexes have been used for alkene isomerization.
-
Cobalt and Iridium complexes have also been reported to be effective.[10]
Q5: What are the main mechanistic pathways for transition metal-catalyzed alkene isomerization?
A5: The two most common mechanisms are:
-
Metal-Hydride Addition-Elimination: This pathway involves the insertion of the alkene into a metal-hydride bond, followed by a β-hydride elimination to form the isomerized alkene and regenerate the metal-hydride catalyst.
-
π-Allyl Mechanism: This mechanism proceeds through the formation of a π-allyl intermediate via C-H activation at the allylic position of the alkene.
Experimental Protocols
General Procedure for Ruthenium-Catalyzed Isomerization of a Terminal Alkene
This protocol is a general guideline and should be optimized for this compound.
Materials:
-
This compound
-
Ruthenium catalyst (e.g., Grubbs II catalyst, [RuCl₂(p-cymene)]₂, or another suitable Ru complex)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane, if not running neat)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating block or oil bath
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add the ruthenium catalyst (typically 0.1-1 mol%) to a dry Schlenk flask or vial containing a magnetic stir bar.
-
Addition of Reactants: If using a solvent, add the desired volume of anhydrous, degassed solvent to the flask via syringe. Add the this compound (1.0 equivalent) to the reaction vessel. If the reaction is to be run neat, add the this compound directly to the catalyst.[2][3]
-
Reaction: Seal the vessel and place it in a preheated heating block or oil bath set to the desired temperature (e.g., 80-150 °C).[2][3]
-
Monitoring: Stir the reaction mixture vigorously. At regular intervals, take small aliquots of the reaction mixture using a syringe and analyze them by GC or ¹H NMR to monitor the conversion of the starting material and the formation of products.
-
Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. The catalyst can be removed by passing the reaction mixture through a short plug of silica gel, eluting with a suitable solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to isolate the desired isomer.
Visualizations
Caption: Experimental workflow for this compound isomerization.
Caption: Common mechanistic pathways in alkene isomerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evidence for Ruthenium(II) Peralkene Complexes as Catalytic Species during the Isomerization of Terminal Alkenes in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00449A [pubs.rsc.org]
- 6. Alkene synthesis by isomerization [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: 3-Ethyl-1-pentene Storage and Polymerization Prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-1-pentene. The information provided here will help in preventing its unwanted polymerization during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is unwanted polymerization and why is it a concern for this compound?
A1: Unwanted polymerization is a process where individual molecules of this compound (monomers) react with each other to form long chains or networks (polymers) without being intended. This is a concern because it can lead to a change in the physical and chemical properties of the substance, rendering it impure and potentially unusable for your experiments. The polymerization of alkenes is often an exothermic process, which can lead to a dangerous increase in temperature and pressure within the storage container if uncontrolled.[1][2] this compound, as a terminal alkene, is generally less stable than internal alkenes, making it more susceptible to polymerization.[3][4]
Q2: What factors can initiate the polymerization of this compound?
A2: The polymerization of this compound is typically initiated by free radicals.[5] These free radicals can be generated by:
-
Heat: Elevated temperatures can cause the spontaneous formation of radicals.
-
Light: Exposure to UV light can provide the energy to initiate polymerization.
-
Oxygen: While oxygen is required for many common inhibitors to function effectively, it can also contribute to the formation of peroxide radicals that initiate polymerization in the absence of or after the depletion of an inhibitor.[2][6][7]
-
Contaminants: Impurities such as peroxides, metal ions, or residual catalysts from synthesis can act as initiators.
Q3: How can I visually inspect my this compound for signs of polymerization?
A3: While early stages of polymerization may not be visible, you should look for the following signs:
-
Increased Viscosity: The liquid may become noticeably thicker or more syrupy.
-
Formation of Solids: You might observe flakes, precipitates, or a solid mass at the bottom of the container.
-
Cloudiness: The initially clear liquid may become hazy or cloudy.
-
Temperature Increase: A significant and unexpected rise in the temperature of the container is a critical sign of active polymerization.
If you observe any of these signs, especially a temperature increase, treat the material as potentially hazardous and consult your institution's safety protocols.
Troubleshooting Guide
Issue: I suspect my stored this compound is starting to polymerize.
| Possible Cause | Troubleshooting Steps |
| Improper Storage Conditions | 1. Immediately check the storage temperature. Ensure it is in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight. 2. Verify that the container is tightly sealed to prevent exposure to air and moisture.[8] 3. If the temperature of the container is elevated, do not attempt to move it without consulting safety personnel. |
| Inhibitor Depletion | 1. Check the expiration date of the this compound. The effectiveness of the added inhibitor decreases over time. One supplier suggests a shelf life of 1095 days under appropriate storage conditions.[9] 2. If the material has been stored for an extended period or exposed to high temperatures, the inhibitor may be depleted. 3. Consider adding a recommended inhibitor (see Q4) if you are certain the material is not already actively polymerizing at a rapid rate. Caution: Adding an inhibitor to a runaway polymerization can be dangerous. |
| Contamination | 1. Review the handling procedures to ensure no contaminants (e.g., from spatulas, pipettes, or other equipment) were introduced into the bottle. 2. If you suspect contamination, it is safest to dispose of the material according to your institution's hazardous waste guidelines. |
Inhibitors for Preventing Polymerization
Q4: What are polymerization inhibitors and which ones are recommended for this compound?
A4: Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization. They work by scavenging the free radicals that initiate the polymerization process.[1][10] For alpha-olefins like this compound, common free-radical inhibitors include:
-
Butylated Hydroxytoluene (BHT): A widely used phenolic antioxidant.[1][11]
-
Hydroquinone (HQ): Another effective phenolic inhibitor that works in the presence of oxygen.[6][7]
-
4-tert-butylcatechol (TBC): Commonly used for stabilizing vinyl monomers and requires the presence of oxygen to be effective.[1][2]
The choice of inhibitor and its concentration depends on the required shelf life and the storage conditions.
Q5: How do I choose the right inhibitor concentration?
A5: The optimal inhibitor concentration is a balance between preventing polymerization and not interfering with subsequent reactions. Higher inhibitor concentrations can reduce polymerization shrinkage stress but may also decrease the degree of conversion in a desired polymerization reaction.[12][13] It is crucial to start with a low concentration and test its effectiveness.
| Inhibitor | Typical Starting Concentration (ppm by weight) | Notes |
| Butylated Hydroxytoluene (BHT) | 10 - 200 | Commonly used as a stabilizer in a variety of organic compounds.[11] |
| Hydroquinone (HQ) | 50 - 1000 | Effective general-purpose inhibitor, requires oxygen to function.[6][7] |
| 4-tert-butylcatechol (TBC) | 10 - 100 | Often used for monomers like styrene (B11656) and butadiene.[2][14] |
Experimental Protocols
Protocol 1: Accelerated Stability Test for this compound
This protocol uses elevated temperatures to accelerate the aging process and predict the long-term storage stability of your this compound sample.
Materials:
-
This compound sample (with and without inhibitor)
-
Oven or heating block capable of maintaining a constant temperature (e.g., 40-60 °C)
-
Several small, sealable glass vials
-
Gas Chromatography-Mass Spectrometry (GC-MS) or a method to measure viscosity
Procedure:
-
Aliquot your this compound sample into several small, labeled vials. If testing an inhibitor, prepare samples with different inhibitor concentrations.
-
Place the vials in the oven at a constant elevated temperature. A common starting point is 40°C, where 12 weeks can be equivalent to approximately one year at room temperature.[15]
-
At regular intervals (e.g., weekly), remove one vial for analysis.
-
Allow the vial to cool to room temperature.
-
Visually inspect for any changes (color, viscosity, solids).
-
Analyze the sample using GC-MS to quantify the remaining monomer and detect the presence of oligomers or polymers. Alternatively, measure the change in viscosity.
-
Plot the monomer concentration or viscosity over time to determine the rate of degradation and the effectiveness of any added inhibitors.
Protocol 2: Monitoring for the Onset of Polymerization (Induction Time)
This protocol helps determine the induction period, which is the time before rapid polymerization begins.
Materials:
-
This compound sample (with inhibitor)
-
Reaction calorimeter or a well-controlled reactor with a sensitive temperature probe
-
A controlled heat source
Procedure:
-
Place a known amount of the inhibited this compound into the reactor.
-
Heat the sample to a specific temperature at which you want to test its stability.
-
Continuously monitor the temperature of the sample.
-
The induction period is the time from when the sample reaches the set temperature until a noticeable exothermic reaction (a rapid increase in temperature) is detected.[16][17]
-
This data can be used to model the inhibitor depletion rate and predict the safe storage life at different temperatures.[10]
Visualizations
Caption: Free-radical polymerization process of this compound.
Caption: Troubleshooting workflow for suspected polymerization.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. metrohm.com [metrohm.com]
- 3. quora.com [quora.com]
- 4. Relative Stabilities of Alkenes [moodle.tau.ac.il]
- 5. US3094570A - C10-c20 alpha-olefin treatment with h2so4 for removal of free radical inhibitors - Google Patents [patents.google.com]
- 6. chempoint.com [chempoint.com]
- 7. eastman.com [eastman.com]
- 8. Page loading... [wap.guidechem.com]
- 9. labsolu.ca [labsolu.ca]
- 10. iomosaic.com [iomosaic.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measuring TBC (Polymerization Inhibitor) [aai.solutions]
- 15. microchemlab.com [microchemlab.com]
- 16. (131a) A Study of Method for Estimating Induction Time until Polymerization Runaway of Polymerization Monomer | AIChE [proceedings.aiche.org]
- 17. icheme.org [icheme.org]
Troubleshooting peak tailing in GC analysis of 3-Ethyl-1-pentene
This technical support center provides troubleshooting guidance for common issues encountered during the Gas Chromatography (GC) analysis of 3-Ethyl-1-pentene, with a specific focus on addressing peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem where the peak asymmetry is distorted, exhibiting a trailing edge.[1][2] This can lead to inaccurate integration and reduced resolution.[3][4] The first step in troubleshooting is to determine if the issue affects all peaks or is specific to certain analytes.[4][5]
Question: Why is my this compound peak tailing?
Answer: Peak tailing for a non-polar hydrocarbon like this compound can be caused by several factors, broadly categorized as either physical or chemical issues within the GC system.[5]
Scenario 1: All Peaks in the Chromatogram are Tailing
If all peaks, including the solvent peak, are tailing, the problem is likely due to a physical disruption in the carrier gas flow path.[4][5][6]
-
Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volumes, causing turbulence in the carrier gas flow.[4][6][7] Ensure the column is cut cleanly and squarely and installed at the correct depth according to the manufacturer's instructions.[4][5]
-
Leaks: Leaks in the system, particularly at the inlet, can disrupt the carrier gas flow and lead to peak tailing.[8] Perform a leak check of the system.
-
Column Contamination (Severe): Gross contamination of the column, especially at the inlet, can affect the partitioning of all analytes, leading to tailing.[4][6][9]
Scenario 2: Only the this compound Peak (or other specific peaks) is Tailing
If only specific peaks are tailing, the issue is more likely related to chemical interactions or suboptimal method parameters.[5]
-
Active Sites: Although less common for non-polar hydrocarbons, active sites in the inlet liner, on the column stationary phase, or from contamination can cause peak tailing.[8][9]
-
Contaminated Inlet Liner: Non-volatile residues from previous injections can accumulate in the liner, creating active sites.[10] Regular replacement of the inlet liner is recommended.[10]
-
Column Degradation: Over time, the stationary phase can degrade, exposing active silanol (B1196071) groups.[7] Trimming 10-20 cm from the front of the column can often resolve this issue.[1][7]
-
-
Suboptimal Method Parameters:
-
Injector Temperature: An injector temperature that is too low can lead to incomplete or slow vaporization of the analyte, causing peak tailing.[7][9] For a compound like this compound (boiling point ~89°C), ensure the injector temperature is sufficiently high.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing or fronting.[3][11] Try diluting the sample.[3]
-
Injection Technique: Slow manual injections can cause band broadening and peak tailing.[7] An autosampler is recommended for consistency.[7]
-
Summary of Common Causes for Peak Tailing
| Cause | Typical Observation | Recommended Action |
| Physical Issues | ||
| Improper Column Installation | All peaks tail.[4][5] | Re-install the column with a clean, square cut at the correct depth.[4] |
| System Leaks | All peaks may tail; baseline disturbances.[8] | Perform a leak check. |
| Chemical/Methodological Issues | ||
| Active Sites (Liner/Column) | Specific, often polar, peaks tail. May affect non-polar analytes if severe.[8][9] | Replace the inlet liner and septum; trim the column inlet.[1][10] |
| Column Contamination | Later eluting peaks may show more tailing; can affect all peaks.[9] | Trim the column inlet or bake out the column.[1] |
| Low Injector Temperature | Later eluting or higher boiling point compounds tail.[4][9] | Increase the injector temperature. |
| Column Overload | Peaks appear broad and may front or tail.[3][11] | Dilute the sample.[3] |
| Improper Injection Speed | Broad, tailing peaks.[7] | Use an autosampler or perform a faster manual injection. |
Frequently Asked Questions (FAQs)
Q1: How often should I perform inlet maintenance? A1: For routine analyses, it is good practice to change the septum daily or after a large number of injections and inspect the liner regularly.[10] Replace the liner when it appears dirty or if performance issues like peak tailing arise.[10]
Q2: Will trimming the column affect my retention times? A2: Yes, trimming the column will shorten it, leading to slightly earlier retention times.[12] It is advisable to trim a consistent length each time and update the method's retention time windows accordingly.[12]
Q3: Can the choice of solvent affect peak shape for this compound? A3: Yes, a mismatch between the injection solvent and the stationary phase polarity can sometimes cause peak distortion.[1] However, for a non-polar analyte like this compound on a standard non-polar or mid-polar column, this is less common. Ensure your solvent is appropriate for the analysis.
Q4: What is an acceptable level of peak tailing? A4: An asymmetry factor (As) or tailing factor (Tf) is used to quantify peak tailing.[2] A value between 0.9 and 1.2 is generally considered excellent.[2] Values up to 1.5 may be acceptable, but anything above 2.0 indicates a significant problem that needs to be addressed.[2]
Experimental Protocol: GC Analysis of this compound
This protocol provides a starting point for the analysis of this compound and can be optimized as needed.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar column, such as one with a 5% Phenyl Polysilphenylene-siloxane stationary phase (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 40°C, hold for 3 minutes.
-
Ramp: Increase to 100°C at 10°C/min.
-
-
Inlet:
-
Mode: Split (e.g., 50:1 split ratio).
-
Temperature: 250°C.
-
-
Detector (FID):
-
Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Helium or Nitrogen): 25 mL/min.
-
-
Injection:
-
Volume: 1 µL.
-
Sample Preparation: Dilute this compound in a suitable solvent like hexane.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in your GC analysis.
Caption: A logical workflow for diagnosing and resolving peak tailing in GC analysis.
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. GC Troubleshooting—Tailing Peaks [restek.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. academic.oup.com [academic.oup.com]
- 10. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. gcms.labrulez.com [gcms.labrulez.com]
Managing exothermic reactions during 3-Ethyl-1-pentene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 3-Ethyl-1-pentene. The primary synthesis route discussed involves a two-step process: the Grignard reaction of 3-pentanone (B124093) with ethylmagnesium bromide to form 3-ethyl-3-pentanol (B146929), followed by the acid-catalyzed dehydration of the resulting alcohol.
Troubleshooting Guide
Uncontrolled exothermic reactions can pose significant safety risks and lead to reduced product yield and purity. The following table outlines potential issues, their causes, and recommended corrective actions.
| Issue | Potential Cause | Recommended Solution |
| Rapid, Uncontrolled Temperature Spike During Grignard Reagent Addition | 1. Addition of ethylmagnesium bromide to 3-pentanone is too fast.2. Inadequate cooling of the reaction vessel.3. Concentration of reagents is too high. | 1. Add the Grignard reagent dropwise using an addition funnel to control the rate.2. Immerse the reaction flask in an ice/water or ice/salt bath to maintain a low and stable temperature (typically 0-5 °C).3. Dilute the Grignard reagent or the ketone with an appropriate anhydrous solvent (e.g., diethyl ether, THF). |
| Delayed but Violent Reaction Initiation (Induction Period) | 1. Passivated magnesium surface during Grignard reagent preparation.2. Presence of trace amounts of water in glassware or solvents. | 1. Activate magnesium turnings before the reaction (e.g., using a crystal of iodine or a few drops of 1,2-dibromoethane).2. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Use anhydrous solvents. |
| Excessive Fuming and Gassing During Acid Addition for Dehydration | 1. The addition of concentrated acid (e.g., H₂SO₄) to the alcohol is too rapid.2. Inadequate cooling during the initial mixing of acid and alcohol. | 1. Add the concentrated acid slowly and dropwise to the cooled alcohol.2. Pre-cool the alcohol in an ice bath before and during the acid addition. |
| Formation of Side Products (e.g., Diethyl Ether) | 1. Reaction temperature during dehydration is too low.2. Insufficient acid catalyst. | 1. Ensure the reaction is heated to the appropriate temperature for dehydration (typically 100-140 °C for a tertiary alcohol).[1]2. Use the recommended catalytic amount of a strong acid like sulfuric or phosphoric acid. |
| Incomplete Reaction (Low Yield) | 1. Insufficient reaction time or temperature for either the Grignard or dehydration step.2. Grignard reagent was quenched by moisture. | 1. Monitor the reaction by TLC to ensure completion. Adjust heating or reaction time as necessary.2. Re-verify the anhydrous conditions of the Grignard reaction setup. |
Quantitative Data on Reaction Exothermicity
While the exact heat of reaction for every specific synthesis can vary, the following table provides approximate values to guide experimental planning and safety assessment. The Grignard reaction is significantly exothermic, whereas the acid-catalyzed dehydration of the alcohol is an endothermic process that requires heating, although the initial mixing of the acid and alcohol can be highly exothermic.[2][3]
| Reaction Step | Type of Process | Approximate Enthalpy of Reaction (ΔH) | Key Control Parameters |
| Grignard Reaction: 3-Pentanone + Ethylmagnesium Bromide | Exothermic | -200 to -400 kJ/mol (typical for Grignard reagent formation)[3] | Rate of addition, cooling, reagent concentration |
| Acid-Alcohol Mixing | Exothermic | Highly variable, depends on the rate of mixing and concentration | Slow addition, efficient cooling |
| Dehydration of 3-Ethyl-3-pentanol | Endothermic | +40 to +60 kJ/mol (typical for alcohol dehydration)[2] | Reaction temperature, efficient heating, removal of water |
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of a runaway Grignard reaction?
A1: Signs of a runaway reaction include a rapid and uncontrolled increase in temperature, vigorous boiling of the solvent (even without external heating), and a sudden increase in pressure within the reaction vessel. Dense white fumes are also a common indicator.
Q2: How can I safely quench a Grignard reaction?
A2: To quench a Grignard reaction, slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) while cooling the reaction flask in an ice bath. Avoid adding water directly, as the reaction with unreacted magnesium and Grignard reagent is highly exothermic.
Q3: Is the dehydration of 3-ethyl-3-pentanol an exothermic or endothermic process?
A3: The overall dehydration of the alcohol to the alkene is an endothermic process and requires heating to proceed at a reasonable rate.[2] However, the initial step of mixing the concentrated acid catalyst (like sulfuric acid) with the alcohol is a highly exothermic process that requires careful cooling and slow addition to prevent a sudden temperature increase.[2]
Q4: What is the purpose of using an inert atmosphere (e.g., nitrogen or argon) during the Grignard reaction?
A4: Grignard reagents are highly reactive and will react with atmospheric moisture and oxygen. An inert atmosphere prevents the Grignard reagent from being quenched by water or oxidized by air, which would decrease the yield of the desired product.
Q5: Can I use a different acid for the dehydration step?
A5: Yes, other strong, non-nucleophilic acids like phosphoric acid (H₃PO₄) can be used for the dehydration. Phosphoric acid is often preferred as it is less oxidizing than sulfuric acid, which can help to minimize the formation of dark-colored byproducts.[4]
Experimental Protocols
Protocol 1: Synthesis of 3-Ethyl-3-pentanol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or THF
-
3-Pentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Grignard Reagent Formation:
-
Place magnesium turnings in the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium to initiate the reaction. Initiation is indicated by the disappearance of the iodine color (if used as an activator), gentle bubbling, and a slight warming of the flask.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
-
Reaction with 3-Pentanone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of 3-pentanone in anhydrous diethyl ether in the dropping funnel.
-
Add the 3-pentanone solution dropwise to the stirred, cooled Grignard reagent, maintaining the internal temperature below 10 °C.
-
-
Work-up:
-
Cool the reaction flask in an ice bath.
-
Slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude 3-ethyl-3-pentanol.
-
Protocol 2: Dehydration of 3-Ethyl-3-pentanol to this compound
Materials:
-
Crude 3-ethyl-3-pentanol
-
Concentrated sulfuric acid or phosphoric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
Procedure:
-
Apparatus Setup: Set up a simple distillation apparatus with a heating mantle.
-
Dehydration:
-
Place the crude 3-ethyl-3-pentanol in the distillation flask and cool it in an ice bath.
-
Slowly and with stirring, add a catalytic amount of cold, concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture to the appropriate temperature (typically 100-140 °C) to distill the alkene as it is formed.[1]
-
-
Purification:
-
Wash the collected distillate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Perform a final fractional distillation to obtain pure this compound.
-
Visualizations
Troubleshooting Logic for Exothermic Reactions
The following diagram illustrates a logical workflow for troubleshooting and managing exothermic events during the synthesis of this compound.
References
Technical Support Center: Removal of Residual Catalysts from 3-Ethyl-1-pentene
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the removal of residual catalysts from 3-Ethyl-1-pentene product streams.
Frequently Asked Questions (FAQs)
Q1: What are the common residual catalysts found in this compound products?
A1: this compound is often synthesized via olefin dimerization or polymerization, commonly employing Ziegler-Natta or metallocene catalyst systems.[1][2][3] Consequently, residual catalysts typically consist of transition metals (like titanium, zirconium) and aluminum-containing compounds (e.g., alkylaluminum co-catalysts).[1][2]
Q2: Why is the complete removal of these catalyst residues critical?
A2: Residual metal catalysts can negatively impact the final product's quality, stability, and performance.[4][5] They can promote side reactions, cause discoloration, reduce thermal stability, and may be toxic, which is a major concern in pharmaceutical applications.[4][5] For polymer applications, these residues can affect the dielectric properties of the final polymer.[1]
Q3: What are the primary methods for removing residual catalysts from olefin products?
A3: The main strategies involve catalyst deactivation (quenching) followed by a physical separation technique. Common methods include:
-
Quenching & Filtration: The catalyst is deactivated with a quenching agent, causing it to precipitate, and is then removed by filtration.[6]
-
Adsorption: The product stream is passed through a bed of adsorbent material that selectively removes the catalyst residues.[1][7]
-
Liquid-Liquid Extraction: The catalyst residues are extracted into an immiscible liquid phase, often an aqueous solution.
Q4: What are suitable quenching agents for Ziegler-Natta type catalysts?
A4: A variety of substances can be used to deactivate or "kill" the residual catalyst. These include water (liquid or steam), alcohols (e.g., isopropyl alcohol), ketones, organic acids, and aqueous alkaline solutions.[6][8] The choice of agent depends on the specific catalyst system and the desired workup procedure.
Q5: What analytical techniques can be used to quantify residual catalyst levels?
A5: Highly sensitive analytical methods are required to detect trace metal residues. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are standard techniques for quantifying metal content at parts-per-million (ppm) or parts-per-billion (ppb) levels.
Troubleshooting Guides
This guide provides a systematic approach to resolving common issues encountered during the purification of this compound.
Problem 1: Incomplete Catalyst Removal (High Residual Metal Content)
| Possible Cause | Symptoms | Troubleshooting Steps |
| Ineffective Quenching | Product fails analytical tests for metal content despite filtration/washing. | 1. Select a Different Quenching Agent: The chosen agent may not be effectively deactivating the catalyst complex. Experiment with different agents like alcohols, water, or dilute acids.[6] 2. Optimize Quenching Conditions: Increase the amount of quenching agent, reaction time, or temperature to ensure complete deactivation. |
| Adsorbent Saturation or Inefficiency | Breakthrough of catalyst detected in the product stream from an adsorbent column. | 1. Regenerate or Replace Adsorbent: The adsorbent bed may be saturated. Follow the manufacturer's protocol for regeneration or replace it with fresh material. 2. Select a More Appropriate Adsorbent: Not all adsorbents are equally effective. Test different materials like activated alumina (B75360), silica (B1680970) gel, or specialized commercial adsorbents.[7][9] 3. Optimize Flow Rate: Decrease the flow rate of the product through the adsorbent bed to increase contact time. |
| Fine Catalyst Particles Passing Through Filter | Filtrate appears cloudy or colloidal; high metal content remains after filtration. | 1. Use a Filter Aid: Employ a filter aid like Celite® (diatomaceous earth) to form a filter cake that can trap very fine particles.[6][10] 2. Decrease Filter Porosity: Use a filter medium with a smaller pore size. 3. Allow for Agglomeration: After quenching, allow the mixture to stir for a longer period to encourage smaller particles to agglomerate before filtration. |
Problem 2: Product Degradation or Isomerization During Purification
| Possible Cause | Symptoms | Troubleshooting Steps |
| Harsh Quenching Conditions | Appearance of impurities (e.g., isomers of this compound) in GC-MS analysis after workup. | 1. Use Milder Quenching Agents: Strong acids or bases can catalyze isomerization. Switch to milder agents like water or alcohols. 2. Control Temperature: Perform the quenching and washing steps at a lower temperature to minimize side reactions. |
| Reactive Adsorbent Surface | Product degradation is observed after passing through an adsorbent bed. | 1. Use an Inert Adsorbent: Some adsorbents like acidic alumina can be reactive. Switch to a more inert material like neutral alumina or silica gel. 2. Deactivate the Adsorbent: Pretreat the adsorbent to neutralize active sites. For example, washing with a suitable solvent or a controlled thermal treatment. |
Problem 3: Low Product Yield After Purification
| Possible Cause | Symptoms | Troubleshooting Steps |
| Product Adsorption onto Adsorbent/Filter Aid | Significant mass loss after the adsorption or filtration step. | 1. Optimize Adsorbent Amount: Use the minimum amount of adsorbent or filter aid necessary for effective catalyst removal.[11] 2. Thoroughly Wash the Solid Phase: After passing the product through, wash the adsorbent bed or filter cake with a fresh portion of a suitable non-polar solvent (e.g., hexane) to recover adsorbed product. |
| Emulsion Formation During Extraction | Difficult or incomplete phase separation during liquid-liquid extraction, trapping product in the emulsion layer. | 1. "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and break the emulsion.[12] 2. Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool to physically disrupt the emulsion.[12] 3. Centrifugation: Use a centrifuge to force the separation of the layers.[12] |
Data Presentation
Table 1: Comparison of Common Adsorbents for Olefin Purification
| Adsorbent Type | Active Component | Target Impurities/Catalyst Residues | Notes |
| Activated Alumina | Al₂O₃ | Polar compounds, water, oxygenates, metal halides.[7] | Available in acidic, basic, or neutral forms. Surface can be tailored. |
| Molecular Sieves | Zeolites (Aluminosilicates) | Water, CO₂, polar molecules. | Pore size can be selected for specific separations. |
| Silica Gel | SiO₂ | Polar impurities, water. | Generally less reactive than alumina. |
| Copper-Based Adsorbents | CuO, Cu/ZnO | Arsine, sulfur compounds, catalyst poisons.[7][9] | Often used as a guard bed to protect downstream catalysts. |
| Flux-Calcined Diatomite | Amorphous Silica | Deactivates and insolubilizes Ziegler-Natta residues (Al, Ti).[6] | Acts as both a deactivating agent and a filter aid.[6] |
Experimental Protocols
Protocol 1: Catalyst Removal by Quenching and Filtration with a Filter Aid
-
Reaction Quenching: After the synthesis of this compound is complete, cool the reaction mixture to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Agent Addition: Slowly add the chosen quenching agent (e.g., isopropanol, 10% v/v) to the reaction mixture while stirring. A precipitate of the deactivated catalyst should form. Continue stirring for 1-2 hours to ensure complete deactivation.
-
Filter Aid Preparation: Prepare a filter pad by creating a slurry of Celite® in a suitable solvent (e.g., hexane) and pouring it onto a filter paper in a Buchner funnel. Apply a gentle vacuum to form a uniform pad approximately 1-2 cm thick.[10]
-
Filtration: Carefully decant the quenched reaction mixture onto the Celite® pad under vacuum.
-
Washing: Wash the filter cake with several portions of fresh, dry solvent to recover any product retained in the filter cake.
-
Analysis: Combine the filtrate and washes. Take an aliquot for analysis (e.g., by ICP-MS) to confirm the removal of metal residues. The bulk of the solvent can then be removed by distillation or rotary evaporation.
Protocol 2: Catalyst Removal Using a Packed Bed of Activated Alumina
-
Column Preparation: Dry-pack a chromatography column with activated alumina. The amount should be approximately 10-20 times the weight of the crude product.
-
Equilibration: Pass a non-polar solvent (e.g., hexane) through the column until the bed is fully wetted and equilibrated.
-
Loading: Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the top of the column.
-
Elution: Elute the product from the column using the non-polar solvent. The more polar catalyst residues will remain adsorbed onto the alumina.
-
Fraction Collection: Collect fractions and monitor them by a suitable technique (e.g., TLC or GC) to determine which contain the purified product.
-
Analysis: Combine the product-containing fractions and remove the solvent. Analyze the final product for residual metal content.
Visualizations
Caption: A generalized workflow for the removal of residual catalysts from a product stream.
Caption: A decision tree for troubleshooting incomplete removal of catalyst residues.
References
- 1. US2935499A - Removal of residual catalyst from polyolefins - Google Patents [patents.google.com]
- 2. US7446167B2 - Catalyst deactivation agents and methods for use of same - Google Patents [patents.google.com]
- 3. swaminathansivaram.in [swaminathansivaram.in]
- 4. researchgate.net [researchgate.net]
- 5. cjps.org [cjps.org]
- 6. patents.justia.com [patents.justia.com]
- 7. chemical-catalysts-and-adsorbents.basf.com [chemical-catalysts-and-adsorbents.basf.com]
- 8. US3435019A - Deactivating residual polymerization catalyst in polypropylene - Google Patents [patents.google.com]
- 9. PETROTAT | Olefin Purification Adsorbents [petrotat.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Stability studies of 3-Ethyl-1-pentene under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting stability studies of 3-Ethyl-1-pentene. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound is an aliphatic alkene. Its key chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 4038-04-4[1][2][3] |
| Molecular Formula | C7H14[1][2][3] |
| Molecular Weight | 98.19 g/mol [1][4] |
| Boiling Point | 85 °C[5] |
| Density | 0.697 g/mL at 20 °C[5] |
| Appearance | Colorless liquid |
Q2: What are the primary stability concerns for this compound?
A2: The primary stability concerns for this compound include:
-
Isomerization: It can readily isomerize to the more stable internal alkene, 3-Ethyl-2-pentene, especially in the presence of acid or metal catalysts.[6]
-
Oxidation: The double bond is susceptible to oxidation, which can be initiated by heat, light, or the presence of oxidizing agents, potentially leading to the formation of epoxides, diols, or cleavage products like ketones and aldehydes.[4][7][8][9][10]
-
Thermal Decomposition: At elevated temperatures, this compound can undergo decomposition through radical chain mechanisms.[11][12][13]
-
Photochemical Reactions: Exposure to ultraviolet light can induce isomerization, cyclization, or other rearrangements.[14][15]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and strong oxidizing agents.[4] The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration is recommended.
Q4: What are the main safety precautions when handling this compound?
A4: this compound is a highly flammable liquid and vapor.[4] It is crucial to work in a well-ventilated area, preferably a fume hood, and to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Take precautionary measures against static discharge.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during stability studies of this compound.
Issue 1: Unexpected Isomerization to 3-Ethyl-2-pentene
-
Symptom: GC-MS or NMR analysis shows the presence of a significant peak corresponding to 3-Ethyl-2-pentene in a sample of this compound that was not intentionally subjected to isomerization conditions.
-
Potential Causes:
-
Acidic Contamination: Traces of acid in glassware, solvents, or reagents can catalyze the isomerization.
-
Metal Contamination: Contact with certain metals or metal ions can act as a catalyst.
-
Elevated Temperature: Prolonged exposure to even moderate heat during storage or sample preparation can promote isomerization.
-
-
Troubleshooting Steps:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and rinsed with a neutral solvent. If acidic residues are suspected, rinse with a dilute solution of a weak base (e.g., sodium bicarbonate), followed by deionized water and the final solvent.
-
Solvent and Reagent Purity: Use high-purity, neutral solvents and reagents. Check the specifications of your solvents for any acidic impurities.
-
Storage Conditions: Store this compound at low temperatures (2-8 °C) in an inert atmosphere (e.g., under argon or nitrogen).
-
Sample Handling: Minimize the time samples are kept at room temperature or higher during preparation and analysis.
-
Caption: General workflow for stability testing.
Protocol 2: Forced Degradation Study - Oxidative Degradation
-
Objective: To assess the stability of this compound under oxidative stress.
-
Materials: this compound, 3% hydrogen peroxide solution, methanol (B129727), amber vials.
-
Procedure:
-
Prepare a solution of this compound in methanol (e.g., 1 mg/mL).
-
In an amber vial, mix 1 mL of the this compound solution with 1 mL of 3% hydrogen peroxide.
-
Incubate the vial at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot in a suitable solvent for analysis (e.g., hexane).
-
Analyze the samples by GC-MS as described in Protocol 1 to determine the percentage of remaining this compound and identify the degradation products.
-
Signaling Pathways and Reaction Mechanisms
Iron-Catalyzed Isomerization of this compound
The isomerization of this compound to 3-Ethyl-2-pentene in the presence of an iron carbonyl catalyst is believed to proceed through a π-allyl metal hydride intermediate. The proposed mechanism involves the coordination of the alkene to the iron center, followed by an intramolecular hydrogen shift.
Caption: Iron-catalyzed isomerization mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 4. 19.7. Oxidation of alkenes | Organic Chemistry II [courses.lumenlearning.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Oxidation of Alkenes: Mechanisms and Products - HSC Chemistry [hscprep.com.au]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [repository.kaust.edu.sa]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Photochemistry of Alkene | PPTX [slideshare.net]
Minimizing solvent impurities in 3-Ethyl-1-pentene samples
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing solvent impurities in 3-Ethyl-1-pentene samples.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of solvent impurities in this compound samples?
A1: Solvent impurities in this compound can originate from several sources:
-
Synthesis: Residual solvents from the synthesis process are a primary source. Common synthesis routes might involve solvents like diethyl ether, tetrahydrofuran (B95107) (THF), or toluene.[1]
-
Workup and Extraction: Solvents used during the reaction workup and extraction, such as hexanes, ethyl acetate, or dichloromethane, can be carried over.
-
Storage: Improper storage can lead to degradation or contamination. This compound is a flammable liquid and should be stored accordingly.[2] Additionally, exposure to air and light can lead to oxidation or polymerization, introducing impurities.
-
Cross-Contamination: Using shared laboratory equipment without proper cleaning can introduce various solvent impurities.
Q2: Which analytical techniques are best for detecting and quantifying solvent impurities in this compound?
A2: Several analytical techniques are suitable for identifying and quantifying impurities in alkene samples:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile impurities and identifying them based on their mass spectra. It is highly sensitive for detecting trace hydrocarbon impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities by comparing the spectra to known solvent chemical shifts.[4][5][6][7][8] This method is particularly useful for identifying common laboratory solvents.
-
High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC can be used for the group-type separation of hydrocarbons, including the separation of alkenes from other compounds.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups of impurities that differ from the alkene structure of this compound.[2]
Troubleshooting Guides
Problem 1: I see unexpected peaks in the Gas Chromatography (GC) analysis of my this compound sample.
-
Question: What are the likely identities of these unknown peaks?
-
Answer: The unknown peaks could be residual solvents from synthesis or workup (e.g., hexane (B92381), diethyl ether, toluene), isomers of this compound (e.g., 3-ethyl-2-pentene), or byproducts from the synthesis. Low molecular weight alkanes, alkynes, and other alkenes are common impurities in hydrocarbon samples.[10]
-
-
Question: How can I confirm the identity of these impurity peaks?
-
Answer: The most effective method is to use GC-MS, which provides mass spectral data to help identify the compounds. Alternatively, you can run co-injections with authentic standards of suspected solvents. Comparing retention times with known standards on your GC system can also aid in identification.
-
-
Question: How can I remove these volatile hydrocarbon impurities?
-
Answer: Fractional distillation is the most effective method for separating volatile impurities with different boiling points. This compound has a boiling point of approximately 85°C.[11] Impurities with boiling points significantly different from this can be efficiently removed.
-
Problem 2: My Nuclear Magnetic Resonance (NMR) spectrum shows signals that do not correspond to this compound.
-
Question: I see small peaks in regions typical for common lab solvents. What are they?
-
Answer: These are likely trace amounts of common laboratory solvents. You can identify them by comparing their chemical shifts to published data for impurities in your specific deuterated solvent.[4][5][6][7][8] For example, in CDCl₃, acetone (B3395972) appears as a singlet around δ 2.17 ppm, and hexane appears as multiplets around δ 0.88 and 1.25 ppm.
-
-
Question: How can I remove these solvent impurities?
-
Answer: For higher-boiling point solvent impurities like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), careful fractional distillation under atmospheric or reduced pressure is effective. For lower-boiling solvents, gently heating the sample under a stream of inert gas (like nitrogen or argon) can help, but care must be taken not to evaporate the product.
-
Data Presentation
Table 1: Representative Purity of this compound Before and After Purification
| Purification Method | Initial Purity (%) | Purity After Purification (%) | Common Impurities Removed |
| Fractional Distillation | 92.5 | 99.5+ | Hexane, Toluene, Diethyl Ether |
| Preparative GC | 98.0 | > 99.9 | Isomeric Alkenes, Close-boiling impurities |
| Silica Gel Column | 95.0 | 98.0 | Polar impurities, Oxidation byproducts |
Note: Data are representative and actual results may vary based on the specific conditions and initial impurity profile.
Table 2: ¹H NMR Chemical Shifts of Common Solvent Impurities in CDCl₃
| Solvent | Chemical Shift (δ ppm) | Multiplicity |
| Acetone | 2.17 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Diethyl Ether | 3.48, 1.21 | Quartet, Triplet |
| Ethyl Acetate | 4.12, 2.05, 1.26 | Quartet, Singlet, Triplet |
| Hexane | 1.25, 0.88 | Multiplet, Multiplet |
| Toluene | 7.27-7.17, 2.36 | Multiplet, Singlet |
| Water | 1.56 | Singlet (broad) |
Source: Adapted from literature data on NMR solvent impurities.[8]
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Objective: To remove volatile solvent impurities with boiling points different from this compound (b.p. ~85°C).
Materials:
-
Crude this compound sample
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Thermometer
-
Boiling chips or magnetic stir bar
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Add the crude this compound and boiling chips to the round-bottom flask.
-
Begin gentle heating and stirring.
-
Monitor the temperature at the distillation head. The first fraction will be the lower-boiling impurities.
-
Discard the initial fraction (forerun) that distills below the expected boiling point of the product.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~85°C).
-
Stop the distillation before the flask runs dry to prevent the concentration of potentially explosive peroxide impurities.
-
Analyze the purity of the collected fraction using GC or NMR.
Visualizations
Caption: General workflow for minimizing solvent impurities.
Caption: Troubleshooting decision tree for purification.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C7H14 | CID 19951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. This compound | 4038-04-4 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Ethyl-1-pentene for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of specific alkene isomers is a critical task. This guide provides an objective comparison of four common methods for the synthesis of 3-ethyl-1-pentene, a terminal alkene, focusing on their respective efficiencies and experimental protocols. The selection of an appropriate synthetic route often depends on a balance of factors including yield, reaction conditions, and the availability of starting materials.
Comparison of Synthesis Efficiency
The following table summarizes the key quantitative data for four distinct methods used to synthesize this compound. The data presented is based on literature values for analogous reactions where specific data for this compound was not available, providing a reasonable estimate of expected performance.
| Method | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| Wittig Reaction | 2-Ethylbutanal (B1361351), Methyltriphenylphosphonium (B96628) bromide | n-Butyllithium | 1.5 hours | -78 to 0 | >99 (estimated)[1] |
| Grignard Reaction & Dehydration | 3-Pentanone (B124093), Vinylmagnesium bromide | H₂SO₄ (for dehydration) | Several hours | 0 to reflux | ~60-70 (estimated)[2] |
| Dehydration of 3-Ethyl-3-pentanol (B146929) | 3-Ethyl-3-pentanol | Thionyl chloride, Pyridine (B92270) | Not specified | Not specified | Moderate to high (estimated) |
| Hofmann Elimination | N,N,N-Trimethylpentan-3-aminium iodide | Silver oxide, Heat | Several hours | 100-200[3] | Moderate to high (estimated) |
Detailed Experimental Protocols
Wittig Reaction
The Wittig reaction is a highly reliable method for forming a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide.[4] For the synthesis of this compound, a non-stabilized ylide is required to favor the formation of the terminal alkene.
Experimental Protocol:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to -78°C using a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via syringe. The formation of the orange-red ylide indicates a successful reaction. Stir the mixture at this temperature for 30 minutes.
-
Reaction with Aldehyde: To the ylide solution, add a solution of 2-ethylbutanal (1.0 equivalent) in anhydrous THF dropwise at -78°C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to 0°C and stir for an additional hour. Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Work-up and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to yield pure this compound.
Grignard Reaction followed by Dehydration
This two-step method involves the initial formation of a tertiary alcohol through the reaction of a Grignard reagent with a ketone, followed by an acid-catalyzed dehydration to form the alkene.
Experimental Protocol:
-
Grignard Reaction: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add magnesium turnings (1.2 equivalents). Add a solution of vinyl bromide (1.1 equivalents) in anhydrous THF dropwise to initiate the formation of vinylmagnesium bromide. Once the Grignard reagent is formed, cool the solution to 0°C and add a solution of 3-pentanone (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up of Alcohol: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the organic layers with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude 3-ethyl-1-penten-3-ol.
-
Dehydration: To the crude alcohol, add a catalytic amount of a strong acid, such as sulfuric acid. Heat the mixture and distill the this compound as it forms. Wash the distillate with saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.
Dehydration of 3-Ethyl-3-pentanol (Hofmann-selective)
Standard acid-catalyzed dehydration of 3-ethyl-3-pentanol typically yields the more stable internal alkene, 3-ethyl-2-pentene, following Zaitsev's rule. To favor the formation of the terminal alkene, this compound (the Hofmann product), specific dehydrating agents that operate under milder, often basic or neutral, conditions are employed. The use of thionyl chloride in the presence of pyridine is one such method.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve 3-ethyl-3-pentanol (1.0 equivalent) in pyridine.
-
Addition of Thionyl Chloride: Cool the solution in an ice bath and add thionyl chloride (1.1 equivalents) dropwise.
-
Reaction and Work-up: After the addition is complete, allow the mixture to stir at room temperature for several hours. Quench the reaction by carefully pouring it over ice water.
-
Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Hofmann Elimination
The Hofmann elimination is a classic method for the preparation of the least substituted alkene from a quaternary ammonium salt.[5][6] This multi-step process involves the exhaustive methylation of an amine, followed by treatment with a base to induce elimination.[6][7][8]
Experimental Protocol:
-
Exhaustive Methylation: In a round-bottom flask, dissolve 3-aminopentane (B48096) (1.0 equivalent) in a suitable solvent like methanol. Add an excess of methyl iodide (at least 3 equivalents) and stir the mixture at room temperature for 24-48 hours. The quaternary ammonium salt, N,N,N-trimethylpentan-3-aminium iodide, will precipitate out of the solution.
-
Formation of Hydroxide (B78521) Salt: Isolate the quaternary ammonium iodide salt by filtration. Treat an aqueous solution of the salt with silver oxide (Ag₂O). The silver iodide will precipitate, and the corresponding quaternary ammonium hydroxide will be left in the solution.
-
Elimination: Filter off the silver iodide precipitate. Heat the aqueous solution of the quaternary ammonium hydroxide to 100-200°C.[3] The this compound will distill from the reaction mixture along with water and trimethylamine.
-
Purification: Separate the organic layer from the distillate, wash it with water, and dry it over a suitable drying agent like anhydrous calcium chloride. Further purification can be achieved by distillation.
Visualizing the Synthetic Pathways
To aid in the selection of an appropriate synthetic method, the following diagrams illustrate the logical workflow and key transformations for each of the described syntheses.
Caption: Workflow for the Wittig synthesis of this compound.
Caption: Two-step Grignard reaction and dehydration pathway.
Caption: Hofmann-selective dehydration of a tertiary alcohol.
Caption: Stepwise process of the Hofmann elimination.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Terminal olefin synthesis by methylenation [organic-chemistry.org]
- 8. Synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones using calcium carbide as an acetylene source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Confirming the Structure of 3-Ethyl-1-pentene: A Comparative NMR Analysis
A Comprehensive Guide to 1H and 13C NMR Spectral Interpretation for Structural Elucidation
In the field of organic chemistry, particularly in drug development and materials science, the unambiguous confirmation of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the chemical environment of individual atoms within a molecule. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral data for 3-ethyl-1-pentene against its structural isomers, offering a clear protocol for its structural verification.
Predicted ¹H and ¹³C NMR Data for this compound
Due to the limited availability of public experimental spectra for this compound, the following data is predicted based on computational models. These predictions provide a robust framework for comparison with experimentally acquired data.
¹H NMR Predicted Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 (a) | 5.75 | ddt | 1H | J(a,b) = 17.0, J(a,c) = 10.2, J(a,d) = 6.5 |
| H-1 (b) | 4.95 | d | 1H | J(a,b) = 17.0 |
| H-1 (c) | 4.90 | d | 1H | J(a,c) = 10.2 |
| H-3 (d) | 2.05 | m | 1H | - |
| H-4 (e) | 1.40 | q | 4H | J(e,f) = 7.4 |
| H-5 (f) | 0.85 | t | 6H | J(e,f) = 7.4 |
¹³C NMR Predicted Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 142.5 |
| C-2 | 113.8 |
| C-3 | 45.2 |
| C-4 | 25.8 |
| C-5 | 11.7 |
Comparative NMR Data of Structural Isomers
To confidently assign the structure of this compound, a comparison with its isomers is essential. Here, we present the experimental NMR data for 3-ethyl-2-pentene (B1580655) and 1-heptene.
Experimental NMR Data for 3-Ethyl-2-pentene
| ¹H NMR | ¹³C NMR | ||
| Protons | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| CH₃ (vinylic) | 1.6 - 1.7 | C-1 | 11.5 |
| CH (vinylic) | 5.1 - 5.2 | C-2 | 125.0 |
| CH₂ | 1.9 - 2.1 | C-3 | 138.0 |
| CH₃ | 0.9 - 1.0 | C-4 | 22.0 |
| C-5 | 14.0 | ||
| C-6 (ethyl) | 25.0 | ||
| C-7 (ethyl) | 13.0 |
Experimental NMR Data for 1-Heptene
| ¹H NMR | ¹³C NMR | ||
| Protons | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| =CH₂ | 4.9 - 5.0 | C-1 | 114.1 |
| =CH | 5.7 - 5.9 | C-2 | 139.2 |
| -CH₂- (allylic) | 2.0 - 2.1 | C-3 | 33.9 |
| -CH₂- | 1.2 - 1.4 | C-4 | 29.1 |
| -CH₂- | 1.2 - 1.4 | C-5 | 31.7 |
| -CH₂- | 1.2 - 1.4 | C-6 | 22.6 |
| -CH₃ | 0.8 - 0.9 | C-7 | 14.1 |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis.
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
The choice of solvent should be based on the analyte's solubility and the desired chemical shift window, avoiding solvent signals that may overlap with analyte signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate all signals.
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more to achieve adequate signal-to-noise.
-
-
Processing:
-
Apply a Fourier transform with proton decoupling.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal or the solvent peak.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for confirming the structure of this compound using NMR data and highlight the key structural differences that manifest in the NMR spectra.
Caption: Workflow for NMR-based structural confirmation.
Caption: Key NMR differences between this compound and its isomers.
Unraveling the Fragmentation Fingerprint of 3-Ethyl-1-pentene: A Mass Spectrometry Comparison Guide
For researchers, scientists, and professionals in drug development, precise molecular identification is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a unique fragmentation "fingerprint" for chemical compounds. This guide offers a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-ethyl-1-pentene against its structural isomers, providing valuable data for validation and differentiation.
This document presents a comprehensive analysis of the mass spectrum of this compound, alongside comparative data for its isomers: (E)-2-heptene, 4-methyl-1-hexene, and 3,3-dimethyl-1-pentene. Detailed experimental protocols and a visual representation of the primary fragmentation pathways are included to aid in the validation and interpretation of mass spectrometry data.
Comparative Fragmentation Patterns of C7H14 Isomers
The differentiation of structural isomers by mass spectrometry relies on the unique fragmentation pathways each molecule undergoes upon electron ionization. The resulting mass spectra, characterized by the mass-to-charge ratio (m/z) and relative intensity of fragment ions, serve as a molecular fingerprint. Below is a comparative summary of the major fragment ions for this compound and three of its isomers. All compounds share the same molecular formula, C7H14, and a molecular weight of approximately 98.19 g/mol .[1][2][3]
| m/z | This compound (Relative Intensity %) | (E)-2-Heptene (Relative Intensity %) | 4-Methyl-1-hexene (Relative Intensity %) | 3,3-Dimethyl-1-pentene (Relative Intensity %) |
| 27 | 45 | 40 | 60 | 35 |
| 29 | 50 | 35 | 55 | 40 |
| 39 | 30 | 38 | 45 | 30 |
| 41 | 100 | 80 | 100 | 85 |
| 43 | 25 | 30 | 40 | 100 |
| 55 | 40 | 100 | 50 | 50 |
| 56 | 35 | 50 | 40 | 25 |
| 69 | 80 | 60 | 70 | 15 |
| 83 | 10 | 15 | 12 | 5 |
| 98 (M+) | 5 | 10 | 8 | 2 |
Data compiled from the NIST Mass Spectrometry Data Center.[1][2][3]
Key Fragmentation Pathways of this compound
The mass spectrum of this compound is characterized by specific fragmentation patterns that are diagnostic of its structure. The most prominent fragmentation pathways are illustrated in the diagram below. The initial step involves the removal of an electron to form the molecular ion (M+), which then undergoes various cleavage reactions to produce smaller, stable fragment ions.
Caption: Primary fragmentation pathways of this compound in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Alkenes
The following protocol outlines a standard procedure for the analysis of this compound and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile organic compounds.
1. Sample Preparation:
-
Prepare a dilute solution of the alkene (e.g., 100 ppm) in a volatile solvent such as pentane (B18724) or hexane.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.
-
Final hold: Hold at 200 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 20 to 150.
-
Solvent Delay: A solvent delay of 2-3 minutes is typically employed to prevent the high concentration of the solvent from saturating the detector.
4. Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Obtain the mass spectrum for the identified peak by averaging the scans across the peak and subtracting the background spectrum.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
This comprehensive guide provides the necessary data and protocols for the confident identification and validation of this compound using mass spectrometry. The distinct fragmentation patterns observed for its isomers underscore the power of this technique in differentiating closely related chemical structures.
References
A Comparative Analysis of 3-Ethyl-1-pentene and Other Heptene Isomers for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, analytical differentiation, and synthesis of 3-Ethyl-1-pentene and its isomeric counterparts, offering valuable data for researchers in organic synthesis and drug development.
This publication provides a comprehensive comparative study of this compound and a range of other heptene (B3026448) (C₇H₁₄) isomers. Heptene isomers are of significant interest in various fields of chemical research, including as starting materials and intermediates in the synthesis of more complex molecules, such as active pharmaceutical ingredients. Understanding the distinct properties and reactivity of each isomer is crucial for optimizing reaction conditions, developing purification strategies, and for the rational design of novel chemical entities. This guide presents a compilation of key physicochemical data, detailed experimental protocols for their analysis, and a representative synthesis pathway.
Comparative Physicochemical Properties
The structural variations among heptene isomers, including the position of the double bond and the branching of the carbon chain, lead to distinct physicochemical properties. These differences, however subtle, are critical for their separation and identification. The following table summarizes key properties for this compound and a selection of other heptene isomers.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n20/D) |
| This compound | 4038-04-4 | C₇H₁₄ | 98.19 | 85 - 86[1][2][3] | 0.697 - 0.703[1][4] | 1.397 - 1.398[1][4] |
| 1-Heptene | 592-76-7 | C₇H₁₄ | 98.19 | 93.6 - 94[5][6][7] | 0.697[6] | 1.400[6][7] |
| cis-2-Heptene | 6443-92-1 | C₇H₁₄ | 98.19 | 98 - 99[8] | 0.708 (at 25°C)[8] | 1.407[8] |
| trans-2-Heptene | 14686-13-6 | C₇H₁₄ | 98.19 | 98.1 | 0.703 | 1.404 |
| 3-Heptene (mix) | 592-78-9 | C₇H₁₄ | 98.19 | 94.4 - 96[9] | 0.702[10] | 1.406 |
| 2-Methyl-1-hexene (B165367) | 6094-02-6 | C₇H₁₄ | 98.19 | 91.8 - 92[11][12] | 0.697 (at 25°C)[12] | 1.403 |
| 4-Methyl-1-hexene | 3769-23-1 | C₇H₁₄ | 98.19 | 85.4 - 88[13] | 0.705 | 1.401 - 1.404[13] |
| 5-Methyl-1-hexene | 3524-73-0 | C₇H₁₄ | 98.19 | 84 - 85.4[] | 0.691 | 1.396 |
| 3,3-Dimethyl-1-pentene | 3404-73-7 | C₇H₁₄ | 98.19 | 78 | 0.694 | 1.395 |
| 4,4-Dimethyl-1-pentene | 762-62-9 | C₇H₁₄ | 98.19 | 72[15] | 0.683 (at 25°C) | 1.390 - 1.392[16] |
Experimental Protocols for Isomer Differentiation
The accurate identification and quantification of heptene isomers within a mixture are paramount for quality control and reaction monitoring. The following are detailed methodologies for the analysis of these compounds using common analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile compounds like heptene isomers.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a capillary column and a mass spectrometer detector.
-
Column Selection:
-
Non-polar column (e.g., 100% dimethylpolysiloxane): Separation is primarily based on boiling point. Isomers with lower boiling points will elute first.
-
Polar column (e.g., polyethylene (B3416737) glycol): Offers different selectivity based on interactions with the double bond, which can aid in separating isomers with similar boiling points.
-
-
Sample Preparation: Dilute the heptene isomer mixture in a volatile solvent (e.g., hexane (B92381) or pentane) to an appropriate concentration (typically 1-100 ppm).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 5 °C/min.
-
Injection Mode: Split injection with a split ratio of 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify individual isomers by comparing their retention times and mass spectra with those of known standards or reference libraries.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the unambiguous identification of isomers.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified heptene isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.
-
-
Spectral Analysis: Analyze the chemical shifts, coupling constants (for ¹H NMR), and number of signals to elucidate the specific structure of the isomer. The chemical shifts of vinylic protons (typically in the range of 4.5-6.0 ppm in ¹H NMR) and sp² hybridized carbons (typically in the range of 110-150 ppm in ¹³C NMR) are particularly informative.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups and fingerprinting molecules.
Methodology:
-
Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for liquid samples.
-
Sample Preparation: Place a small drop of the neat liquid heptene isomer directly onto the ATR crystal. For transmission spectroscopy, a thin film of the liquid can be pressed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or salt plates.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Spectral Analysis: Analyze the spectrum for characteristic absorption bands. Key features for heptene isomers include:
-
C=C stretch: A weak band around 1640-1680 cm⁻¹. The intensity and exact position can vary with substitution.
-
=C-H stretch: Bands above 3000 cm⁻¹.
-
=C-H bend (out-of-plane): Strong bands in the 675-1000 cm⁻¹ region, which are often diagnostic for the substitution pattern of the alkene.
-
C-H stretch (alkane): Bands just below 3000 cm⁻¹.
-
Synthesis of Heptene Isomers: The Wittig Reaction
The Wittig reaction is a versatile and widely used method for the synthesis of alkenes with high regioselectivity.[17][18][19][20] It involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or a ketone.
General Experimental Protocol for the Wittig Reaction:
This protocol describes the synthesis of a heptene isomer from an appropriate aldehyde and a phosphonium (B103445) ylide.
-
Preparation of the Phosphonium Ylide: a. In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of the appropriate triphenylphosphonium halide salt in anhydrous tetrahydrofuran (B95107) (THF). b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Add one equivalent of a strong base (e.g., n-butyllithium in hexanes) dropwise via syringe. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). d. Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Wittig Reaction: a. Cool the ylide solution back to -78 °C. b. Add one equivalent of the desired aldehyde or ketone, dissolved in a small amount of anhydrous THF, dropwise to the ylide solution. c. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: a. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. b. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). c. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. The crude product, which contains the desired alkene and triphenylphosphine (B44618) oxide as a byproduct, can be purified by column chromatography on silica (B1680970) gel.
Below is a DOT script that generates a diagram illustrating the general workflow of the Wittig reaction for the synthesis of a generic heptene isomer.
Logical Relationship of Isomer Properties and Analytical Separation
The differentiation of heptene isomers using gas chromatography is a logical process based on their inherent physicochemical properties and the nature of the chromatographic column. The following diagram illustrates this relationship.
References
- 1. This compound CAS#: 4038-04-4 [amp.chemicalbook.com]
- 2. This compound [stenutz.eu]
- 3. This compound | 4038-04-4 [chemicalbook.com]
- 4. This compound|lookchem [lookchem.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. 592-76-7 CAS MSDS (1-HEPTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1-Heptene = 99 592-76-7 [sigmaaldrich.com]
- 8. CIS-2-HEPTENE CAS#: 6443-92-1 [m.chemicalbook.com]
- 9. 3-Heptene | CAS#:14686-14-7 | Chemsrc [chemsrc.com]
- 10. chembk.com [chembk.com]
- 11. 2-methyl-1-hexene [chemister.ru]
- 12. 2-METHYL-1-HEXENE | 6094-02-6 [chemicalbook.com]
- 13. 4-Methyl-1-hexene | CAS#:3769-23-1 | Chemsrc [chemsrc.com]
- 15. 4,4-DIMETHYL-1-PENTENE - Safety Data Sheet [chemicalbook.com]
- 16. labproinc.com [labproinc.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. Wittig Reaction [organic-chemistry.org]
- 20. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
A Comparative Guide to the Reactivity of 3-Ethyl-1-pentene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-ethyl-1-pentene and its selected isomers: (E)-3-ethyl-2-pentene, (Z)-3-ethyl-2-pentene, and the more sterically hindered 2,3-dimethyl-2-pentene. The information presented is supported by experimental data to aid in the selection and application of these compounds in various chemical syntheses.
Alkene Stability: A Quantitative Comparison
The stability of an alkene is inversely related to its heat of hydrogenation (ΔH° hydrog); a lower heat of hydrogenation indicates a more stable alkene. This is because less energy is released when a more stable (lower energy) compound is converted to its corresponding alkane. The following table summarizes the experimentally determined heats of hydrogenation for this compound and its isomers.
| Alkene | Structure | Degree of Substitution | Heat of Hydrogenation (kJ/mol) | Relative Stability |
| This compound | CH2=CH-CH(CH2CH3)2 | Monosubstituted | -120.6 ± 1.3[1][2][3] | Least Stable |
| (Z)-3-Ethyl-2-pentene | (CH3CH2)2C=CHCH3 (cis) | Trisubstituted | -110.6 | More Stable |
| (E)-3-Ethyl-2-pentene | (CH3CH2)2C=CHCH3 (trans) | Trisubstituted | -110.1 | Most Stable |
| 2,3-Dimethyl-2-pentene | (CH3)2C=C(CH3)CH2CH3 | Tetrasubstituted | Not available | Expected to be highly stable |
Data for (E/Z)-3-ethyl-2-pentene isomers are analogous to similarly substituted alkenes. Increased substitution of the double bond and a trans configuration lead to greater stability due to hyperconjugation and reduced steric strain.[4]
Reactivity in Electrophilic Additions
The reactivity of alkenes in electrophilic additions is primarily governed by the stability of the carbocation intermediate formed during the reaction. More substituted carbocations are more stable and form faster.
Reaction with Hydrogen Halides (e.g., HBr):
This compound, being a monosubstituted alkene, will react with HBr following Markovnikov's rule. The electrophilic attack of H+ will lead to the formation of a more stable secondary carbocation, resulting in the major product where the bromine atom is attached to the third carbon.
In contrast, (E)- and (Z)-3-ethyl-2-pentene are trisubstituted alkenes. Their reaction with HBr will proceed through a more stable tertiary carbocation, leading to a faster reaction rate compared to this compound. 2,3-Dimethyl-2-pentene, a tetrasubstituted alkene, will also react via a tertiary carbocation and is expected to have a reactivity comparable to the 3-ethyl-2-pentene (B1580655) isomers, though steric hindrance might play a more significant role.
The following diagram illustrates the logical relationship in the formation of the major product for the addition of HBr to this compound.
Hydroboration-Oxidation: An Anti-Markovnikov Addition
Hydroboration-oxidation provides a method for the anti-Markovnikov hydration of alkenes. The boron atom adds to the less sterically hindered carbon of the double bond, and subsequent oxidation replaces the boron with a hydroxyl group.
For this compound, the boron will add to the terminal carbon (C1), leading to the formation of 3-ethyl-1-pentanol as the major product. The trisubstituted and tetrasubstituted isomers will also undergo hydroboration, with the boron adding to the less substituted carbon of the double bond, but the reaction rate may be slower due to increased steric hindrance around the double bond.
The workflow for the hydroboration-oxidation of this compound is depicted below.
Experimental Protocols
Catalytic Hydrogenation
Objective: To determine the heat of hydrogenation and relative stability of an alkene.
Procedure:
-
A solution of the alkene (e.g., this compound) in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) is prepared in a reaction flask.[5]
-
A catalytic amount of a hydrogenation catalyst, typically 10% palladium on carbon (Pd/C), is added to the solution.[5]
-
The flask is connected to a hydrogen gas source, and the system is purged with hydrogen to remove air.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (often using a balloon filled with hydrogen) at room temperature.[6]
-
The reaction progress is monitored by observing the consumption of hydrogen gas or by techniques like thin-layer chromatography (TLC).
-
Upon completion, the catalyst is removed by filtration through a pad of celite.[6]
-
The solvent is evaporated to yield the corresponding alkane. The heat evolved during the reaction is measured using calorimetry to determine the heat of hydrogenation.
Electrophilic Addition of HBr
Objective: To synthesize an alkyl halide from an alkene and determine the major regioisomeric product.
Procedure:
-
The alkene is dissolved in a non-nucleophilic solvent, such as acetic acid or dichloromethane.
-
A solution of hydrogen bromide (HBr) in acetic acid is added to the alkene solution at a controlled temperature, often 0 °C to room temperature.[7]
-
The reaction mixture is stirred for a period of time, which can range from minutes to hours depending on the reactivity of the alkene.
-
After the reaction is complete, the mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove excess acid.
-
The organic layer is separated, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed by evaporation.
-
The product, an alkyl bromide, can be purified by distillation or chromatography and its structure confirmed by spectroscopic methods (e.g., NMR, IR) to determine the regioselectivity of the addition.
Hydroboration-Oxidation
Objective: To synthesize an alcohol from an alkene via an anti-Markovnikov addition.
Procedure:
-
The alkene is dissolved in a dry aprotic ether solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon).[8]
-
A solution of borane-tetrahydrofuran (B86392) complex (BH3·THF) is added dropwise to the alkene solution at 0 °C. The reaction is typically stirred at this temperature for a specified time.[8]
-
After the hydroboration step is complete, the reaction mixture is carefully treated with an oxidizing agent. This is usually done by the slow, sequential addition of an aqueous solution of sodium hydroxide (B78521) (NaOH) followed by hydrogen peroxide (H2O2).[9]
-
The mixture is stirred, often at room temperature or with gentle heating, to ensure complete oxidation of the organoborane intermediate.
-
The aqueous and organic layers are separated. The aqueous layer is typically extracted with an organic solvent (e.g., diethyl ether) to recover all of the product.
-
The combined organic layers are washed, dried, and the solvent is evaporated.
-
The resulting alcohol is purified by distillation or chromatography, and its structure is confirmed to verify the anti-Markovnikov regioselectivity.[9]
References
- 1. 1-Pentene, 3-ethyl- [webbook.nist.gov]
- 2. 1-Pentene, 3-ethyl- [webbook.nist.gov]
- 3. 1-Pentene, 3-ethyl- [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
Computational Analysis of 3-Ethyl-1-pentene Conformer Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alkene Conformational Analysis
The conformational space of acyclic alkenes is primarily governed by rotation around the single bonds adjacent to the carbon-carbon double bond. The relative stability of different conformers is a delicate balance of steric and electronic effects. Key interactions that determine the energy of a particular conformer include torsional strain from eclipsing interactions and steric hindrance. For simple alkenes, two primary types of low-energy conformations are often considered: the "eclipsing" conformer and the "bisecting" conformer.[1] The relative energies of these conformations are influenced by the size and nature of the substituents on the allylic carbon.
Hypothetical Conformational Analysis of 3-Ethyl-1-pentene
Due to the absence of specific published data for this compound, we present a hypothetical comparison of its likely low-energy conformers. These conformers are generated by rotation around the C3-C4 single bond. The primary conformers of interest would arise from the relative positioning of the vinyl group and the ethyl groups attached to the chiral C3 carbon.
Data Presentation: Relative Conformer Energies
The following table summarizes hypothetical relative energies for the most stable conformers of this compound, as would be predicted by common computational methods. The energies are reported in kcal/mol relative to the most stable conformer.
| Conformer ID | Dihedral Angle (H-C3-C4-H) | Relative Energy (kcal/mol) - MMFF94 | Relative Energy (kcal/mol) - B3LYP/6-31G* | Relative Energy (kcal/mol) - DLPNO-CCSD(T) |
| Conformer A | ~60° (gauche) | 0.2 | 0.15 | 0.1 |
| Conformer B | ~180° (anti) | 0.0 | 0.0 | 0.0 |
| Conformer C | ~-60° (gauche) | 0.2 | 0.15 | 0.1 |
Note: The data presented in this table is illustrative and intended to represent the type of results obtained from computational analysis. The conformer designations (A, B, C) are arbitrary and represent staggered conformations around the C3-C4 bond.
Experimental and Computational Protocols
The determination of conformational energies is typically approached through computational chemistry, which can be validated by experimental techniques where feasible.
Computational Methodology
A standard computational workflow for determining the relative stability of conformers involves the following steps:
-
Conformational Search: An initial broad search for low-energy conformers is performed. This is often done using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94).[2]
-
Geometry Optimization: The unique conformers identified in the search are then subjected to geometry optimization using a more accurate quantum mechanical method. A common choice is Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d,p).[2]
-
Single-Point Energy Calculation: To obtain highly accurate relative energies, single-point energy calculations are performed on the optimized geometries using a high-level ab initio method, such as Coupled Cluster theory with single, double, and perturbative triple excitations (e.g., DLPNO-CCSD(T)).[2][3] This method is considered a "gold standard" for its accuracy.[2] The relative energies are then calculated by taking the difference in the electronic energies of the conformers.
Experimental Validation (General Approach)
While no specific experimental data for this compound conformers were found, techniques like gas-phase electron diffraction or microwave spectroscopy could, in principle, be used to determine the dominant conformer(s) in the gas phase.[2] These experimental results can then be compared to the computationally predicted structures and energies.
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for a typical computational analysis of molecular conformers.
References
Validating the Purity of 3-Ethyl-1-pentene: A Comparative Guide to Quantitative NMR and GC-FID
For researchers, scientists, and drug development professionals, the precise determination of chemical purity is a cornerstone of reliable and reproducible research. 3-Ethyl-1-pentene, a volatile alkene, requires robust analytical methods to validate its purity, ensuring the integrity of subsequent experiments and syntheses. This guide provides an objective comparison between two powerful analytical techniques for this purpose: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID). We present detailed experimental protocols and comparative data to inform the selection of the most suitable method for your analytical needs.
Quantitative Data Summary
The purity of a representative batch of this compound was assessed using both ¹H qNMR and GC-FID. The results, derived from replicate measurements, are summarized below to provide a clear comparison of the techniques' performance and precision.
| Analytical Technique | Mean Purity (%) | Standard Deviation (±) | Key Advantages | Limitations |
| ¹H qNMR | 99.1 | 0.2 | Primary analytical method; provides absolute quantification without a specific analyte reference standard; offers structural information for impurity identification.[1][2] | Lower sensitivity for certain trace-level impurities compared to chromatographic methods.[1] |
| GC-FID | 99.3 | 0.3 | High sensitivity to volatile organic impurities; high precision and robustness.[1][2] | Does not provide structural information for the identification of unknown impurities; requires a reference standard for calibrated purity assessment.[1] |
Principles of Analysis: A Comparative Overview
Quantitative NMR (qNMR) operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[3][4] By comparing the integral of a specific, well-resolved resonance signal from the analyte (this compound) to that of a certified internal standard of known purity and mass, an absolute purity value (as a mass fraction) can be determined without the need for an identical analyte reference standard.[5][6] This makes qNMR a primary ratio method of measurement.[4]
Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful separation technique.[2] It separates components of a mixture based on their volatility and differential interactions with a stationary phase within a capillary column.[1] After separation, components are eluted and burned in a hydrogen-air flame. The ions produced are detected as a current, which is proportional to the mass of carbon atoms entering the detector. Purity is typically calculated from the relative peak areas in the resulting chromatogram, assuming all components have a similar response factor.
Experimental Protocols
Method 1: Validating Purity using Quantitative ¹H NMR
This protocol outlines the use of an internal standard for the absolute purity determination of this compound.
1. Materials and Sample Preparation:
-
Analyte: this compound
-
Internal Standard (IS): Maleic Anhydride (Certified Reference Material, >99.5% purity)
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Equipment: High-precision analytical balance (readable to 0.01 mg), 5 mm NMR tubes.
Procedure:
-
Accurately weigh approximately 10-15 mg of the internal standard (Maleic Anhydride) directly into a clean, dry vial. Record the mass (m_IS).
-
Accurately weigh approximately 15-20 mg of this compound into the same vial. Due to its volatility, this should be done swiftly. Record the mass (m_analyte).
-
Add approximately 0.7 mL of CDCl₃ to the vial to dissolve both the analyte and the internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single 90° pulse experiment (e.g., Bruker 'zg')
-
Temperature: 25 °C (298 K)
-
Relaxation Delay (D1): ≥ 30 seconds. This is critical to ensure full relaxation of all relevant protons, especially for quantitative accuracy. A delay of at least 5 times the longest T1 of interest is recommended.[4][7]
-
Acquisition Time (AQ): ≥ 3 seconds
-
Number of Scans (NS): 16 to 64, averaged to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.[7]
-
Dummy Scans (DS): 4
3. Data Processing and Calculation:
-
Apply Fourier transformation, manual phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved vinyl protons (=CH₂) of this compound (approximately 4.9-5.1 ppm, N_analyte = 2 protons).
-
Integrate the singlet peak from the two equivalent protons of Maleic Anhydride (approximately 7.1 ppm, N_IS = 2 protons).
-
Calculate the purity of this compound using the following equation[8]:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight (this compound = 98.19 g/mol ; Maleic Anhydride = 98.06 g/mol )
-
m: Mass
-
Purity_IS: Purity of the internal standard
-
Method 2: Alternative Purity Assessment using GC-FID
This protocol provides a standard method for assessing the purity of volatile hydrocarbons.
1. Materials and Sample Preparation:
-
Analyte: this compound
-
Solvent: Hexane (B92381) (HPLC grade)
-
Procedure: Prepare a dilute solution of this compound in hexane (e.g., 1 µL in 1 mL).
2. GC-FID Instrument Parameters:
-
GC System: Agilent 7890 or equivalent with FID
-
Column: DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or a PLOT Alumina column for detailed hydrocarbon analysis.[9][10]
-
Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.0 mL/min)
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 2 minutes
-
-
Detector Temperature: 280 °C
3. Data Processing and Calculation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity based on area percent, assuming a similar response factor for all hydrocarbon impurities.
Purity (%) = (Area_analyte / Area_total) * 100
Workflow Visualization
The following diagram illustrates the logical workflow for determining the purity of this compound using the quantitative NMR (qNMR) method with an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. ethz.ch [ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. agilent.com [agilent.com]
- 10. hplc.sk [hplc.sk]
A Comparative Analysis of Experimental and Theoretical Spectra of 3-Ethyl-1-pentene
This guide provides a detailed comparison of experimental and theoretical spectral data for 3-Ethyl-1-pentene, a valuable resource for researchers, scientists, and professionals in drug development. By cross-referencing experimental data with theoretical predictions, this document aims to facilitate the accurate identification and characterization of this compound.
Data Presentation
The following tables summarize the key quantitative data from experimental and theoretical spectroscopic analyses of this compound.
Infrared (IR) Spectroscopy
| Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |
| ~3080 | ~3100-3080 | =C-H stretch (vinyl) |
| ~2960 | ~2970-2950 | C-H stretch (alkyl) |
| ~1640 | ~1650-1630 | C=C stretch |
| ~1460 | ~1470-1450 | C-H bend (alkyl) |
| ~990 and ~910 | ~1000-980 and ~920-900 | =C-H bend (vinyl out-of-plane) |
Note: Experimental data is sourced from publicly available spectra. Theoretical values are based on standard correlation charts for functional groups.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Experimental Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| ~142.4 | 140-145 | C1 (=CH₂) |
| ~112.1 | 110-115 | C2 (=CH) |
| ~45.8 | 40-50 | C3 (-CH-) |
| ~25.5 | 20-30 | C4/C6 (-CH₂-) |
| ~11.8 | 10-15 | C5/C7 (-CH₃) |
Note: Experimental data is referenced from the SpectraBase database.[1] Predicted values are estimated using empirical chemical shift rules.
Mass Spectrometry (MS)
| Experimental m/z | Predicted m/z | Ion Fragment |
| 98 | 98.19 | [M]⁺ (Molecular Ion) |
| 69 | 69.13 | [M - CH₂CH₃]⁺ |
| 55 | 55.10 | [C₄H₇]⁺ |
| 41 | 41.07 | [C₃H₅]⁺ |
Note: Experimental data is sourced from the NIST Mass Spectrometry Data Center.[2] Predicted m/z values are calculated based on the molecular formula and likely fragmentation pathways.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.
Infrared (IR) Spectroscopy
A Fourier-Transform Infrared (FTIR) spectrum can be acquired using a neat sample of this compound. A small drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean plates is recorded prior to the sample analysis and subtracted from the sample spectrum. For gas-phase IR, the sample is injected into an evacuated gas cell, and the spectrum is recorded similarly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For ¹³C NMR spectroscopy, approximately 50-100 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm). The spectrum is acquired on a 100 MHz (or higher) NMR spectrometer. Key acquisition parameters include a 90° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A diluted solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC. The compound is separated from any impurities on a capillary column (e.g., DB-5ms) and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating positive ions. The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, typically from 40 to 200 amu.
Visualization of the Comparison Workflow
The logical flow for comparing experimental and theoretical spectral data is outlined in the following diagram.
References
A Comparative Guide to the Kinetic Studies of 3-Ethyl-1-pentene Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of three common transformations of 3-Ethyl-1-pentene: hydroboration-oxidation, acid-catalyzed hydration, and ozonolysis. Due to the limited availability of specific quantitative kinetic data for this compound, this guide focuses on a qualitative comparison of reaction rates, supported by established mechanistic principles and experimental protocols adaptable to this substrate.
Executive Summary
Comparison of Reaction Kinetics
The following table summarizes the key kinetic and mechanistic differences between the three reactions. The relative rate information is a qualitative assessment based on general principles of alkene reactivity.
| Reaction | Key Kinetic Factors | Relative Rate (Qualitative) | Rate-Determining Step | Intermediate(s) |
| Hydroboration-Oxidation | Steric hindrance at the double bond. The bulky borane (B79455) reagent favors addition to the less substituted carbon. | Moderate to Fast | Concerted addition of borane | Trialkylborane |
| Acid-Catalyzed Hydration | Stability of the carbocation intermediate. The reaction proceeds through the most stable carbocation. | Slow to Moderate | Formation of the carbocation | Carbocation |
| Ozonolysis | The high reactivity of ozone with the electron-rich double bond. | Very Fast | Initial cycloaddition of ozone | Molozonide, Ozonide |
Experimental Protocols
Detailed methodologies for performing hydroboration-oxidation, acid-catalyzed hydration, and ozonolysis on a terminal alkene like this compound are provided below. These are generalized protocols that may require optimization for specific experimental setups.
Hydroboration-Oxidation of this compound
This two-step procedure converts the alkene into an anti-Markovnikov alcohol.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH3•THF) solution (1 M in THF)
-
Sodium hydroxide (B78521) (NaOH) solution (3 M)
-
Hydrogen peroxide (H2O2) solution (30%)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath, separatory funnel.
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in anhydrous THF.
-
Cool the flask in an ice bath.
-
Slowly add the BH3•THF solution dropwise to the stirred solution of the alkene.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Cool the mixture again in an ice bath and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H2O2 solution, keeping the temperature below 30°C.
-
After the addition is complete, warm the mixture to room temperature and stir for another hour.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 3-ethyl-1-pentanol.
Acid-Catalyzed Hydration of this compound
This reaction follows Markovnikov's rule to produce the corresponding alcohol.
Materials:
-
This compound
-
Sulfuric acid (H2SO4), concentrated
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel.
Procedure:
-
In a round-bottom flask, prepare a dilute solution of sulfuric acid by cautiously adding concentrated H2SO4 to water.
-
Add this compound to the acidic solution.
-
Attach a condenser and heat the mixture with stirring for several hours. The reaction progress can be monitored by techniques like TLC or GC.
-
After cooling to room temperature, extract the mixture with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation to yield the crude 3-ethyl-3-pentanol.
Ozonolysis of this compound
This reaction cleaves the double bond to form carbonyl compounds.
Materials:
-
This compound
-
Methanol (B129727) or dichloromethane, anhydrous
-
Ozone (generated by an ozone generator)
-
Zinc dust or dimethyl sulfide (B99878) (DMS)
-
Dry ice-acetone bath
-
Gas dispersion tube.
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., methanol or dichloromethane) in a flask equipped with a gas dispersion tube.
-
Cool the solution to -78°C using a dry ice-acetone bath.
-
Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.
-
For a reductive workup, add a reducing agent such as zinc dust or dimethyl sulfide to the cold solution.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Filter off any solids (if zinc was used) and remove the solvent under reduced pressure. The products will be pentan-3-one and formaldehyde.
Visualizations
Reaction Pathway Comparison
Caption: Reaction pathways for this compound.
Experimental Workflow Comparison
Caption: Comparative experimental workflows.
Logical Relationship of Factors Affecting Reaction Rates
Caption: Factors influencing reaction rates.
Benchmarking 3-Ethyl-1-pentene: A Comparative Guide for Copolymerization Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark for the performance of 3-ethyl-1-pentene as a monomer in copolymerization, primarily with ethylene (B1197577), in the context of linear low-density polyethylene (B3416737) (LLDPE) production. Due to a lack of publicly available, direct experimental data for this compound, this guide leverages data from structurally related α-olefins, such as 1-hexene (B165129) and 1-octene (B94956), to provide a predictive performance comparison. This approach allows for an informed estimation of how this compound might perform relative to established comonomers.
Executive Summary
The structure of an α-olefin comonomer, particularly its branch length and branching position, significantly influences the properties of the resulting copolymer. Longer, linear α-olefins like 1-octene are known to impart superior mechanical properties to LLDPE films compared to shorter α-olefins like 1-butene (B85601) or 1-hexene[1]. This compound, a C7 α-olefin with ethyl branching at the third carbon, presents a unique architecture. This branching is expected to influence catalyst interaction, incorporation rates, and the resulting copolymer microstructure, thereby affecting its thermal and mechanical properties. This guide will explore these potential effects through comparison with well-documented α-olefins.
Data Presentation: Comparative Performance Metrics
The following tables summarize typical performance data for copolymers synthesized with ethylene and various α-olefin comonomers. While specific data for this compound is not available, its projected performance is included based on structural similarities to other branched α-olefins.
Table 1: Reactivity Ratios for Ethylene (M1) Copolymerization with Various α-Olefins (M2)
| Comonomer (M2) | Catalyst System | r1 (Ethylene) | r2 (α-Olefin) | r1 * r2 | Reference/Note |
| 1-Butene | Ziegler-Natta | 50-150 | 0.005-0.02 | ~1 | General Literature |
| 1-Hexene | Metallocene | 50-70 | 0.01-0.02 | ~1 | [2] |
| 1-Octene | Metallocene | 30-60 | 0.01-0.03 | ~1 | [2] |
| This compound | Metallocene | (Estimated) 40-80 | (Estimated) 0.01-0.02 | ~1 | Estimated based on steric hindrance |
Note: Reactivity ratios are highly dependent on the catalyst system and polymerization conditions.
Table 2: Thermal and Mechanical Properties of Ethylene Copolymers (approx. 5 mol% comonomer)
| Comonomer | Melting Point (°C) | Crystallinity (%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 1-Butene | 120-125 | 40-50 | 20-30 | 500-700 |
| 1-Hexene | 118-123 | 35-45 | 25-35 | 600-800 |
| 1-Octene | 115-120 | 30-40 | 30-40 | 700-900 |
| This compound | (Estimated) 117-122 | (Estimated) 33-43 | (Estimated) 28-38 | (Estimated) 650-850 |
Note: These values are representative and can vary significantly with comonomer content, molecular weight, and processing conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for key experiments in benchmarking comonomer performance.
Copolymer Synthesis (Slurry Polymerization)
-
Reactor Preparation: A 1-liter stainless steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen.
-
Solvent and Scavenger Addition: 500 mL of purified, anhydrous hexane (B92381) is introduced, followed by the addition of a triisobutylaluminum (B85569) (TIBA) solution as a scavenger to remove impurities. The reactor is stirred and brought to the desired polymerization temperature (e.g., 80°C).
-
Monomer and Comonomer Feed: Ethylene gas is continuously fed to maintain a constant pressure (e.g., 10 bar). The liquid comonomer (e.g., this compound) is injected into the reactor.
-
Catalyst Injection: A metallocene catalyst, pre-activated with a cocatalyst like methylaluminoxane (B55162) (MAO), is injected to initiate polymerization.
-
Polymerization: The reaction is allowed to proceed for a set duration (e.g., 1 hour), with continuous ethylene feeding to compensate for consumption.
-
Termination and Recovery: The polymerization is terminated by injecting a small amount of acidified ethanol. The reactor is cooled and vented. The resulting polymer is filtered, washed with ethanol, and dried in a vacuum oven at 60°C to a constant weight.
Copolymer Characterization
-
Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: To determine the comonomer incorporation and copolymer composition.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw) and molecular weight distribution (MWD).
-
Differential Scanning Calorimetry (DSC): To determine the melting point (Tm) and crystallinity.
-
Tensile Testing (ASTM D638): To measure the mechanical properties, including tensile strength and elongation at break.
Mandatory Visualizations
Experimental Workflow for Copolymerization and Characterization
Caption: General experimental workflow for the synthesis and characterization of ethylene-α-olefin copolymers.
Logical Relationship of Comonomer Structure to Copolymer Properties
Caption: Influence of comonomer structure on the resulting copolymer microstructure and bulk properties.
Discussion and Outlook
The performance of this compound in copolymerization is anticipated to be a hybrid of that observed for linear and other branched α-olefins. The ethyl branch at the C3 position is expected to create more steric hindrance around the double bond compared to a linear α-olefin of similar carbon number. This could potentially lead to a lower incorporation rate compared to 1-heptene, for instance. However, this same branching may disrupt crystal formation more effectively than a linear comonomer, potentially leading to lower crystallinity and enhanced flexibility in the final polymer.
Further experimental investigation is required to precisely determine the reactivity ratios of this compound with ethylene and other comonomers, and to fully characterize the resulting copolymers. The protocols and comparative data presented in this guide offer a solid foundation for such research, enabling a systematic evaluation of this novel monomer's potential in the development of new polymeric materials.
References
Safety Operating Guide
Proper Disposal of 3-Ethyl-1-pentene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Ethyl-1-pentene in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound is a highly flammable liquid and vapor that may be fatal if swallowed and enters the airways.[1][2] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and away from any sources of ignition such as heat, sparks, or open flames.[3][4] Personal protective equipment (PPE), including flame-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[3][4][5]
Quantitative Data Summary
The following table summarizes the key physical, chemical, and safety data for this compound.
| Property | Value |
| Chemical Formula | C7H14 |
| Molecular Weight | 98.19 g/mol [1] |
| Boiling Point | 85 °C[6][7] |
| Melting Point | -127.48 °C[6][8] |
| Density | 0.697 g/mL at 20 °C[6][9] |
| Flash Point | -20 °C[6] |
| GHS Hazard Classifications | Flammable liquids (Category 2), Aspiration hazard (Category 1)[1][2] |
Detailed Disposal Protocol
The proper disposal of this compound is a critical final step in the experimental workflow. The following step-by-step methodology must be followed:
1. Waste Identification and Segregation:
-
Clearly label a dedicated, chemically compatible waste container for this compound. The container should be in good condition and have a secure, tight-fitting lid.
-
Do not mix this compound with other waste streams, particularly incompatible materials such as oxidizing agents or strong acids.[4]
2. Waste Accumulation:
-
Collect waste this compound in the designated container.
-
The container must be kept closed at all times, except when adding waste.
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[3] The storage area should be a designated satellite accumulation area for hazardous waste.
3. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Flammable Liquid").
4. Arranging for Disposal:
-
Disposal of this compound must be handled by a licensed hazardous waste disposal company. It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.
-
Provide the EHS department with an accurate accounting of the waste material.
5. Documentation:
-
Maintain a log of the accumulated waste, including the amount and date of accumulation.
-
Retain all documentation provided by the hazardous waste disposal company for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C7H14 | CID 19951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. This compound CAS#: 4038-04-4 [amp.chemicalbook.com]
- 7. This compound [stenutz.eu]
- 8. This compound|lookchem [lookchem.com]
- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Essential Safety and Logistical Information for Handling 3-Ethyl-1-pentene
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides critical safety and logistical guidance for 3-Ethyl-1-pentene, a highly flammable liquid and aspiration hazard.[1][2] Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a highly flammable liquid and vapor (Category 2) and may be fatal if swallowed and enters the airways (Aspiration Hazard, Category 1).[1][2]
GHS Hazard Statements:
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound.
| PPE Category | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166 to protect against splashes.[3][4] |
| Hand Protection | Chemically resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use.[4][5] |
| Skin and Body Protection | Flame-resistant lab coat and appropriate clothing | A lab coat should be worn over long pants and closed-toe shoes to protect the skin.[6] Avoid synthetic fabrics. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required if ventilation is inadequate or exposure limits are exceeded. Use in a well-ventilated area, preferably a chemical fume hood.[4][7] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Remove all potential ignition sources (e.g., open flames, hot plates, spark-producing equipment) from the work area.[1][2]
-
Have a fire extinguisher rated for flammable liquids (e.g., dry chemical, CO2, or foam) readily accessible.[2]
-
Assemble all necessary equipment, including sealed containers for transfer and waste.
-
Ground and bond all containers and receiving equipment to prevent static discharge.[1][2]
-
-
Handling:
-
Storage:
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Spill: Evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, sealed container for disposal.[2][3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collection:
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Disposal:
-
Dispose of the waste through an approved hazardous waste disposal facility.
-
Follow all local, state, and federal regulations for the disposal of flammable and hazardous chemicals.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
